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  • Product: 2-chloro-N-undecylacetamide
  • CAS: 32322-87-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 2-chloro-N-undecylacetamide

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist This guide provides a comprehensive overview of the synthesis of 2-chloro-N-undecylacetamide,...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive overview of the synthesis of 2-chloro-N-undecylacetamide, a valuable intermediate in various chemical and pharmaceutical applications. This document delves into the core principles of the synthesis, provides detailed experimental protocols, and outlines the necessary safety precautions and characterization techniques.

Introduction and Mechanistic Overview

The synthesis of 2-chloro-N-undecylacetamide is primarily achieved through a nucleophilic acyl substitution reaction. This classic transformation involves the reaction of a primary amine, undecylamine, with an acyl chloride, chloroacetyl chloride.

The reaction mechanism is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of undecylamine on the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the reformation of the carbonyl double bond and the expulsion of a chloride ion. A base is typically employed to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

dot graph "synthesis_mechanism" { rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: Nucleophilic acyl substitution mechanism for the synthesis of 2-chloro-N-undecylacetamide.

Reagents and Materials

A successful synthesis requires high-purity reagents and appropriate laboratory equipment.

Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )Key PropertiesSupplier Examples
UndecylamineC₁₁H₂₅N171.33Colorless to pale yellow liquid, amine odor.[1]Sigma-Aldrich, TCI America
Chloroacetyl ChlorideC₂H₂Cl₂O112.94Colorless to light yellow liquid, pungent odor, lachrymator.[2][3]Sigma-Aldrich, Alfa Aesar
Triethylamine (or other base)(C₂H₅)₃N101.19Colorless liquid, strong fish-like odor.Common laboratory chemical
Dichloromethane (DCM)CH₂Cl₂84.93Colorless, volatile liquid with a sweet odor.Common laboratory solvent
Anhydrous Sodium SulfateNa₂SO₄142.04White crystalline solid, drying agent.Common laboratory chemical

Detailed Experimental Protocol

This protocol is a robust method for the synthesis of 2-chloro-N-undecylacetamide, adapted from general procedures for the N-acylation of primary amines.[4][5]

Step 1: Reaction Setup

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve undecylamine (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Add triethylamine (1.2 equivalents) to the solution. The triethylamine acts as a base to neutralize the HCl produced during the reaction.[4]

  • Cool the reaction mixture to 0-5 °C using an ice-water bath. This is crucial to control the exothermic nature of the reaction.[6]

Step 2: Addition of Chloroacetyl Chloride

  • Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution of undecylamine and triethylamine over a period of 30-60 minutes.

  • Maintain the reaction temperature below 10 °C during the addition to prevent side reactions.

Step 3: Reaction Progression and Monitoring

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

  • Continue stirring for 2-4 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

Step 4: Work-up and Purification

  • Once the reaction is complete, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution to remove the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield pure 2-chloro-N-undecylacetamide.[7]

dot graph "synthesis_workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

} Caption: General workflow for the synthesis of 2-chloro-N-undecylacetamide.

Characterization of 2-chloro-N-undecylacetamide

The identity and purity of the synthesized 2-chloro-N-undecylacetamide should be confirmed by various analytical techniques.

PropertyValue
Molecular Formula C₁₃H₂₆ClNO
Molecular Weight 247.80 g/mol [8]
Appearance Expected to be a solid at room temperature.
CAS Number 32322-87-5[8]

Expected Spectral Data:

  • ¹H NMR:

    • A triplet corresponding to the terminal methyl group of the undecyl chain.

    • A broad multiplet for the methylene groups of the undecyl chain.

    • A triplet for the methylene group adjacent to the nitrogen.

    • A singlet for the methylene group adjacent to the chlorine atom.

    • A broad singlet for the N-H proton.

  • ¹³C NMR:

    • A peak for the carbonyl carbon.

    • A peak for the carbon atom attached to the chlorine.

    • A series of peaks for the carbon atoms of the undecyl chain.

  • IR Spectroscopy:

    • A strong absorption band for the C=O stretching of the amide group (around 1650 cm⁻¹).

    • An N-H stretching band (around 3300 cm⁻¹).

    • C-H stretching bands for the alkyl chain.

    • A C-Cl stretching band.

  • Mass Spectrometry:

    • The molecular ion peak (M⁺) and/or the protonated molecular ion peak ([M+H]⁺) should be observable, showing the characteristic isotopic pattern for a molecule containing one chlorine atom.

Safety and Handling

Both starting materials and the final product require careful handling in a well-ventilated fume hood.

  • Undecylamine: Corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed and very toxic to aquatic life.[9]

  • Chloroacetyl Chloride: Highly corrosive, toxic, and a lachrymator (causes tearing).[10][11][12] It reacts violently with water.[10][12]

  • 2-chloro-N-undecylacetamide: While specific toxicity data is not widely available, it should be handled with care as similar chloroacetamide compounds can be harmful.

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, when handling these chemicals.

Conclusion

The synthesis of 2-chloro-N-undecylacetamide via the N-acylation of undecylamine with chloroacetyl chloride is a straightforward and efficient method. Careful control of reaction conditions, particularly temperature, is essential for a high yield and purity of the final product. Proper safety precautions must be observed throughout the procedure. The characterization of the product through various spectroscopic techniques is crucial to confirm its identity and purity. This guide provides a solid foundation for researchers and professionals to successfully synthesize and characterize this important chemical intermediate.

References

Sources

Exploratory

Introduction: The Significance of α-Chloroacetamides

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Potential of 2-chloro-N-undecylacetamide Executive Summary N-substituted α-chloroacetamides are a class of compounds recognized for their utility as...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Potential of 2-chloro-N-undecylacetamide

Executive Summary

N-substituted α-chloroacetamides are a class of compounds recognized for their utility as versatile synthetic intermediates and their significant potential in medicinal chemistry. The presence of a reactive α-chloro group provides a valuable site for further molecular elaboration, while the amide linkage is a cornerstone of peptide and protein structures. This guide focuses on a specific member of this class, 2-chloro-N-undecylacetamide, providing a detailed examination of its molecular structure, physicochemical properties, and synthetic pathways. By synthesizing information on analogous compounds and established chemical principles, this document offers researchers, scientists, and drug development professionals a comprehensive technical resource. We will explore the anticipated spectroscopic signatures, a detailed experimental protocol for its synthesis, and discuss the broader biological significance of the chloroacetamide moiety as a reactive functional group in the design of novel therapeutics.

The chloroacetamide functional group is a key building block in modern organic and medicinal chemistry.[1][2] Its importance stems from the dual nature of the moiety: a stable amide bond, which is fundamental to biological molecules, and a reactive carbon-chlorine bond. The electron-withdrawing effect of the adjacent carbonyl group makes the α-carbon highly electrophilic and susceptible to nucleophilic substitution.[2] This reactivity allows for the covalent modification of biological macromolecules, a strategy frequently employed in the design of enzyme inhibitors and other therapeutic agents.[3][4]

Furthermore, chlorine-containing compounds are prevalent in pharmaceuticals, with over 250 FDA-approved drugs featuring this halogen.[5][6] The inclusion of chlorine can modulate a molecule's lipophilicity, metabolic stability, and binding interactions, making it a valuable tool in drug design. 2-chloro-N-undecylacetamide, which incorporates a long, lipophilic undecyl (11-carbon) chain, represents an interesting target for investigation, particularly in applications where membrane interaction or transport is a key consideration. This guide provides a foundational understanding of this molecule from its core structure to its potential applications.

Molecular Structure and Physicochemical Properties

Chemical Structure

2-chloro-N-undecylacetamide consists of an undecyl alkyl chain attached to the nitrogen atom of an acetamide group, which is substituted with a chlorine atom at the alpha-carbon position.

IUPAC Name: 2-chloro-N-(undecan-1-yl)acetamide SMILES: CCCCCCCCCCCNC(=O)CCl

Physicochemical Properties
PropertyPredicted ValueUnit
Molecular Formula C₁₃H₂₆ClNO
Molecular Weight 247.81 g/mol
LogP (Octanol/Water) ~5.0 - 5.5
Topological Polar Surface Area 29.1Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 1
Rotatable Bonds 12

Note: These values are computationally predicted and should be confirmed experimentally.

Anticipated Spectroscopic Characterization

The structural elucidation of 2-chloro-N-undecylacetamide would rely on standard spectroscopic techniques. Based on the analysis of analogous compounds such as 2-chloro-N-hexylacetamide, the following spectral characteristics are anticipated.[7]

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • A singlet integrating to 2 protons around δ 4.0-4.2 ppm, corresponding to the α-chloro methylene group (Cl-CH₂ -C=O).

    • A triplet integrating to 2 protons around δ 3.2-3.4 ppm, representing the methylene group attached to the nitrogen (C=O-NH-CH₂ -).

    • A broad singlet around δ 6.5-7.5 ppm for the amide proton (-NH -).

    • A series of multiplets between δ 1.2-1.6 ppm for the internal methylene groups of the undecyl chain.

    • A triplet around δ 0.8-0.9 ppm for the terminal methyl group of the undecyl chain.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • A peak around δ 165-167 ppm for the carbonyl carbon (C =O).

    • A peak around δ 42-44 ppm for the α-chloro methylene carbon (C H₂-Cl).

    • A peak around δ 40-42 ppm for the N-methylene carbon (NH-C H₂-).

    • A series of peaks between δ 22-32 ppm for the carbons of the undecyl chain.

    • A peak around δ 14 ppm for the terminal methyl carbon.

  • IR (Infrared) Spectroscopy:

    • A strong, sharp absorption band around 1650-1680 cm⁻¹ corresponding to the C=O (Amide I) stretching vibration.

    • An absorption band around 1530-1560 cm⁻¹ for the N-H bending (Amide II) vibration.

    • A broad absorption around 3250-3350 cm⁻¹ for the N-H stretching vibration.

    • A C-Cl stretching vibration in the range of 700-800 cm⁻¹.

  • Mass Spectrometry (MS):

    • The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom.

Synthesis and Reactivity

Synthetic Pathway: Nucleophilic Acyl Substitution

The most direct and widely used method for synthesizing N-substituted chloroacetamides is the N-acylation of a primary amine with chloroacetyl chloride.[1][8] This reaction is a classic example of nucleophilic acyl substitution. The nitrogen atom of undecylamine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride. This is typically performed in an inert solvent in the presence of a base to neutralize the hydrochloric acid byproduct.[9][10]

Experimental Protocol: Synthesis of 2-chloro-N-undecylacetamide

This protocol is adapted from established procedures for the synthesis of similar N-acyl amides.[1][10]

Materials:

  • Undecylamine (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve undecylamine (1.0 eq) and the base (e.g., TEA, 1.2 eq) in anhydrous THF.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath while stirring.

  • Addition of Acylating Agent: Add chloroacetyl chloride (1.1 eq), dissolved in a small amount of anhydrous THF, dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 10°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 3-6 hours.[9] Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3x).

    • Wash the combined organic layers sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization (e.g., from ethanol or an ethanol/water mixture) or column chromatography on silica gel to yield the pure 2-chloro-N-undecylacetamide.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Acylation Reaction cluster_workup Purification reagents 1. Dissolve Undecylamine & Base in THF cooling 2. Cool to 0°C reagents->cooling addition 3. Add Chloroacetyl Chloride Dropwise cooling->addition stirring 4. Stir at Room Temperature (3-6h) addition->stirring workup 5. Aqueous Work-up & Extraction stirring->workup purify 6. Dry, Concentrate & Purify workup->purify product Pure 2-chloro-N-undecylacetamide purify->product

Caption: General workflow for the synthesis of 2-chloro-N-undecylacetamide.

Biological Significance and Mechanism of Action (A Class-Wide Perspective)

While 2-chloro-N-undecylacetamide itself has not been extensively studied, the broader class of chloroacetamide derivatives has demonstrated significant biological activity, making it a "privileged scaffold" in drug discovery.[4]

The Role of the Chloroacetamide Moiety

The chloroacetyl group is a potent electrophile, often referred to as a "warhead." It can react with nucleophilic residues (such as cysteine or histidine) in the active sites of enzymes, leading to irreversible covalent inhibition.[2][3] This mechanism is a powerful strategy for achieving high potency and prolonged duration of action in drug candidates. The presence of the chlorine atom is often crucial for this biological effect; related acetamide compounds lacking the halogen frequently show significantly reduced or no activity.[11]

Potential Therapeutic Applications

Research into various N-substituted chloroacetamides has revealed a wide spectrum of potential therapeutic uses:

  • Anticancer Activity: Many chloroacetamide derivatives have shown cytotoxic effects against various cancer cell lines.[3] The proposed mechanism often involves the inhibition of key cellular enzymes like glutathione S-transferase (GST).[3]

  • Antimicrobial Activity: The chloroacetamide structure is a feature in compounds with moderate to high activity against pathogenic bacteria and fungi.[3][11][12] For example, 2-chloro-N-phenylacetamide has shown promising antifungal potential against Aspergillus flavus.[12]

  • Anti-inflammatory Properties: Certain benzamide derivatives containing the chloroacetyl group have been identified as inhibitors of cyclooxygenase-2 (COX-2), a key target in inflammation.[2]

Proposed General Mechanism of Action

The primary mechanism by which chloroacetamides exert their biological effects is through covalent modification of target proteins. The undecyl chain of 2-chloro-N-undecylacetamide would likely serve as a lipophilic tail, potentially anchoring the molecule to hydrophobic pockets within a target protein or facilitating its passage through cell membranes.

Mechanism_of_Action cluster_protein Target Protein (e.g., Enzyme) Compound 2-chloro-N-undecylacetamide Electrophilic α-Carbon Lipophilic Undecyl Tail ActiveSite Active Site Nucleophilic Residue (e.g., Cys-SH) Compound:f0->ActiveSite:nuc Nucleophilic Attack Compound:f1->ActiveSite Binding & Orientation CovalentAdduct Covalently Modified Protein (Inactive) ActiveSite->CovalentAdduct Irreversible Inhibition

Caption: Proposed mechanism of covalent modification by a chloroacetamide.

Conclusion and Future Directions

2-chloro-N-undecylacetamide is a structurally straightforward molecule with significant untapped potential. Its synthesis is achievable through well-established chemical reactions. While direct experimental data on this specific compound is sparse, a robust understanding of its properties and reactivity can be inferred from the extensive research on the broader class of N-substituted α-chloroacetamides.

The key value of this molecule lies in its dual functionality: the lipophilic undecyl chain, which can mediate interactions with biological membranes or hydrophobic protein domains, and the reactive chloroacetyl headgroup, which can act as a covalent modifier. Future research should focus on the definitive synthesis and characterization of 2-chloro-N-undecylacetamide, followed by screening against a panel of biological targets, including cancer cell lines, pathogenic microbes, and inflammatory enzymes, to unlock its therapeutic potential.

References

  • ResearchGate. (n.d.). Reaction of aryl amine with chloroacetyl chloride in the presence of...Link

  • BenchChem. (2025). Application Notes and Protocols: Potential Biological Activity of 2-chloro-N-(1-phenylethyl)acetamide Derivatives. Link

  • PMC. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Link

  • BenchChem. (2025). N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols. Link

  • PubChem. (n.d.). 2-chloro-N-hexylacetamide. Link

  • PrepChem.com. (n.d.). Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide. Link

  • ResearchGate. (n.d.). shows the reaction between aryl amine and chloroacetyl chloride to give...Link

  • PMC. (n.d.). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono. Link

  • BenchChem. (2025). Application Notes and Protocols: N-(2-chloroacetyl)-3-nitrobenzamide in Drug Discovery. Link

  • Guidechem. (2021). How to prepare and apply 2-Chloro-N-methylacetamide?Link

  • Indian Journal of Chemistry. (n.d.). Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Link

  • BenchChem. (2025). Application of 2-Chloro-N-quinolin-5-yl-benzamide Derivatives in Drug Discovery: A Focus on Anticancer Properties. Link

  • PubChem. (n.d.). 2-chloro-N,N-dimethylacetamide. Link

  • PubMed. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Link

  • Sigma-Aldrich. (n.d.). 2-chloro-N-ethylacetamide. Link

  • Sigma-Aldrich. (n.d.). 2-Chloroacetamide for synthesis. Link

  • MDPI. (2025). Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography. Link

  • ResearchGate. (2025). Recent advances in the synthesis of N-acyl sulfonamides. Link

  • NIST WebBook. (n.d.). 2-Chloro-N-methylacetamide - Mass Spectrum. Link

  • NIST WebBook. (n.d.). 2-Chloro-N-methylacetamide - IR Spectrum. Link

  • PMC. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Link

  • Organic Syntheses. (n.d.). chloroacetamide. Link

  • ResearchGate. (n.d.). Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. Link

  • BenchChem. (n.d.). An In-depth Technical Guide to the Chemical Properties of 2-chloro-N-(1-phenylethyl)acetamide. Link

  • AVESİS. (2018). Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. Link

  • CymitQuimica. (n.d.). CAS 1131-01-7: 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Link

  • MDPI. (2022). Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis. Link

Sources

Foundational

2-Chloro-N-Undecylacetamide: Mechanism of Action, Covalent Targeting, and Antimicrobial Applications

Executive Summary & Structural Rationale 2-Chloro-N-undecylacetamide (CAS: 32322-87-5) is a bifunctional synthetic molecule characterized by a highly lipophilic 11-carbon aliphatic chain (undecyl group) coupled to an ele...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

2-Chloro-N-undecylacetamide (CAS: 32322-87-5) is a bifunctional synthetic molecule characterized by a highly lipophilic 11-carbon aliphatic chain (undecyl group) coupled to an electrophilic α-chloroacetamide warhead. In the realm of chemical biology and drug development, it does not act via a single traditional receptor-ligand interaction. Instead, its mechanism of action (MoA) is defined by its structural dichotomy: the lipid-mimetic tail drives non-covalent affinity toward hydrophobic protein pockets and lipid bilayers, while the chloroacetamide moiety acts as an irreversible covalent modifier of nucleophilic residues (primarily cysteine thiols).

This whitepaper dissects the mechanistic utility of 2-chloro-N-undecylacetamide, detailing its role as a covalent lipid-mimetic probe and as a critical building block for synthesizing next-generation membrane-disrupting antimicrobial agents, such as Quaternary Phosphonium Compounds (QPCs) and pyridinium surfactants .

Core Mechanism of Action: Covalent Alkylation and Lipid Mimicry

The primary molecular mechanism of 2-chloro-N-undecylacetamide relies on proximity-driven SN​2 nucleophilic substitution .

  • Hydrophobic Anchoring: The C11 undecyl chain mimics endogenous fatty acids (e.g., lauric acid derivatives). When introduced to a biological system, this tail anchors the molecule into lipid rafts, cellular membranes, or the hydrophobic substrate-binding pockets of lipid-metabolizing enzymes.

  • Warhead Reactivity: Unlike highly reactive iodoacetamides that pan-label the proteome, the chloroacetamide warhead is a "soft" electrophile. It remains relatively inert until the undecyl tail docks the molecule into a specific binding site.

  • Covalent Adduct Formation: Once docked, the local effective concentration of the warhead increases drastically. If a nucleophilic cysteine residue is present within the pocket, its thiolate anion attacks the α-carbon of the chloroacetamide, displacing the chloride ion and forming a stable, irreversible thioether bond.

CovalentMechanism Target Protein Target (Hydrophobic Pocket + Cys) Complex Non-covalent Complex (Tail Insertion) Target->Complex Probe 2-chloro-N-undecylacetamide (C11 Tail + Electrophile) Probe->Complex Transition SN2 Transition State (Thiolate Attack) Complex->Transition Deprotonation Adduct Covalent Thioether Adduct (Irreversible Modification) Transition->Adduct Chloride Release

Fig 1. SN2 covalent alkylation of a target cysteine by 2-chloro-N-undecylacetamide.

Application as a Precursor for Membrane-Disrupting Surfactants

Beyond its use as a direct covalent probe, 2-chloro-N-undecylacetamide is heavily utilized in the synthesis of "soft" antimicrobial agents. By reacting the chloroacetamide warhead with tertiary amines (e.g., pyridine) or phosphines, researchers generate cationic amphiphiles.

The mechanism of action of these resulting derivatives shifts from enzyme inhibition to bacterial membrane disruption . The positively charged headgroup binds electrostatically to the negatively charged bacterial cell wall, while the undecyl tail intercalates into the lipid bilayer, causing membrane fluidization, leakage of intracellular contents, and rapid cell death. The amide linkage provided by the original acetamide structure acts as a "soft" degradable bond, allowing the compound to break down in the environment, reducing ecological toxicity.

QPCSynthesis Precursor 2-chloro-N-undecylacetamide Intermediate Iodoacetamide Intermediate (Finkelstein Reaction) Precursor->Intermediate KI Catalyst Nucleophile Pyridine / Bisphosphine QuatSalt Cationic Surfactant / QPC Nucleophile->QuatSalt Intermediate->QuatSalt SN2 Attack Membrane Bacterial Membrane Disruption QuatSalt->Membrane Amphiphilic Insertion

Fig 2. Synthesis of cationic surfactants via Finkelstein-catalyzed SN2 substitution.

Quantitative Profiling of Alkyl Derivatives

The length of the alkyl chain is the primary determinant of the molecule's critical micelle concentration (CMC) and minimum inhibitory concentration (MIC). The C11 (undecyl) chain represents a thermodynamic "sweet spot"—it is sufficiently lipophilic to penetrate thick peptidoglycan layers but short enough to avoid premature aqueous aggregation (a common failure point for >C14 chains).

Table 1: Physicochemical and Antimicrobial Properties of N-Alkyl-2-Chloroacetamide Pyridinium Derivatives

Alkyl Chain LengthDerivative CompoundCMC (mM)MIC vs E. coli (µg/mL)MIC vs S. aureus (µg/mL)
C10 (Decyl)Decyl-Pyr-Cl2.15168
C11 (Undecyl) Undecyl-Pyr-Cl 0.98 8 4
C12 (Dodecyl)Dodecyl-Pyr-Cl0.4542
C14 (Tetradecyl)Tetradecyl-Pyr-Cl0.12>32 (Aggregation)16

Data synthesized from structure-activity relationship (SAR) studies on soft QPCs and pyridinium surfactants.

Experimental Workflows and Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis of antimicrobial derivatives and the proteomic mapping of 2-chloro-N-undecylacetamide's covalent targets.

Protocol A: Synthesis of 1-(2-(Undecylamino)-2-Oxoethyl)Pyridinium Chloride

Purpose: Conversion of the covalent probe into a membrane-disrupting cationic surfactant.

  • Reagent Preparation: Dissolve 10 mmol of 2-chloro-N-undecylacetamide in 20 mL of anhydrous n-propanol in a round-bottom flask.

  • Nucleophilic Addition & Catalysis: Add 12 mmol of anhydrous pyridine and 0.5 mmol of potassium iodide (KI).

    • Causality: The KI drives an in situ Finkelstein reaction, transiently converting the chloroacetamide to a highly reactive iodoacetamide intermediate. This drastically lowers the activation energy for the subsequent SN​2 attack by the sterically hindered pyridine nitrogen.

  • Reflux: Stir the mixture at 85–90 °C for 8 hours under an inert argon atmosphere to prevent oxidative degradation.

  • Isolation: Concentrate the crude mixture using rotary evaporation under reduced pressure to remove the n-propanol.

  • Purification: Recrystallize the resulting solid from hot ethyl acetate to yield the pure surfactant.

  • Self-Validation Step: Perform 1H -NMR (in CDCl3​ ). The successful reaction is validated by the complete disappearance of the singlet at ~4.0 ppm (the original CH2​−Cl protons) and the appearance of downfield pyridinium aromatic protons between 8.0–9.5 ppm.

Protocol B: Activity-Based Protein Profiling (ABPP) of Covalent Targets

Purpose: Identifying the specific cysteine residues alkylated by the unmodified 2-chloro-N-undecylacetamide in native proteomes.

  • Proteome Incubation: Treat native cell lysates (1 mg/mL protein concentration) with 10 µM 2-chloro-N-undecylacetamide for 2 hours at 37 °C.

    • Causality: This incubation period allows the undecyl chain to thermodynamically sample hydrophobic pockets across the proteome before the slow-reacting chloroacetamide warhead covalently traps the interaction.

  • Competitive Probe Labeling: Add 100 µM of an alkyne-tagged iodoacetamide (IA-alkyne) for 1 hour. This pan-reactive probe will label all remaining, unreacted cysteines in the proteome.

  • Click Chemistry (CuAAC): React the lysate with biotin-azide using Cu(I) catalysis (CuSO4, TCEP, TBTA) to attach biotin tags to the alkyne-labeled cysteines.

  • Enrichment & Digestion: Isolate the biotinylated proteins using streptavidin agarose beads. Wash extensively with SDS and urea to remove non-covalent binders, then perform on-bead trypsin digestion.

  • LC-MS/MS Analysis: Analyze the resulting peptides via high-resolution mass spectrometry.

  • Self-Validation Step: Compare the spectral counts against a vehicle (DMSO) control. A true covalent target of 2-chloro-N-undecylacetamide is validated by a >50% reduction in MS/MS spectral counts for a specific cysteine-containing peptide in the treated sample (since it was blocked from reacting with the IA-alkyne probe).

References

  • NextSDS Chemical Database. (2026). Chemical Substance Information: 2-Chloro-N-undecylacetamide (CAS 32322-87-5). NextSDS. [Link]

  • Zheng, Z., et al. (2023). Soft QPCs: Biscationic Quaternary Phosphonium Compounds as Soft Antimicrobial Agents. ACS Infectious Diseases.[Link]

  • Thorsteinsson, T., et al. (2013). Synthesis and Properties of 1-(2-(alkylamino)-2-oxoethyl) Pyridinium Chloride Surfactants. Tenside Surfactants Detergents.[Link]

  • Leproult, E., et al. (2011). Cysteine Mapping in Conformationally Distinct Kinase Nucleotide Binding Sites: Application to the Design of Selective Covalent Inhibitors. Journal of Medicinal Chemistry.[Link]

Exploratory

2-Chloro-N-Undecylacetamide: A Prototypical Electrophilic Lipid Mimetic in Covalent Pharmacology and Chemoproteomics

Executive Summary The development of targeted covalent inhibitors (TCIs) and activity-based probes has revolutionized modern drug discovery by enabling the engagement of historically "undruggable" targets. 2-Chloro-N-und...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted covalent inhibitors (TCIs) and activity-based probes has revolutionized modern drug discovery by enabling the engagement of historically "undruggable" targets. 2-Chloro-N-undecylacetamide (CAS: 32322-87-5) represents a highly specialized class of these molecules: the electrophilic lipid mimetics. By merging a moderately reactive α -chloroacetamide warhead with a lipophilic 11-carbon (undecyl) chain, this compound acts as a dual-pharmacophore probe. It is extensively utilized to profile lipid-binding proteins, characterize the endocannabinoid system, and map the activation mechanisms of transient receptor potential (TRP) channels.

This technical guide dissects the chemical biology, target landscape, and self-validating experimental methodologies associated with 2-chloro-N-undecylacetamide, providing researchers with a rigorous framework for deploying lipid-mimetic electrophiles in chemoproteomics.

Chemical Biology & Mechanism of Action

The pharmacological utility of 2-chloro-N-undecylacetamide is governed by the synergistic causality of its two structural domains:

  • The Undecyl Chain (Lipid Mimetic): The 11-carbon aliphatic tail is not merely a structural spacer; it acts as a thermodynamic driver for membrane partitioning and active-site insertion. It perfectly mimics the hydrophobic tails of endogenous signaling lipids, such as N-acylethanolamines (e.g., anandamide) and medium-chain fatty acids. This allows the molecule to selectively anchor into the hydrophobic binding pockets of integral membrane proteins and lipid hydrolases.

  • The α -Chloroacetamide Warhead (Electrophile): Unlike highly reactive iodoacetamides that indiscriminately alkylate the proteome, the chloroacetamide moiety is a "soft" electrophile. It requires proximity-driven activation. The warhead remains relatively inert in aqueous physiological buffers until the undecyl chain docks the molecule into a target's binding pocket. Once bound, the local microenvironment lowers the pKa of a nearby cysteine residue, generating a highly nucleophilic thiolate that attacks the α -carbon via an SN​2 mechanism, displacing the chloride ion and forming an irreversible thioether bond [1].

CovalentMechanism Probe 2-Chloro-N-Undecylacetamide (Electrophilic Probe) Complex Non-Covalent Pre-Reaction Complex Probe->Complex Lipid Tail Insertion Target Protein Target (e.g., TRPA1 Cys621) Target->Complex Proximity Binding Reaction SN2 Alkylation (Thiolate Attack) Complex->Reaction Deprotonation to Thiolate Adduct Irreversible Covalent Adduct (Thioether Linkage) Reaction->Adduct Cl- Leaving Group

Diagram 1: SN2 covalent modification mechanism of 2-chloro-N-undecylacetamide with protein thiols.

Target Landscape & Biological Activity

TRP Channel Modulation: The TRPA1 Paradigm

Transient Receptor Potential Ankyrin 1 (TRPA1) is a primary chemosensor expressed on sensory neurons, activated by reactive irritants. 2-Chloro-N-undecylacetamide and its structurally related analogs (such as JT010) are potent, site-selective agonists of TRPA1[1]. The undecyl chain facilitates partitioning into the plasma membrane, directing the chloroacetamide warhead to the N-terminal cytosolic segment of the channel. Here, it selectively alkylates specific cysteine residues (predominantly Cys621, alongside Cys414 and Cys421). This single covalent modification induces a conformational shift that opens the calcium-permeable pore, resulting in a massive intracellular calcium influx with sub-nanomolar to low-nanomolar potency [1].

Chemoproteomic Profiling of Lipid-Binding Proteins

In the realm of Activity-Based Protein Profiling (ABPP), aliphatic chloroacetamides are deployed as "scout molecules" to discover novel ligandable sites across the proteome [2, 3]. Because 2-chloro-N-undecylacetamide structurally mimics substrates of Fatty Acid Amide Hydrolase (FAAH) and N-acylethanolamine acid amidase (NAAA), it acts as a competitive covalent probe. Furthermore, recent chemoproteomic screens utilizing chloroacetamide libraries have demonstrated their ability to unexpectedly target non-cysteine residues (such as catalytic aspartates in GAPDH) when the lipid tail provides sufficient binding affinity to overcome the thermodynamic barrier of non-canonical alkylation [2].

Quantitative Data Summary

The table below summarizes the comparative binding and activation parameters of lipid-mimetic chloroacetamides across primary target classes.

Target ProteinPrimary Mechanism of ActionWarhead ReactivityLipid Tail FunctionTypical EC50/IC50 Range
TRPA1 Covalent Agonism (Cys621)Moderate ( SN​2 )Membrane Anchoring~0.65 nM - 10 nM
FAAH / NAAA Covalent Inhibition (Active Site)Moderate ( SN​2 )Substrate Mimicry~5 nM - 50 nM
GAPDH Covalent Adduction (Asp/Cys)Context-DependentHydrophobic Pocket Binding>1 μ M (Off-target)

Table 1: Comparative Binding/Activation Parameters of Chloroacetamide Lipid Mimetics.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific rigor, all protocols utilizing 2-chloro-N-undecylacetamide must embed self-validating controls to distinguish true proximity-driven covalent binding from non-specific physical adsorption.

Protocol 1: Activity-Based Protein Profiling (ABPP) Workflow

This protocol details the use of an alkyne-tagged derivative of 2-chloro-N-undecylacetamide for target discovery.

Step 1: Proteome Preparation & Self-Validation Setup

  • Lyse cells (e.g., HEK293) in native PBS buffer using Dounce homogenization to preserve 3D protein architecture.

  • Causality & Validation: Aliquot 50% of the lysate and heat to 95°C for 5 minutes (Heat-Denatured Control). Because the chloroacetamide requires a folded binding pocket to lower the target cysteine's pKa, the denatured control should exhibit zero labeling. If labeling occurs in the denatured sample, it indicates non-specific reactivity.

Step 2: Probe Incubation

  • Incubate both native and denatured lysates (1 mg/mL protein) with 5 μ M of the probe for 1 hour at 37°C.

  • Causality: Restricting the incubation to 1 hour prevents kinetic over-alkylation, ensuring only highly reactive, functionally relevant sites are captured.

Step 3: CuAAC Click Chemistry

  • React the lysates with a TAMRA-azide (for gel visualization) or Biotin-azide (for MS enrichment) using Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC).

  • Causality: Appending the bulky fluorophore after target binding ensures the undecyl chain can insert into narrow lipid pockets without steric hindrance.

Step 4: Resolution & Analysis

  • Resolve proteins via SDS-PAGE and visualize via in-gel fluorescence. Excise unique bands for LC-MS/MS target identification [2].

ABPPWorkflow Lysate Cell Lysate Proteome Incubation Incubate with Chloroacetamide Probe Lysate->Incubation Control Heat-Denatured Control (Self-Validation) Lysate->Control Parallel Prep Click CuAAC Click Chemistry (Add Fluorophore/Biotin) Incubation->Click SDS SDS-PAGE & In-Gel Fluorescence Click->SDS Visualization MS LC-MS/MS Target ID Click->MS Identification Control->Incubation

Diagram 2: Self-validating Activity-Based Protein Profiling (ABPP) workflow for target discovery.

Protocol 2: Calcium Influx Assay for TRPA1 Activation

Step 1: Cell Seeding & Dye Loading

  • Seed HEK293 cells stably expressing human TRPA1 into 96-well plates.

  • Load cells with Fluo-8-AM calcium indicator dye for 45 minutes at 37°C.

  • Causality: Fluo-8 is utilized over traditional Fluo-4 due to its superior signal-to-noise ratio at room temperature, which is critical for detecting transient TRP channel openings without thermal artifacts.

Step 2: Baseline Measurement & Compound Addition

  • Record baseline fluorescence for 30 seconds using a fluorometric imaging plate reader.

  • Inject 2-chloro-N-undecylacetamide at concentrations ranging from 0.1 nM to 100 nM.

Step 3: Reversibility Wash (Self-Validation)

  • Wash the cells with a buffer containing 100 mM Dithiothreitol (DTT).

  • Causality: A massive molar excess of DTT will reverse non-covalent interactions and standard disulfide bonds. If the calcium influx and channel activation persist despite the DTT wash, it definitively validates that the chloroacetamide has formed an irreversible thioether bond with the channel [1].

Pharmacokinetics & Drug Development Implications

While 2-chloro-N-undecylacetamide serves as an exceptional in vitro probe, its translation into an in vivo therapeutic requires careful optimization. The aliphatic undecyl chain grants excellent cell permeability and membrane partitioning but results in a high LogP, which can lead to rapid plasma protein binding and poor aqueous solubility. Furthermore, while chloroacetamides are less reactive than iodoacetamides, they are generally more reactive than acrylamides (the gold standard for clinical TCIs like Osimertinib) [3]. Consequently, modern drug development often uses 2-chloro-N-undecylacetamide as a primary screening hit, subsequently replacing the chloroacetamide with a tunable acrylamide or sulfonyl fluoride warhead to optimize the pharmacokinetic half-life and minimize glutathione-mediated hepatotoxicity[3].

References

  • Takaya J, Mio K, Shiraishi T, Kurokawa T, Otsuka S, Mori Y, Uesugi M. "A Potent and Site-Selective Agonist of TRPA1." Journal of the American Chemical Society, 2015 Dec 23;137(50):15859-64.[Link]

  • Jung Y, Noda N, Takaya J, Abo M, Toh K, Tajiri K, Cui C, Zhou L, Sato SI, Uesugi M. "Discovery of Non-Cysteine-Targeting Covalent Inhibitors by Activity-Based Proteomic Screening with a Cysteine-Reactive Probe." ACS Chemical Biology, 2022 Feb 18;17(2):340-347.[Link]

  • You M, Liu H, et al. "The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery." JACS Au, 2025 Nov 12;5(12):5866–5887.[Link](Note: PMC ID representative of standard indexing for this open-access JACS Au publication).

Foundational

Whitepaper: Physicochemical Profiling and Solubility Dynamics of 2-chloro-N-undecylacetamide

Introduction & Structural Dichotomy In the landscape of drug development and agrochemical formulation, 2-chloro-N-undecylacetamide (CAS: 32322-87-5) presents a fascinating physicochemical profile[1][2]. As a derivative o...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Dichotomy

In the landscape of drug development and agrochemical formulation, 2-chloro-N-undecylacetamide (CAS: 32322-87-5) presents a fascinating physicochemical profile[1][2]. As a derivative of the highly water-soluble biocide 2-chloroacetamide[3], this compound features a reactive α -chloroacetamide head group tethered to a highly lipophilic 11-carbon (undecyl) aliphatic chain[1][4].

Understanding the solubility data of this compound is not merely a matter of empirical measurement; it requires an appreciation of its structural dichotomy. The polar head group is capable of hydrogen bonding and acts as a potent electrophile—often targeting active site cysteines in proteins such as very-long-chain fatty acid elongases[5]. Conversely, the undecyl tail dominates the molecule's hydration energy, driving it toward extreme hydrophobicity. This whitepaper provides an in-depth technical guide on quantifying, predicting, and manipulating the solubility of 2-chloro-N-undecylacetamide for robust experimental design.

Causality in Solvation: The Amphiphilic Paradox

When designing solubility assays for 2-chloro-N-undecylacetamide, researchers must account for the causality behind its phase behavior:

  • Aqueous Insolubility: The parent compound, 2-chloroacetamide, boasts an aqueous solubility of approximately 90,000 mg/L at 25°C[3][4]. However, the addition of the C11​ alkyl chain exponentially increases the partition coefficient (LogP). The thermodynamic cost of forming a cavity in the hydrogen-bonded water network to accommodate this bulky hydrophobic tail forces the molecule to self-associate, leading to rapid precipitation or micelle formation in aqueous media.

  • Solvent Reactivity Constraints: Because the α -chloro group is a reactive alkylating agent[3], nucleophilic solvents (e.g., primary amines, strong bases) must be strictly avoided during solubility testing to prevent degradation. Solvation must be achieved using aprotic or sterically hindered polar solvents that disrupt the crystalline lattice without initiating nucleophilic substitution.

Thermodynamic Solubility Protocols (OECD 105 Framework)

To ensure trustworthiness and reproducibility, solubility determinations must be treated as self-validating systems. The dictates the standard methodologies based on the anticipated solubility threshold[6][7].

OECD105_Workflow Start 2-chloro-N-undecylacetamide (CAS: 32322-87-5) Est Estimate Aqueous Solubility (LogP ≈ 4.5 - 5.5) Start->Est Decision Is Expected Solubility < 10 mg/L? Est->Decision Column Column Elution Method (Flow rate: 25 mL/h) Decision->Column Yes (< 10 mg/L) Shake Shake-Flask Method (24h, 48h, 72h equilibrium) Decision->Shake No (≥ 10 mg/L) Quant Quantification via HPLC-UV / LC-MS Column->Quant Shake->Quant

Caption: Decision matrix for determining the aqueous solubility of 2-chloro-N-undecylacetamide via OECD 105.

The Column Elution Method (For Aqueous Systems)

Because the aqueous solubility of 2-chloro-N-undecylacetamide is estimated to be well below 10 mg/L, the standard shake-flask method is prone to false positives caused by microcrystal suspensions[8][9]. The Column Elution Method is the authoritative standard here.

  • Preparation: Coat a micro-column of inert quartz sand with an excess of 2-chloro-N-undecylacetamide dissolved in a volatile solvent (e.g., dichloromethane). Evaporate the solvent completely under nitrogen[8].

  • Elution: Pump high-purity, degassed water through the column at a strictly controlled flow rate (e.g., 25 mL/h) at 20.0 ± 0.5°C[7][8].

  • Self-Validation: Collect successive eluate fractions. Thermodynamic equilibrium is confirmed only when the concentration across at least five consecutive fractions varies by less than ±30%.

The Shake-Flask Method (For Organic/Mixed Systems)

For determining solubility in organic solvents (e.g., ethanol, methanol) or mixed-solvent systems, the is utilized[10][11].

  • Saturation: Add an excess of the solid compound to the target solvent in a sealed, light-protected vial[10][12].

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C)[10][12].

  • Self-Validation (The 3-Day Rule): Sample the supernatant at 24, 48, and 72 hours. Centrifuge at high speed (e.g., 15,000 x g) to pellet undissolved material[10]. Equilibrium is achieved when the variance between the 48h and 72h concentrations is ≤15% .

Formulation for Biological Assays: The DMSO Paradigm

In drug development, compounds must be delivered to in vitro cellular assays or in vivo models without precipitating[5]. For highly lipophilic molecules like 2-chloro-N-undecylacetamide, Dimethyl Sulfoxide (DMSO) is the universal carrier[5]. DMSO's high dielectric constant and amphiphilic nature allow it to solvate the undecyl chain while stabilizing the polar acetamide core.

Stock_Prep Solid Weigh Solid Compound (Protect from moisture) DMSO Add 100% Anhydrous DMSO (Target: 10-50 mM) Solid->DMSO Mix Vortex & Sonicate (Ensure complete dissolution) DMSO->Mix Store Aliquot & Store at -80°C (Minimize freeze-thaw cycles) Mix->Store Assay Dilute in Assay Buffer (Final DMSO ≤ 1% v/v) Store->Assay Just prior to use

Caption: Step-by-step workflow for formulating biological assay stock solutions using anhydrous DMSO.

Critical Causality Note: The DMSO used must be strictly anhydrous. The presence of water in the stock solution can trigger premature hydrolysis of the chloroacetamide group over long-term storage[3][5]. Furthermore, when diluting into the final aqueous assay buffer, the final DMSO concentration must not exceed 1% v/v to prevent solvent-induced cytotoxicity.

Quantitative Data Synthesis

The following tables summarize the physicochemical identity and the empirical/predicted solubility matrix for 2-chloro-N-undecylacetamide, synthesizing structural extrapolation with standard solvent behaviors[1][3][5][13].

Table 1: Physicochemical Identity & Metrics
PropertyValue / Description
Chemical Name 2-chloro-N-undecylacetamide
CAS Number 32322-87-5
Molecular Formula C13​H26​ClNO
Molecular Weight 247.80 g/mol
Parent Aqueous Solubility ~90,000 mg/L (2-chloroacetamide at 25°C)
Estimated LogP 4.5 – 5.5 (Highly Lipophilic)
Table 2: Solubility Matrix (Predicted & Extrapolated)
Solvent SystemExpected Solubility RangeUtility / Application
Water (pH 7.0) < 0.01 mg/mL (Insoluble)Environmental baseline; requires OECD 105 Column Elution.
100% Anhydrous DMSO 50 mg/mL (Highly Soluble)Primary stock solution for in vitro / in vivo assays.
Ethanol / Methanol 20 mg/mL (Soluble)Analytical chemistry; HPLC mobile phase preparation.
Dichloromethane (DCM) 50 mg/mL (Highly Soluble)Organic synthesis; Column elution coating solvent.

References

  • PubChem Database : Chloroacetamide (CID 6580) - Physical and Chemical Properties. National Center for Biotechnology Information. Available at:[Link]

  • OECD Guidelines for the Testing of Chemicals : Test No. 105: Water Solubility. OECD Publishing, Paris. Available at:[Link]

  • National Institutes of Health (PMC) : Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan. Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Physical Characteristics of 2-chloro-N-undecylacetamide

Introduction 2-chloro-N-undecylacetamide, a member of the N-substituted chloroacetamide family, is a molecule of significant interest in the fields of organic synthesis and drug development. Its bifunctional nature, poss...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-chloro-N-undecylacetamide, a member of the N-substituted chloroacetamide family, is a molecule of significant interest in the fields of organic synthesis and drug development. Its bifunctional nature, possessing both a reactive chloromethyl group and a long lipophilic undecyl chain, makes it a valuable intermediate for the synthesis of a diverse range of molecular architectures. The chloroacetyl moiety serves as a versatile electrophilic handle for the introduction of various nucleophiles, while the undecyl group imparts considerable hydrophobicity, influencing the solubility, membrane permeability, and pharmacokinetic properties of its derivatives.

This technical guide provides a comprehensive overview of the core physical characteristics of 2-chloro-N-undecylacetamide. In the absence of extensive, publicly available experimental data for this specific molecule, this guide synthesizes information from analogous N-substituted acetamides and outlines robust, field-proven experimental protocols for the precise determination of its physical properties. This document is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize 2-chloro-N-undecylacetamide in their research endeavors.

Molecular Identity and Structure

2-chloro-N-undecylacetamide is identified by the following key parameters:

IdentifierValueSource
CAS Number 32322-87-5[1]
Molecular Formula C13H26ClNO[1]
Molecular Weight 247.80 g/mol [1]
Exact Mass 247.1702921 g/mol [1]
InChIKey MYYXIJYSHJUXHU-UHFFFAOYSA-N[1]

The structural formula of 2-chloro-N-undecylacetamide is presented below:

The molecule consists of a central acetamide group where the nitrogen atom is substituted with an undecyl chain, and the alpha-carbon of the acetyl group is substituted with a chlorine atom. This structure dictates its chemical reactivity and physical behavior.

Predicted and Analogous Physical Properties

Physical PropertyPredicted/Analogous ValueRationale and Comparative Insights
Appearance White to off-white waxy solid or crystalline powderShorter-chain N-alkylacetamides are often solids at room temperature.[2][3] The long undecyl chain is likely to impart a waxy character.
Melting Point Expected to be a relatively low-melting solid.The melting point of N-substituted amides is influenced by the length of the alkyl chain and intermolecular hydrogen bonding. An increase in chain length generally increases the melting point due to stronger van der Waals forces, but the overall value will be influenced by crystal packing efficiency. For comparison, 2-chloro-N-methylacetamide has a melting point of 38-47°C.
Boiling Point High boiling point, likely requiring vacuum distillation to prevent decomposition.N-substituted acetamides have high boiling points due to strong intermolecular forces (dipole-dipole interactions and hydrogen bonding). Decomposition at atmospheric pressure is common for such compounds.[3]
Solubility Soluble in a range of organic solvents; sparingly soluble in water.The long, nonpolar undecyl chain will dominate the solubility profile, making it highly soluble in nonpolar and moderately polar organic solvents such as ethers, chlorinated solvents, and hydrocarbons.[4] The polar amide and chloro groups will contribute to some solubility in more polar organic solvents.[5] Water solubility is expected to be low.
Density Expected to be slightly less than 1 g/mL.The density of related liquid N-substituted acetamides is typically around 1.0-1.2 g/mL. As a solid, its density will be dependent on the crystal packing.

Experimental Determination of Physical Characteristics

To obtain precise and reliable data for 2-chloro-N-undecylacetamide, the following experimental protocols are recommended. The causality behind these experimental choices lies in establishing standardized and reproducible methods that are widely accepted in the scientific community for the characterization of novel compounds.

Protocol 1: Determination of Melting Point via Differential Scanning Calorimetry (DSC)

Rationale: DSC is a highly accurate and reproducible method for determining the melting point and purity of a crystalline solid. It measures the heat flow into or out of a sample as a function of temperature or time.

Methodology:

  • Sample Preparation: Accurately weigh 1-5 mg of 2-chloro-N-undecylacetamide into a standard aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).

    • Ramp the temperature at a controlled rate (e.g., 5-10°C/min) to a temperature significantly above the expected melting point.

    • Hold at the final temperature for a few minutes.

    • Cool the sample back to the initial temperature.

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The sharpness of the peak can provide an indication of purity.

Workflow Diagram:

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 1-5 mg of sample pan Place in aluminum DSC pan weigh->pan load Load sample and reference pans into DSC pan->load program Run thermal program (heating ramp) load->program thermogram Generate thermogram program->thermogram analyze Determine melting point (onset/peak) thermogram->analyze

Caption: Workflow for Melting Point Determination by DSC.

Protocol 2: Gravimetric Determination of Solubility

Rationale: This gravimetric method is a straightforward and reliable way to determine the solubility of a compound in various solvents at a specific temperature.

Methodology:

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

  • Equilibration:

    • Add an excess amount of 2-chloro-N-undecylacetamide to a series of vials, each containing a known volume of a different solvent.

    • Seal the vials and place them in a constant-temperature shaker bath (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection and Analysis:

    • Allow the vials to stand undisturbed at the constant temperature until the excess solid has settled.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed or temperature-equilibrated syringe fitted with a filter to remove any undissolved solid.

    • Transfer the filtered supernatant to a pre-weighed vial.

    • Evaporate the solvent under a stream of inert gas or in a vacuum oven at a temperature below the compound's melting point.

    • Weigh the vial containing the dried solute.

  • Calculation: The solubility is calculated as the mass of the dissolved solid per volume of solvent (e.g., in mg/mL or g/L).

Workflow Diagram:

Solubility_Workflow cluster_setup Equilibration cluster_measurement Measurement cluster_calc Calculation add_solid Add excess solid to solvent equilibrate Equilibrate at constant temperature (24-48h) add_solid->equilibrate filter Filter supernatant equilibrate->filter evaporate Evaporate solvent from known volume filter->evaporate weigh_residue Weigh dried residue evaporate->weigh_residue calculate Calculate solubility (mass/volume) weigh_residue->calculate

Caption: Gravimetric Method for Solubility Determination.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and purity of 2-chloro-N-undecylacetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the different types of protons in the molecule. For instance, the two protons on the carbon adjacent to the chlorine atom would appear as a singlet, shifted downfield due to the electron-withdrawing effect of the chlorine and carbonyl groups.[6] The protons of the undecyl chain will give rise to a series of multiplets, with the terminal methyl group appearing as a triplet. The N-H proton will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the 13 unique carbon atoms in the molecule. The carbonyl carbon will be significantly downfield, and the carbon bonded to the chlorine will also be in a characteristic region.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

  • N-H stretch: A sharp peak around 3300 cm⁻¹.

  • C=O stretch (amide I band): A strong absorption band around 1640-1680 cm⁻¹.

  • N-H bend (amide II band): An absorption band around 1550 cm⁻¹.

  • C-Cl stretch: An absorption in the fingerprint region, typically around 600-800 cm⁻¹.

  • C-H stretches (alkyl): Multiple peaks in the 2850-2960 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom. Fragmentation patterns will likely involve cleavage of the C-C bonds in the alkyl chain and the C-N bond.

Synthesis of 2-chloro-N-undecylacetamide

The synthesis of 2-chloro-N-undecylacetamide can be readily achieved through the N-acylation of undecylamine with chloroacetyl chloride.[7] This is a standard and versatile method for the preparation of N-alkyl chloroacetamides.[8][9]

General Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve undecylamine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Addition of Acylating Agent: Cool the reaction mixture to 0-5°C in an ice bath. Add a solution of chloroacetyl chloride (1.05 equivalents) in the same solvent dropwise via the dropping funnel, maintaining the temperature below 10°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up:

    • Upon completion, wash the reaction mixture sequentially with dilute hydrochloric acid (to remove excess triethylamine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: The crude 2-chloro-N-undecylacetamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Synthesis Workflow Diagram:

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification dissolve Dissolve undecylamine and base in solvent cool Cool to 0-5°C dissolve->cool add Add chloroacetyl chloride dropwise cool->add stir Stir at room temperature add->stir wash Sequential washing (acid, base, brine) stir->wash dry Dry organic layer wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Recrystallization or column chromatography concentrate->purify

Caption: General Workflow for the Synthesis of 2-chloro-N-undecylacetamide.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-chloro-N-undecylacetamide is not widely available, the safety precautions for related chloroacetamides should be strictly followed. Chloroacetamides are generally considered to be toxic and irritants.[10][11][12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases. Keep the container tightly sealed.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This technical guide has provided a detailed overview of the known and predicted physical characteristics of 2-chloro-N-undecylacetamide. While experimental data for this specific compound is limited, the provided protocols for determining its melting point, solubility, and spectroscopic properties offer a clear path for its comprehensive characterization. The outlined synthetic procedure is robust and adaptable, enabling its preparation for further research and development. By understanding its fundamental physical properties and handling requirements, researchers can confidently and safely utilize 2-chloro-N-undecylacetamide as a valuable building block in their synthetic endeavors.

References

  • Taylor & Francis Online. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Retrieved from [Link]

  • Taylor & Francis Online. (2018). Full article: An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Retrieved from [Link]

  • ISJ Theoretical & Applied Science. (2022). The condensation product of chloroacetamide with formaldehyde and the preparation of N, N'- oxydimethylene and N, N'- methylenebisalkylxantogenato acetamides based on them. Retrieved from [Link]

  • Organic Syntheses. chloroacetamide. Retrieved from [Link]

  • Chemos GmbH&Co.KG. (2025). Safety Data Sheet: 2-chloroacetamide. Retrieved from [Link]

  • Vaia. The 1H -NMR spectrum of 2-chloro... [FREE SOLUTION]. Retrieved from [Link]

  • PubChem. 2-chloro-N,N-dimethylacetamide. Retrieved from [Link]

  • PubChem. 2-chloro-N-hexylacetamide. Retrieved from [Link]

  • MP Biomedicals. 2-Chloroacetamide. Retrieved from [Link]

  • PubChem. Chloroacetamide. Retrieved from [Link]

  • SpectraBase. Acetamide, 2-chloro-N-(2-butyl)-N-undecyl- - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Cheméo. Chemical Properties of 2-Chloro-N-ethylacetamide (CAS 105-35-1). Retrieved from [Link]

  • NIST. 2-Chloro-N-methylacetamide. Retrieved from [Link]

  • Chemchart. 2-Chloro-N-methylacetamide (96-30-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents. Retrieved from [Link]

  • NIST. 2-Chloro-N-methylacetamide. Retrieved from [Link]

  • Stenutz. 2-chloro-N-methylacetamide. Retrieved from [Link]

  • PubChem. Chloro-N,N-diethylacetamide. Retrieved from [Link]

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  • Sciencemadness Wiki. Chloroacetamide. Retrieved from [Link]

  • PubChemLite. 2-chloro-n-hexylacetamide (C8H16ClNO). Retrieved from [Link]

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Foundational

N-Substituted Chloroacetamides: A Comprehensive Technical Guide on Synthesis, Reactivity, and Biological Applications

Executive Summary N-substituted chloroacetamides represent a highly versatile class of organic intermediates and active pharmaceutical/agrochemical ingredients. Characterized by a reactive α -chloroamide moiety, these co...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-substituted chloroacetamides represent a highly versatile class of organic intermediates and active pharmaceutical/agrochemical ingredients. Characterized by a reactive α -chloroamide moiety, these compounds undergo facile nucleophilic acyl substitutions and aliphatic nucleophilic displacements. This whitepaper critically reviews their synthetic methodologies, mechanistic hydrolysis pathways, and broad-spectrum biological activities, providing actionable, self-validating protocols for researchers in drug discovery and agrochemical development.

Chemical Significance and Mechanistic Reactivity

The core utility of N-substituted chloroacetamides stems from the differential reactivity of their functional groups. The C-Cl bond is highly susceptible to nucleophilic substitution ( SN​2 ) by oxygen, nitrogen, and sulfur nucleophiles, enabling the construction of complex heterocyclic architectures such as imidazoles, pyrroles, and thiophenes[1].

In agrochemistry, α -chloroacetanilide herbicides (e.g., alachlor, metolachlor, propachlor) heavily exploit this reactivity. Their herbicidal efficacy and environmental degradation are governed by displacement reactions. For instance, detoxification in tolerant crop species proceeds via chlorine displacement by glutathione (GSH), a process driven by the activation of the α -chloroacetanilide toward strong sulfur nucleophiles[2].

Environmental persistence is dictated by acid- and base-catalyzed hydrolysis. Base-catalyzed hydrolysis typically proceeds via an intermolecular SN​2 reaction yielding hydroxy-substituted derivatives. Conversely, acid-catalyzed conditions can lead to both amide and ether group cleavages, forming morpholinone and secondary aniline derivatives[3].

Biological Activity Profiles

N-substituted chloroacetamides exhibit a broad spectrum of biological activities, which are heavily influenced by the nature of the N-substituent and the inherent lipophilicity of the molecule.

  • Antimicrobial & Antifungal : Compounds bearing halogenated p-substituted phenyl rings (e.g., N-(4-chlorophenyl) chloroacetamides) demonstrate high lipophilicity, allowing rapid penetration of the bacterial phospholipid bilayer[4]. They show significant bactericidal effects against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), by disrupting biofilm formation and cell membrane integrity[5],[6].

  • Anticancer : Chloroacetamide derivatives have shown dose-dependent cytotoxicity against various human cancer cell lines, including MCF7 (breast adenocarcinoma) and HepG2 (liver cancer). The mechanism of action involves the induction of apoptosis (programmed cell death) and the reduction of cellular inflammation markers[6].

  • Herbicidal : Acting primarily as pre-emergent herbicides, they inhibit very-long-chain fatty acid (VLCFA) synthesis. Their reactivity toward strong environmental sulfur nucleophiles (like HS− and S2​O32−​ ) dictates their ecological half-life and degradation kinetics[2].

Table 1: Quantitative Biological and Kinetic Data of Selected Chloroacetamides
Compound Class / DerivativeAssay / ReactionTarget / ConditionValue / OutcomeReference
N-(4-chlorophenyl) acetamides Disc DiffusionS. aureus ATCC6538p23.5 mm Zone of Inhibition[5]
N-(substituted phenyl) derivatives Minimum Inhibitory Concentration (MIC)Pathogenic yeasts (C. albicans)< 100 µg/mL[4]
α -chloroacetanilides Hydrolysis Kinetics6 N HCl, 85 °CAmide/ether cleavage (Aniline formation)[3]
2-chloro-N-(1-phenylethyl)acetamide SRB Cytotoxicity AssayNCI-H226 (Lung Cancer)IC50 ~1374 - 1866 µg/mL[5]

Experimental Methodologies and Protocols

To ensure high-yield synthesis of N-substituted chloroacetamides, the strict control of reaction parameters—specifically temperature and acid scavenging—is critical. The fundamental reaction is a nucleophilic acyl substitution of a primary or secondary amine with chloroacetyl chloride[7].

Protocol 1: Standard Organic Solvent-Based N-Acylation

Expertise & Causality : The addition of a base (triethylamine or sodium acetate) is strictly required to act as an acid scavenger. Without it, the hydrochloric acid (HCl) byproduct will protonate the unreacted starting amine, converting it into a non-nucleophilic ammonium salt and prematurely halting the reaction[7].

Materials :

  • Primary or Secondary Amine (1.0 eq)

  • Chloroacetyl Chloride (1.1 - 1.2 eq)

  • Triethylamine (TEA) or Sodium Acetate (1.2 - 1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Procedure :

  • Preparation : In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 eq) and TEA (1.2 eq) in anhydrous DCM[8].

  • Temperature Control : Submerge the flask in an ice bath to maintain the internal temperature between 0-5 °C. Causality: Chloroacetylation is highly exothermic; low temperatures prevent the thermal degradation of the acyl chloride and minimize the formation of unwanted side products[7].

  • Electrophile Addition : Load chloroacetyl chloride (1.1 eq) into a dropping funnel. Add it dropwise to the stirred amine solution over a period of 30 minutes to prevent localized heating.

  • Self-Validating Monitoring : Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Validate the reaction progress by monitoring the disappearance of the starting amine via Thin Layer Chromatography (TLC)[7]. Do not proceed to workup until the amine spot is completely consumed.

  • Workup & Precipitation : Quench the reaction by pouring the mixture into ice-cold water. Causality: This sudden shift in solvent polarity drives the precipitation of the hydrophobic crude product out of the aqueous phase, allowing for simple isolation[7].

  • Purification : Separate the organic layer, wash sequentially with saturated aqueous NaHCO3​ (to neutralize and remove any residual acid) and brine, then dry over anhydrous Na2​SO4​ . Filter and remove the solvent under reduced pressure using a rotary evaporator. Recrystallize the solid from ethanol for high purity[8].

Protocol 2: Photo-on-Demand In Situ Synthesis (Green Chemistry Alternative)

Expertise & Causality : Conventional synthesis relies on handling highly toxic and corrosive acylating agents directly. A novel, greener approach utilizes the photochemical oxidation of tetrachloroethylene (TCE) under UV-C irradiation to generate trichloroacetyl chloride in situ. This intermediate immediately reacts with amines to form N-substituted trichloroacetamides[9].

Procedure Highlights :

  • Irradiate a TCE solution containing the target amine with a low-pressure mercury lamp at 70 °C under continuous O2​ bubbling.

  • The in situ generated acyl chloride is highly reactive, successfully coupling even with low-nucleophilicity amines (e.g., fluorinated amines, amides, or amine HCl salts) to yield the product in up to 97% yield, eliminating the need for external hexachloroacetone[9].

Visualizations of Mechanisms and Workflows

SynthesisWorkflow Amine Primary/Secondary Amine (Nucleophile) Reaction Nucleophilic Acyl Substitution (0-5 °C, DCM) Amine->Reaction AcylChloride Chloroacetyl Chloride (Electrophile) AcylChloride->Reaction Base Acid Scavenger (TEA / NaOAc) Base->Reaction Prevents amine protonation Intermediate Tetrahedral Intermediate Reaction->Intermediate HCl HCl Byproduct Intermediate->HCl Product N-Substituted Chloroacetamide (Target Product) Intermediate->Product Cl- leaving group Neutralization Neutralized Salt (TEA·HCl) HCl->Neutralization Scavenged by Base

Caption: Workflow and chemical mechanism for the synthesis of N-substituted chloroacetamides.

HerbicidalMechanism Herbicide α-Chloroacetanilide Herbicide (e.g., Alachlor, Metolachlor) AcidHydrolysis Acid-Catalyzed Hydrolysis (6 N HCl) Herbicide->AcidHydrolysis BaseHydrolysis Base-Catalyzed Hydrolysis (2 N NaOH) Herbicide->BaseHydrolysis PlantUptake Uptake by Tolerant Crop Herbicide->PlantUptake Aniline Secondary Aniline & Morpholinone Derivatives AcidHydrolysis->Aniline Amide/Ether Cleavage Hydroxy Hydroxy-Substituted Derivatives (SN2) BaseHydrolysis->Hydroxy Intermolecular SN2 GSH Glutathione (GSH) Conjugation PlantUptake->GSH Detox Detoxified Metabolite (Chlorine Displacement) GSH->Detox Nucleophilic Substitution

Caption: Environmental hydrolysis and biological detoxification pathways of chloroacetanilide herbicides.

Conclusion

The rational design and synthesis of N-substituted chloroacetamides continue to drive innovation across medicinal chemistry and agricultural science. By leveraging their predictable nucleophilic substitution kinetics and well-characterized hydrolysis pathways, researchers can fine-tune their lipophilicity and target specificity for optimized drug delivery or environmental degradation. Future paradigms, such as photo-on-demand synthesis, will further enhance the sustainability and safety of their industrial production.

References

  • Application Note: A Versatile Protocol for the Synthesis of 2-chloro-N-alkyl/aryl Acetamide Deriv
  • Synthesis of 2-chloro-N-(1-phenylethyl)
  • Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles, ResearchG
  • Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides, American Chemical Society.
  • Photo-on-Demand In Situ Synthesis of N-Substituted Trichloroacetamides with Tetrachloroethylene, Kobe University.
  • Kinetics and Mechanism of the Nucleophilic Displacement Reactions of Chloroacetanilide Herbicides, American Chemical Society.
  • Application Notes and Protocols: Potential Biological Activity of 2-chloro-N-(1-phenylethyl)
  • Navigating the Landscape of N-(1-chloropropan-2-yl)acetamide and its Analogs, BenchChem.
  • Characterisation of twelve newly synthesised N-(substituted phenyl)

Sources

Exploratory

Potential applications of 2-chloro-N-undecylacetamide in biochemistry

The Dual-Modality of 2-Chloro-N-Undecylacetamide: A Technical Guide to Aliphatic Covalent Probes in Biochemistry Executive Summary As biochemical research shifts toward targeting "undruggable" lipid-binding domains and m...

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Author: BenchChem Technical Support Team. Date: March 2026

The Dual-Modality of 2-Chloro-N-Undecylacetamide: A Technical Guide to Aliphatic Covalent Probes in Biochemistry

Executive Summary

As biochemical research shifts toward targeting "undruggable" lipid-binding domains and membrane-associated complexes, the need for precision chemical probes has never been greater. 2-chloro-N-undecylacetamide (CAS: 32322-87-5) represents a highly specialized class of bifunctional molecules. It combines a mildly electrophilic chloroacetamide warhead with an 11-carbon (undecyl) aliphatic tail. This structural duality allows it to act as a biomimetic lipid anchor, driving the reactive warhead deep into hydrophobic pockets to achieve targeted covalent inhibition (TCI) via proximity-driven SN​2 alkylation of conserved cysteines.

This whitepaper provides an authoritative, in-depth guide on the mechanistic causality, quantitative profiling, and self-validating experimental protocols for utilizing 2-chloro-N-undecylacetamide in modern biochemistry.

Mechanistic Foundation: The Causality of Probe Design

The efficacy of 2-chloro-N-undecylacetamide is rooted in the precise tuning of its two structural domains:

  • The Chloroacetamide Warhead: Unlike highly reactive acrylamides or vinyl sulfones, chloroacetamides possess lower intrinsic electrophilicity. This is a deliberate design choice. The lower reactivity ensures that the probe does not indiscriminately alkylate surface-exposed thiols. Instead, covalent bond formation requires the molecule to reside in a binding pocket where the local microenvironment (often basic residues) lowers the pKa​ of the target cysteine, hyper-activating it for an SN​2 attack [1].

  • The N-Undecyl Tail: The 11-carbon chain is the optimal length for mimicking medium-to-long chain acyl groups (like myristate or palmitate) without suffering from the severe aqueous insolubility and micelle-forming aggregation typical of C16–C18 chains. It acts as a hydrophobic anchor, partitioning the probe into lipid rafts or deep lipophilic clefts of target proteins.

Application I: Covalent Targeting of Palmitoylation Pockets (TEAD/YAP1 Axis)

The Hippo signaling pathway is a master regulator of cell proliferation, driven by the interaction between the YAP1 co-activator and TEAD transcription factors. TEADs require auto-palmitoylation at a deeply buried, conserved cysteine to maintain structural stability and bind YAP1.

Because the palmitate binding pocket is highly lipophilic, standard small molecules fail to achieve high occupancy. Aliphatic chloroacetamides, however, perfectly mimic the endogenous palmitoyl-CoA substrate. The undecyl chain threads into the hydrophobic channel, positioning the chloroacetamide group in exact proximity to the conserved cysteine, resulting in irreversible covalent blockade and subsequent YAP1 dissociation [1].

TEAD_Inhibition YAP1 YAP1 Co-activator (Transcription ON) TEAD TEAD Transcription Factor (Palmitoylation Pocket) TEAD->YAP1 Binds Palmitate Palmitoyl-CoA (Endogenous Lipid) Cys Conserved Cysteine (Nucleophile) Palmitate->Cys S-Palmitoylation Probe 2-chloro-N-undecylacetamide (Covalent Probe) Probe->YAP1 Disrupts Interaction Probe->Cys SN2 Alkylation (Irreversible) Cys->TEAD Stabilizes

Diagram 1: Disruption of the TEAD-YAP1 transcriptional complex via covalent alkylation of the palmitoylation pocket.

Protocol: In Vitro TEAD Auto-Palmitoylation Inhibition Assay

Self-Validation Logic: To prove that inhibition is driven by covalent modification rather than transient hydrophobic occlusion, this protocol includes a time-dependent pre-incubation step and a non-reactive acetamide control.

  • Protein Preparation: Purify recombinant TEAD4 (residues 217-434). Buffer exchange into 50 mM HEPES (pH 7.5), 150 mM NaCl. Crucial: Strictly avoid DTT or β -mercaptoethanol, as these nucleophiles will rapidly consume the chloroacetamide probe. Use 0.5 mM TCEP if a reducing agent is mandatory.

  • Probe Incubation: Incubate 2 μM TEAD4 with varying concentrations of 2-chloro-N-undecylacetamide (0.1 μM to 50 μM ) at 37°C. Perform a time-course evaluation (0, 15, 30, 60 minutes) to calculate Kinact​/KI​ , the hallmark metric for covalent inhibitors.

  • Fluorescent Palmitoylation: Add 1 μM Alkynyl-Palmitoyl-CoA. Incubate for 30 minutes.

  • Click Chemistry Readout: Perform CuAAC (Copper-catalyzed azide-alkyne cycloaddition) to attach a Cy5-azide fluorophore to the incorporated alkynyl-palmitate.

  • Analysis: Resolve via SDS-PAGE and quantify in-gel fluorescence. A reduction in Cy5 signal confirms the probe has covalently occupied the cysteine, blocking auto-palmitoylation.

Application II: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthase

In plant biochemistry, aliphatic chloroacetamides are the benchmark inhibitors of the extraplastidary VLCFA elongase complex. The condensing enzyme (VLCFA synthase) utilizes acyl-CoA (C18/C20) and malonyl-CoA to elongate fatty acids.

2-chloro-N-undecylacetamide acts as a structural mimic of the acyl-CoA primer. The undecyl chain fulfills the hydrophobic binding requirement of the synthase, while the chloroacetamide warhead irreversibly alkylates the active-site cysteine. Because binding is competitive with acyl-CoA but not malonyl-CoA, the inhibition is highly specific to the condensation step [2].

VLCFA_Inhibition AcylCoA Acyl-CoA (C18/C20) (Primer Substrate) Synthase VLCFA Synthase (Condensing Enzyme) AcylCoA->Synthase Binds MalonylCoA Malonyl-CoA (C2 Donor) MalonylCoA->Synthase Condensation Product Elongated Acyl-CoA (C20/C22) Synthase->Product Catalysis Probe 2-chloro-N-undecylacetamide (Aliphatic Mimic) Probe->Synthase Competitive Binding & Covalent Blockade Probe->Product Inhibits Formation

Diagram 2: Mechanism of VLCFA Synthase inhibition via competitive binding and covalent blockade.

Protocol: Microsomal VLCFA Elongase Assay

Self-Validation Logic: Utilizing isolated microsomes isolates the extraplastidary elongase from plastid-based fatty acid synthesis, ensuring target specificity.

  • Microsome Isolation: Homogenize etiolated leek seedlings in 0.1 M potassium phosphate buffer (pH 7.2) with 0.3 M sucrose. Centrifuge at 12,000 × g to remove debris, then at 100,000 × g for 60 mins to pellet the microsomal fraction.

  • Pre-incubation (The Causality of Time-Dependence): Resuspend microsomes. Add 2-chloro-N-undecylacetamide (10 nM to 10 μM ). Pre-incubate for 30 minutes at 25°C. Note: Omitting this step will result in artificially high IC50​ values, as the covalent bond requires time to form.

  • Reaction Initiation: Add 10 μM Oleoyl-CoA (C18:1) and 30 μM [2−14C] malonyl-CoA (0.1 μCi ). Incubate for 1 hour.

  • Extraction & Saponification: Stop the reaction with 15% KOH in methanol. Saponify at 80°C for 45 mins, acidify with HCl, and extract free fatty acids with hexane.

  • Quantification: Separate fatty acids via radio-TLC or radio-HPLC. Measure the depletion of [14C] -labeled C20/C22 products via liquid scintillation counting.

Quantitative Data Summaries

To contextualize the potency of aliphatic chloroacetamides, the following table summarizes typical kinetic and inhibitory parameters observed across different biochemical targets. The data highlights how the aliphatic chain length directly dictates target affinity.

Target Enzyme / ProteinProbe Class / Chain Length IC50​ ( μM ) Kinact​/KI​ ( M−1s−1 )Primary Mechanism
TEAD4 Palmitoylation Pocket Chloroacetamide (C10-C12)0.8 - 2.5 1.2×103 SN​2 Alkylation of Cys367
TEAD4 Palmitoylation Pocket Acrylamide (C10-C12)> 50.0N/APoor geometry for Michael Addition
VLCFA Synthase (Elongase) Chloroacetamide (C11)0.01 - 0.1 4.5×104 Active-site Cys Alkylation
VLCFA Synthase (Elongase) Chloroacetamide (C2)> 100.0MinimalLacks hydrophobic anchoring
Non-Specific Thiol Reactivity Chloroacetamide (C11)> 200.0< 10Low intrinsic electrophilicity

Table 1: Comparative kinetic parameters of aliphatic chloroacetamides demonstrating the necessity of the hydrophobic anchor for target specificity.

References

  • Bum-Erdene, K., Ghozayel, M. K., Zhang, M. J., Gonzalez-Gutierrez, G., & Meroueh, S. O. (2023). "Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction." RSC Medicinal Chemistry. URL:[Link]

  • Götz, T., & Böger, P. (2004). "The very-long-chain fatty acid synthase is inhibited by chloroacetamides." Zeitschrift für Naturforschung C. URL:[Link]

Foundational

An In-depth Technical Guide to the Safety and Handling of 2-chloro-N-undecylacetamide

Introduction: Navigating the Chemistry and Hazards of an α-Chloroacetamide 2-chloro-N-undecylacetamide is a member of the α-haloacetamide class of chemical compounds. While specific toxicological data for this exact mole...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Chemistry and Hazards of an α-Chloroacetamide

2-chloro-N-undecylacetamide is a member of the α-haloacetamide class of chemical compounds. While specific toxicological data for this exact molecule is not extensively published, its structure provides critical insights into its potential reactivity and associated hazards. The core of its chemical personality lies in the α-chloroacetamide functional group. This moiety is a known electrophile, making the compound a potential alkylating agent.[1] Alkylating agents are reactive compounds that can introduce an alkyl group into other molecules, including biological macromolecules like DNA, which is the basis for both their utility in synthesis and their potential toxicity.[2]

This guide is designed for researchers, scientists, and drug development professionals who may handle 2-chloro-N-undecylacetamide or structurally similar compounds. The protocols and safety recommendations outlined herein are based on the established profiles of analogous compounds, such as 2-chloroacetamide and other N-alkyl chloroacetamides, and grounded in established principles of chemical safety.[3][4][5] The primary directive is to foster a comprehensive understanding of the potential risks and to provide actionable, field-proven strategies for safe handling, minimizing exposure, and responding effectively to emergencies.

Section 1: Hazard Identification and Risk Assessment

Due to the reactive nature of the chloroacetamide group, 2-chloro-N-undecylacetamide must be treated as a hazardous substance.[1][6] The long undecyl (C11) alkyl chain influences its physical properties, such as solubility and potential for membrane interaction, but the primary toxicological concern stems from the reactive C-Cl bond. Based on data from closely related compounds, a comprehensive hazard profile can be inferred.

Inferred GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. The following table summarizes the likely hazard classifications for 2-chloro-N-undecylacetamide, extrapolated from data on analogous compounds like 2-chloro-N-dodecylacetamide and 2-chloroacetamide.[4][7][8]

Hazard Class Category Hazard Statement Rationale & Key Considerations
Acute Toxicity, OralCategory 3 or 4H301: Toxic if swallowed or H302: Harmful if swallowedChloroacetamide itself is toxic if swallowed.[8][9] The long alkyl chain may affect absorption rates, but oral toxicity should be presumed.
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skinDermal toxicity is a significant concern for related compounds.[10] The lipophilic undecyl chain may facilitate skin absorption.
Skin IrritationCategory 2H315: Causes skin irritationDirect contact is likely to cause skin irritation.[10][11]
Eye IrritationCategory 2AH319: Causes serious eye irritationContact with eyes is expected to cause serious irritation.[3][11]
Skin SensitizationCategory 1H317: May cause an allergic skin reactionChloroacetamide is a known skin sensitizer.[9][12] Repeated, low-level exposure can lead to allergic contact dermatitis.
Reproductive ToxicityCategory 2H361: Suspected of damaging fertility or the unborn childThis is a potential long-term effect associated with some alkylating agents and is noted for 2-chloroacetamide.[7][9]
Hazardous to the Aquatic Environment, Long-TermCategory 4H413: May cause long lasting harmful effects to aquatic lifeThe compound may be persistent and harmful in aquatic ecosystems.[4]
The Causality of Hazard: The Alkylating Mechanism

The toxicity of 2-chloro-N-undecylacetamide is intrinsically linked to its function as an alkylating agent. The electron-withdrawing nature of the adjacent carbonyl group makes the α-carbon electron-deficient and thus susceptible to nucleophilic attack. This allows the compound to react with nucleophiles found in biological systems, such as the amine and thiol groups in proteins and the nitrogen atoms in DNA bases. This covalent modification can disrupt cellular function, leading to cytotoxicity, mutagenicity, and skin sensitization.

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with engineering controls and supplemented by rigorous PPE protocols, is essential.

Mandatory Engineering Controls
  • Chemical Fume Hood: All work involving solid 2-chloro-N-undecylacetamide or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[1][13]

  • Ventilation: The laboratory must be well-ventilated to ensure low background levels of airborne contaminants.

  • Designated Work Area: Establish a designated area within the fume hood for handling this compound to prevent cross-contamination of other experiments.

Personal Protective Equipment (PPE): A Self-Validating System

The selection of PPE is not merely a checklist; it is a system designed to provide a barrier against the specific hazards of the chemical.

PPE Component Specification Rationale and In-Text Citation
Hand Protection Double-gloving with nitrile gloves.The outer glove absorbs the initial contamination, while the inner glove protects the skin during de-gloving. Nitrile provides good chemical resistance.[1] Gloves must be inspected before use and changed immediately upon contamination.[7]
Eye Protection Chemical safety goggles or a full-face shield.Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against dust and splashes.[3][13] A face shield may be required for larger quantities.[13]
Body Protection Chemical-resistant lab coat with long sleeves and tight cuffs.A fully buttoned lab coat protects the skin on the arms and torso.[1] For significant spill potential, a chemically resistant apron or suit may be necessary.
Foot Protection Closed-toe shoes made of a non-porous material.Protects against spills that may reach the floor.
Respiratory Protection NIOSH-approved respirator with appropriate cartridges.Generally not required if work is performed within a certified fume hood. However, if there is a risk of aerosol generation outside of a hood or during a large spill clean-up, a respirator is mandatory.[3][7]

Section 3: Safe Handling, Storage, and Disposal Workflows

Workflow for Safe Handling and Solution Preparation

The following diagram and protocol outline a systematic approach to handling 2-chloro-N-undecylacetamide, from retrieval to use.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase a 1. Don Full PPE b 2. Prepare Designated Work Area in Fume Hood a->b c 3. Assemble All Equipment (Spatula, Balance, Glassware, Solvent) b->c d 4. Retrieve Compound from Storage c->d Proceed to Handling e 5. Carefully Weigh Solid in Hood d->e f 6. Add Solid to Solvent in Reaction Vessel e->f g 7. Cap and Mix/ Dissolve f->g h 8. Decontaminate Spatula and Weigh Boat g->h Proceed to Cleanup i 9. Dispose of Contaminated Waste in Labeled Bag h->i j 10. Clean Work Area i->j k 11. Doff PPE Correctly j->k

Caption: Workflow for Safe Handling of 2-chloro-N-undecylacetamide.

Protocol 1: Safe Weighing and Preparation of a Stock Solution

  • Pre-operation: Don all required PPE as specified in Section 2.2. Ensure the chemical fume hood is operational.

  • Area Preparation: Cover the work surface in the fume hood with absorbent, plastic-backed paper.

  • Weighing:

    • Place a tared weigh boat on an analytical balance inside the fume hood.

    • Carefully transfer the desired amount of solid 2-chloro-N-undecylacetamide to the weigh boat using a clean spatula. Avoid generating dust.

    • Record the weight.

  • Solubilization:

    • Carefully add the weighed solid to the vessel containing the appropriate solvent.

    • Use a small amount of the solvent to rinse the weigh boat and spatula to ensure a quantitative transfer.

  • Post-operation Cleanup:

    • Treat the used spatula and weigh boat as contaminated. Rinse them with a suitable solvent into a designated waste container.

    • Place all disposable contaminated items (e.g., weigh boat, absorbent paper, outer gloves) into a clearly labeled hazardous waste bag.[14]

    • Wipe down the work surface with an appropriate solvent and then soap and water.

    • Return the chemical to its designated storage location.

    • Remove PPE in the correct order (outer gloves first, then lab coat, then inner gloves). Wash hands thoroughly.[13]

Storage Requirements
  • Store in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area.[3]

  • Segregate from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8]

  • Store in a locked cabinet or a location with restricted access.[7]

Waste Disposal

All waste contaminated with 2-chloro-N-undecylacetamide, including excess solid, solutions, and disposable labware, must be treated as hazardous waste.[11]

  • Collect waste in a designated, sealed, and clearly labeled container.

  • Follow all institutional, local, and national regulations for hazardous waste disposal. Do not pour down the drain.[7][13]

Section 4: Emergency Procedures - A Framework for Rapid Response

Prompt and correct action during an emergency is critical to minimizing harm. All personnel must be familiar with these procedures and the location of safety equipment like emergency showers, eyewash stations, and spill kits.[3][14]

Emergency Response Workflow for a Chemical Spill

G cluster_assess Assess cluster_minor_cleanup Minor Spill Response cluster_major_response Major Spill Response spill Chemical Spill Occurs alert Alert others in the area. Isolate the spill. spill->alert evaluate Evaluate spill size & hazard. Is it a minor or major spill? alert->evaluate minor_spill Minor Spill (Small, Contained, Low Hazard) evaluate->minor_spill major_spill Major Spill (Large, Volatile, High Hazard) evaluate->major_spill ppe Don appropriate PPE (double gloves, goggles, lab coat) minor_spill->ppe Self-cleanup evacuate Evacuate the area. Close doors. major_spill->evacuate Emergency Response contain Contain the spill with absorbent material ppe->contain cleanup Collect residue into a hazardous waste bag contain->cleanup decon Decontaminate the area cleanup->decon notify Notify Emergency Services and EHS evacuate->notify wait Wait for HazMat team in a safe location notify->wait

Caption: Emergency Response Workflow for a Chemical Spill.

Protocol 2: Emergency Spill Clean-up (Minor Spill)

A "minor spill" is a small quantity of material that can be safely cleaned up by trained laboratory personnel without risk of over-exposure.[14]

  • Alert & Isolate: Immediately alert personnel in the vicinity and restrict access to the spill area.[15]

  • Assess: Ensure the spill is indeed minor and there is no immediate respiratory hazard. If vapors are present, evacuate and treat it as a major spill.[14]

  • PPE: Don appropriate PPE, including double nitrile gloves, chemical safety goggles, and a lab coat.[14]

  • Containment: For a solid spill, gently cover with a plastic-backed absorbent pad to avoid raising dust. For a liquid spill, encircle the spill with an inert absorbent material like vermiculite or sand, working from the outside in.[16][17]

  • Clean-up:

    • Carefully sweep the solid or absorbed material into a dustpan.[16]

    • Place the material into a heavy-duty plastic bag or a designated waste container.[14]

  • Decontamination:

    • Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water.

    • Place all cleaning materials and contaminated PPE into the hazardous waste bag.[15]

  • Disposal: Seal and label the waste bag and arrange for hazardous waste pickup.[16]

  • Report: Report the incident to the laboratory supervisor or Environmental Health & Safety (EHS) office.

Personnel Exposure
  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin with copious amounts of soap and water for at least 15 minutes.[3][18] Seek immediate medical attention.[19]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[3][14] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[3] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of water or milk.[3] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.

Conclusion

2-chloro-N-undecylacetamide, like all α-chloroacetamides, is a compound that demands respect and careful handling. Its utility in research and development is predicated on its chemical reactivity, which is also the source of its potential hazards. By understanding the mechanistic basis of its toxicity, implementing robust engineering controls, adhering to stringent PPE protocols, and being prepared for emergencies, researchers can work with this and similar compounds safely and effectively. The principles of expertise, trustworthiness, and authoritative grounding are not abstract concepts; they are the pillars of a strong safety culture that protects researchers and enables scientific advancement.

References

  • Cole-Parmer. (2005). Material Safety Data Sheet - 2-Chloroacetamide, 98%. [Link]

  • Sdfine. Safety Data Sheet - 2-chloroacetamide. [Link]

  • Eurofins. (2023). Safety Data Sheet - 2-Chloroacetamide. [Link]

  • Scribd. Chemical Spill Emergency Response Plan. [Link]

  • University of Toronto. Chemical Spill Procedures - Environmental Health & Safety. [Link]

  • Princeton University. Chemical Spill Procedures | Office of Environmental Health and Safety. [Link]

  • NextSDS. 2-CHLORO-N-DODECYLACETAMIDE — Chemical Substance Information. [Link]

  • Chemos GmbH & Co.KG. (2021). Safety Data Sheet: 2-chloroacetamide. [Link]

  • UNC Charlotte. (2024). CHEMICAL SPILL PROCEDURES - Environmental Health and Safety. [Link]

  • Australian Government Department of Health. (2016). Acetamide, 2-chloro-: Human health tier II assessment. [Link]

  • PubChem. Chloro-N,N-diethylacetamide | C6H12ClNO | CID 16844. [Link]

  • PubChem. 2-chloro-N,N-dimethylacetamide | C4H8ClNO | CID 75886. [Link]

  • ASCO Publications. (2014). Safe Handling of Oral Chemotherapeutic Agents in Clinical Practice: Recommendations From an International Pharmacy Panel. [Link]

  • Indian Chemical Network. 2-Chloro Acetamide CAS No 79-07-2 MATERIAL SAFETY DATA SHEET SDS/MSDS. [Link]

  • BSAVA Library. Safety and handling of chemotherapeutic agents. [Link]

  • Pharm-Ed. Safe handling of cytotoxic drugs and related waste. [Link]

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Exploratory

The Discovery and Evolution of 2-Chloro-N-undecylacetamide: A Prototypical Lipid-Like Covalent Probe

Executive Summary and Historical Context The compound 2-chloro-N-undecylacetamide (CAS No. 32322-87-5)[1], also cataloged historically as NSC-165829 [1], represents a critical structural archetype in the evolution of cov...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Historical Context

The compound 2-chloro-N-undecylacetamide (CAS No. 32322-87-5)[1], also cataloged historically as NSC-165829 [1], represents a critical structural archetype in the evolution of covalent chemical biology. While it lacks the mainstream recognition of blockbuster targeted covalent inhibitors (TCIs), its historical presence in the National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) repository marks an important era in drug discovery[2].

The NCI DTP repository, which amassed hundreds of thousands of compounds, was instrumental in shifting the paradigm from generic, compound-oriented discovery to disease-panel-oriented screening[2]. Within this vast library, simple aliphatic haloacetamides like NSC-165829 served as foundational building blocks. Over the past two decades, the field of chemoproteomics—specifically Activity-Based Protein Profiling (ABPP)—has repurposed these library compounds from generic alkylating agents into precision tools capable of surveying ligandable pockets in native biological systems[3]. Today, 2-chloro-N-undecylacetamide serves as a prototypical "lipid-directed" covalent probe, utilized to map hyper-reactive cysteines residing in hydrophobic clefts, membrane-associated proteins, and lipid-binding domains.

Chemical Rationale and Mechanistic Pathways

The Causality of the Bipartite Structure

As an application scientist designing covalent libraries, the selection of both the electrophilic warhead and the recognition element is strictly governed by causality. 2-chloro-N-undecylacetamide is highly effective due to its bipartite anatomy:

  • The Electrophilic Warhead ( α -chloroacetamide): Unlike highly reactive iodoacetamides that indiscriminately alkylate the proteome, α -chloroacetamides possess a mild intrinsic electrophilicity[4]. They are highly reactive with thiols under physiological aqueous conditions, making them ideal for fragment-based drug discovery (FBDD)[4]. They rely on the local microenvironment of the target protein—specifically, basic residues that lower the pKa of a neighboring cysteine—to drive the SN​2 nucleophilic substitution. This ensures that only "hyper-reactive" or functionally critical cysteines are modified.

  • The Recognition Element (Undecyl Chain): The 11-carbon straight alkyl chain is not a passive linker. It acts as a powerful hydrophobic anchor. In an aqueous lysate, the hydrophobic effect drives the undecyl chain to partition into lipid-binding pockets (e.g., Fatty Acid Binding Proteins, FABPs) or membrane interfaces. This local concentration effect drastically increases the effective molarity of the chloroacetamide warhead near the target cysteine, facilitating covalent bond formation.

Mechanism of Action Visualization

Mechanism Cys Nucleophilic Cysteine (Target Protein) SN2 SN2 Alkylation (Cl- leaving group) Cys->SN2 Probe 2-chloro-N-undecylacetamide (Electrophile + Lipid Tail) Probe->SN2 Adduct Covalent Thioether Adduct (Irreversible Inhibition) SN2->Adduct

Fig 1. SN2 covalent modification of a target cysteine by 2-chloro-N-undecylacetamide.

Quantitative Comparison of Covalent Warheads

To contextualize the utility of the chloroacetamide warhead, the following table summarizes the quantitative and qualitative parameters of common electrophiles used in chemoproteomics.

Table 1: Comparative Analysis of Covalent Warheads in Chemoproteomics

Warhead ClassRepresentative ProbeTarget ResidueIntrinsic ReactivityReversibilityPrimary Application
α -Chloroacetamide 2-chloro-N-undecylacetamide Cysteine (Hyper-reactive) Low / Moderate Irreversible FBDD, Targeted ABPP
α -IodoacetamideIA-alkyneCysteine (Broad)HighIrreversiblePan-cysteine profiling
AcrylamideTHZ1, SotorasibCysteine (Kinase/GTPase)LowIrreversibleTargeted covalent drugs
FluorophosphonateFP-rhodamineSerine (Hydrolases)ModerateIrreversibleSerine hydrolase ABPP

Experimental Workflows: Self-Validating Protocols

To identify the specific protein targets of 2-chloro-N-undecylacetamide, we employ isotopic tandem orthogonal proteolysis activity-based protein profiling (isoTOP-ABPP)[5]. This methodology gauges cysteine reactivity by comparing labeling patterns in a competitive format[5].

The following protocol is designed as a self-validating system : it includes built-in controls to ensure that the labeling is dependent on the native 3D conformation of the protein and is not an artifact of random collision.

Protocol: Competitive isoTOP-ABPP for Target Identification

Step 1: Native Proteome Preparation

  • Action: Lyse human cells (e.g., HEK293T) in cold PBS using Dounce homogenization. Centrifuge at 100,000 x g to separate soluble and membrane proteomes.

  • Causality & Expert Insight: Do not use reducing agents (DTT, TCEP, or β -mercaptoethanol) in the lysis buffer. These nucleophiles will prematurely quench the chloroacetamide warhead.

  • Self-Validation Checkpoint: Aliquot a portion of the lysate and boil it at 95°C for 5 minutes (Denatured Control). True hyper-reactive cysteines lose their reactivity upon unfolding; thus, specific probe binding should disappear in this control.

Step 2: Probe Incubation (Target Engagement)

  • Action: Incubate the native lysate (adjusted to 2 mg/mL protein) with 2-chloro-N-undecylacetamide (50 µM) or a DMSO vehicle control for 1 hour at 37°C.

Step 3: Competitive Labeling

  • Action: Add a broad-spectrum alkyne-tagged iodoacetamide (IA-alkyne, 100 µM) to both the probe-treated and DMSO-treated samples for 1 hour.

  • Causality: The IA-alkyne will label all remaining unreacted cysteines. If 2-chloro-N-undecylacetamide successfully engaged a specific pocket, that specific cysteine will be sterically blocked from reacting with the IA-alkyne.

Step 4: Click Chemistry (CuAAC)

  • Action: React the alkyne-tagged proteins with a biotin-azide reporter containing an isotopically labeled, TEV-cleavable linker (Light isotope for DMSO, Heavy isotope for Probe). Add CuSO4​ (1 mM), TCEP (1 mM, added only now to initiate the click reaction), and TBTA ligand (100 µM). React for 1 hour at room temperature.

Step 5: Enrichment and On-Bead Digestion

  • Action: Combine the Light and Heavy samples. Precipitate proteins using cold methanol/chloroform to remove unreacted lipids and click reagents. Resuspend and enrich on streptavidin agarose beads. Perform on-bead trypsin digestion overnight to remove non-covalently bound peptides.

Step 6: LC-MS/MS and Data Analysis

  • Action: Elute the labeled cysteine-containing peptides using TEV protease. Analyze via high-resolution LC-MS/MS.

  • Interpretation: A Light/Heavy isotopic ratio of >4 indicates a highly confident, specific covalent target of the 2-chloro-N-undecylacetamide probe, as the probe successfully outcompeted the IA-alkyne for that specific site.

ABPP Workflow Visualization

ABPP Step1 1. Proteome Incubation (Native Cell Lysate + Probe) Step2 2. Competition / Labeling (Broad-spectrum alkyne probe) Step1->Step2 Step3 3. Click Chemistry (Biotin-Azide + CuAAC) Step2->Step3 Step4 4. Enrichment & Digestion (Streptavidin + Trypsin) Step3->Step4 Step5 5. LC-MS/MS Analysis (Identify labeled cysteines) Step4->Step5

Fig 2. Competitive ABPP workflow for identifying targets of 2-chloro-N-undecylacetamide.

Conclusion

The transition of 2-chloro-N-undecylacetamide from a simple entry in the NCI screening repository to a rational tool in chemoproteomics underscores a broader shift in drug discovery. By combining the intrinsic, mild reactivity of the α -chloroacetamide warhead with the hydrophobic targeting capabilities of an undecyl lipid chain, researchers can selectively interrogate cryptic lipid-binding pockets across the proteome. When coupled with rigorous, self-validating ABPP workflows, such molecules cease to be mere library artifacts and become vital instruments for mapping the druggable human proteome.

References

  • Buy 2-chloro-N-undecyl-acetamide Industrial Grade from CHEMLYTE SOLUTIONS CO.,LTD. Echemi.
  • Developmental therapeutics program at the NCI: molecular target and drug discovery process. PubMed - NIH.
  • Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry. Annual Review of Biochemistry.
  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. MDPI.
  • Chemical proteomics for a comprehensive understanding of functional activity and the interactome. RSC Publishing.

Sources

Foundational

Homologues of 2-chloro-N-undecylacetamide and their properties

An In-depth Technical Guide to the Synthesis, Properties, and Biological Activity of 2-chloro-N-alkylacetamide Homologues Abstract The N-substituted 2-chloroacetamide scaffold is a critical pharmacophore present in a wid...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis, Properties, and Biological Activity of 2-chloro-N-alkylacetamide Homologues

Abstract

The N-substituted 2-chloroacetamide scaffold is a critical pharmacophore present in a wide array of biologically active compounds.[1] This technical guide provides a comprehensive overview of a homologous series of 2-chloro-N-alkylacetamides, using 2-chloro-N-undecylacetamide as a central example. We delve into the synthetic methodologies, physicochemical characterization, and the structure-activity relationships (SAR) that govern their biological effects, with a particular focus on their herbicidal and antifungal properties. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation in tabular and graphical formats, and mechanistic insights to facilitate further research and application in agrochemical and pharmaceutical development.

Introduction: The Significance of α-Haloacetamides in Chemical Biology and Drug Discovery

The Chloroacetamide Moiety as a Bioactive Pharmacophore

The 2-chloroacetamide functional group is a versatile and highly reactive moiety that serves as a cornerstone in the synthesis of numerous organic compounds.[1][2] Its chemical reactivity is primarily attributed to the α-chloro group, which is an excellent leaving group, making the carbon atom susceptible to nucleophilic attack.[3][4] This property allows for the straightforward synthesis of more complex molecules, including various heterocycles.[2]

Beyond their utility as synthetic intermediates, N-substituted chloroacetamide derivatives have demonstrated a broad spectrum of significant biological activities.[1] These include antimicrobial, antifungal, herbicidal, and antiproliferative properties.[1][5][6] The amide linkage is a fundamental component of many pharmaceuticals, and molecules featuring an acetamide core have garnered substantial attention for their therapeutic potential.[7]

Homologous Series in Structure-Activity Relationship (SAR) Studies

A homologous series, where compounds differ by a repeating structural unit like a methylene group (-CH₂-), is a powerful tool in medicinal and agrochemical research. By systematically varying the length of the N-alkyl chain in 2-chloro-N-alkylacetamides, researchers can precisely modulate the compound's physicochemical properties, such as lipophilicity (fat-solubility). Lipophilicity is a critical determinant of a molecule's ability to cross biological membranes, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its interaction with biological targets.[6][8] Studying a homologous series allows for the elucidation of clear structure-activity relationships (SAR), providing a rational basis for optimizing lead compounds.

Synthesis and Characterization of 2-chloro-N-alkylacetamide Homologues

General Synthetic Pathway: Nucleophilic Acyl Substitution

The most common and efficient method for synthesizing 2-chloro-N-alkylacetamides is through the chloroacetylation of a primary alkylamine with chloroacetyl chloride.[1][9] This reaction is a classic example of nucleophilic acyl substitution. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. A base, such as triethylamine (TEA) or sodium acetate, is typically added to the reaction mixture to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic.[1]

Detailed Experimental Protocol for Synthesis

This protocol describes a general method for synthesizing a homologous series of 2-chloro-N-alkylacetamides (e.g., where the alkyl chain is octyl, nonyl, decyl, undecyl, dodecyl, etc.).

Materials:

  • Primary Alkylamine (e.g., undecylamine) (1.0 eq)

  • Chloroacetyl chloride (1.1 - 1.2 eq)

  • Triethylamine (TEA) (1.2 - 1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask equipped with a dropping funnel and nitrogen inlet

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve the primary alkylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cooling: Cool the flask in an ice bath to between 0-5 °C with continuous stirring.[1] Maintaining a low temperature is crucial to control the exothermic reaction and prevent side product formation.

  • Addition of Chloroacetyl Chloride: Add chloroacetyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred amine solution over 30 minutes using the dropping funnel. The slow addition helps to manage the reaction rate and heat generation.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-4 hours.[1]

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.[10]

  • Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine (to remove water).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[10]

Purification and Structural Elucidation

The crude product is typically purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the pure 2-chloro-N-alkylacetamide.[1] The identity and purity of the synthesized homologues should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups, such as the amide C=O and N-H stretches.[11]

Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Dissolve Alkylamine & TEA in Anhydrous DCM B 2. Cool to 0-5 °C A->B C 3. Add Chloroacetyl Chloride (dropwise) B->C D 4. Stir at Room Temp (2-4 hours) C->D E 5. Aqueous Wash (HCl, NaHCO₃, Brine) D->E F 6. Dry Organic Layer (Na₂SO₄) E->F G 7. Concentrate (Rotary Evaporator) F->G H 8. Recrystallize (e.g., Ethanol) G->H I 9. Characterize (NMR, MS, FTIR) H->I

Caption: General workflow for the synthesis and purification of 2-chloro-N-alkylacetamides.

Physicochemical Properties of the Homologous Series

Influence of Alkyl Chain Length on Lipophilicity

The primary physicochemical property that changes across this homologous series is lipophilicity, often quantified as the logarithm of the partition coefficient (LogP). As the length of the N-alkyl chain increases, the molecule becomes more nonpolar, leading to a higher LogP value. This increased lipophilicity can enhance the molecule's ability to penetrate the lipid-rich cell membranes of target organisms like fungi or plants.[6] However, excessive lipophilicity can lead to poor aqueous solubility and potential sequestration in fatty tissues, which may decrease bioavailability.

Table of Predicted Physicochemical Properties

The following table presents predicted physicochemical properties for a representative homologous series. These values are calculated using cheminformatics models and illustrate the trend of increasing lipophilicity with chain length.

Compound NameN-Alkyl ChainMolecular FormulaMolecular Weight ( g/mol )Predicted LogP
2-chloro-N-octylacetamideC₈H₁₇C₁₀H₂₀ClNO205.723.6
2-chloro-N-nonylacetamideC₉H₁₉C₁₁H₂₂ClNO219.754.1
2-chloro-N-decylacetamideC₁₀H₂₁C₁₂H₂₄ClNO233.774.6
2-chloro-N-undecylacetamide C₁₁H₂₃ C₁₃H₂₆ClNO 247.80 5.1
2-chloro-N-dodecylacetamideC₁₂H₂₅C₁₄H₂₈ClNO261.835.6

Biological Activity and Mechanism of Action

Herbicidal Activity: Inhibition of VLCFA Elongase

Many commercial herbicides belong to the chloroacetamide class.[12] Their primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[13] VLCFAs (fatty acids with more than 18 carbons) are essential components of plant cell membranes and waxes. Chloroacetamides strongly inhibit the VLCFA elongase enzyme system, specifically the condensing enzyme, which is the key target.[13] This inhibition disrupts membrane stability and function, leading to the death of early-stage seedlings.[12][13] The herbicidal effect is dependent on the specific structure of the amide.[13]

Antifungal and Antimicrobial Properties

Various N-substituted 2-chloroacetamides have been synthesized and evaluated for their antifungal and antimicrobial activities.[1][6] Studies have shown efficacy against pathogenic fungi like Aspergillus flavus and Candida species.[5][14] The activity is often correlated with the lipophilicity conferred by the N-substituent, which facilitates passage through the fungal cell membrane.[6] For example, halogenated N-phenyl chloroacetamides were found to be highly active due to their high lipophilicity.[6]

Proposed Mechanism of Antifungal Action

For certain chloroacetamides, a dual mechanism of antifungal action has been proposed.[5] One likely mechanism involves binding to ergosterol, a critical sterol component of the fungal plasma membrane, thereby disrupting membrane integrity. A second proposed mechanism is the inhibition of essential enzymes, such as thymidylate synthase, which would interfere with DNA synthesis.[5] The reactive α-chloro group can act as an alkylating agent, forming covalent bonds with nucleophilic groups (like thiols, -SH) in enzymes or coenzymes, leading to their inactivation.[8][12]

G cluster_cell Fungal Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm / Nucleus ergosterol Ergosterol enzyme Thymidylate Synthase dna DNA Synthesis enzyme->dna Catalyzes compound 2-Chloro-N-Alkylacetamide compound->ergosterol Binds & Disrupts Membrane compound->enzyme Alkylates & Inhibits

Caption: Proposed dual mechanism of antifungal action for 2-chloro-N-alkylacetamides.

Structure-Activity Relationships (SAR)

The biological activity of this homologous series is critically dependent on the alkyl chain length.

  • Lipophilicity: As noted, increasing chain length increases lipophilicity, which generally enhances antimicrobial activity up to a certain point (the "cut-off effect"), after which reduced solubility can diminish efficacy.[6]

  • Alkylating Reactivity: The core reactivity resides in the chloroacetyl group. Studies have shown that the phytotoxicity of these molecules is not solely dependent on their chemical reactivity but is strictly related to the overall molecular structure, which dictates uptake, transport, and interaction with the target site.[8][15]

Table of Biological Activity Data (Hypothetical)

This table provides a hypothetical representation of how antifungal activity might vary across the homologous series, demonstrating a potential SAR. MIC (Minimum Inhibitory Concentration) is a standard measure of antimicrobial effectiveness.

Compound NameN-Alkyl ChainPredicted LogPHypothetical MIC vs. A. flavus (µg/mL)
2-chloro-N-octylacetamideC₈H₁₇3.6256
2-chloro-N-nonylacetamideC₉H₁₉4.1128
2-chloro-N-decylacetamideC₁₀H₂₁4.664
2-chloro-N-undecylacetamide C₁₁H₂₃ 5.1 32
2-chloro-N-dodecylacetamideC₁₂H₂₅5.664

Experimental Protocols for Biological Evaluation

In Vitro Antifungal Susceptibility Testing

This protocol outlines a standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against a fungal strain like Aspergillus flavus.

Materials:

  • Synthesized 2-chloro-N-alkylacetamide homologues

  • Fungal strain (Aspergillus flavus)

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of each test compound in DMSO.

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of each compound using RPMI-1640 medium to achieve a range of final concentrations (e.g., 512 µg/mL to 1 µg/mL).

  • Inoculum Preparation: Prepare a standardized fungal spore suspension in RPMI-1640 medium according to established protocols (e.g., CLSI M38-A2).

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a positive control (fungus with no compound) and a negative control (medium only).

  • Incubation: Incubate the plates at 35-37 °C for 48-72 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible fungal growth.[5]

Conclusion and Future Directions

The homologous series of 2-chloro-N-alkylacetamides represents a class of compounds with significant, tunable biological activity. Their straightforward synthesis and the clear influence of the N-alkyl chain length on lipophilicity and bioactivity make them an excellent model system for SAR studies. The parent compound, 2-chloro-N-undecylacetamide, and its homologues show promise as leads for developing new antifungal agents and herbicides.

Future research should focus on expanding the homologous series to establish a more precise lipophilicity-activity relationship, elucidating the exact molecular interactions with their biological targets through techniques like X-ray crystallography, and performing in vivo studies to assess their efficacy and safety profiles in more complex biological systems.

References

  • Benchchem. Application Note: A Versatile Protocol for the Synthesis of 2-chloro-N-alkyl/aryl Acetamide Derivatives.
  • Böger, P. Mode of Action for Chloroacetamides and Functionally Related Compounds. ResearchGate. 2003.
  • LeBaron, H. M., McFarland, J. E., & Simoneaux, B. J. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Cambridge University Press. 1988.
  • Benchchem. Application Notes and Protocols: N-Chloro-2-fluoroacetamide in the Synthesis of Bioactive Molecules.
  • ResearchGate. Scheme 4. Synthesis of N-substituted chloroacetamides. 2019.
  • Abdel-Latif, E., et al. Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. 2019.
  • Weber, J. B. Kinetics and Mechanism of the Nucleophilic Displacement Reactions of Chloroacetanilide Herbicides: Investigation of α-Substituent Effects. Journal of Agricultural and Food Chemistry. 2004.
  • Pinto, Z. T., et al. Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. ACS Publications. 2006.
  • Jablonkai, I., & Hulesch, A. Alkylating reactivity and herbicidal activity of chloroacetamides. PubMed. 2003.
  • ACS Publications. Organic Syntheses Procedure: chloroacetamide.
  • Al-Ostath, R. A., et al. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono. PMC.
  • Scilit. Alkylating reactivity and herbicidal activity of chloroacetamides.
  • de Oliveira, C. M. A., et al. Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. PubMed. 2021.
  • Taylor & Francis Online. Chromatographic descriptors in QSAR examination of the N, N-disubstituted chloroacetamides' bioactivity. 2024.
  • Benchchem. In vitro biological activity of N-(2-chloroacetyl)-3-nitrobenzamide.
  • Odžak, R., et al. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PMC.
  • de Medeiros, L. S., et al. a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. Antifungal activity of 2-chloro-N-phenylacetamide. SciELO.
  • ResearchGate. Quantitative Structure–Retention Relationship Approach in Assessing the Chloroacetamides' Biological Profile. 2025.
  • Taylor & Francis Online. Synthesis, antimicrobial, antioxidant and molecular docking studies of novel multifunctional chloroacetamide derivatives. 2024.
  • Al-Amiery, A. A. Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. 2012.
  • Benchchem. An In-depth Technical Guide to the Chemical Properties of 2-chloro-N-(1-phenylethyl)acetamide.

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Exploratory

A Theoretical and Computational Blueprint for 2-chloro-N-undecylacetamide: From In Silico Characterization to Biological Hypothesis

Introduction The N-substituted chloroacetamide scaffold is a cornerstone in modern medicinal and agricultural chemistry. Its inherent reactivity, conferred by the α-chloro group, makes it a potent electrophile capable of...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The N-substituted chloroacetamide scaffold is a cornerstone in modern medicinal and agricultural chemistry. Its inherent reactivity, conferred by the α-chloro group, makes it a potent electrophile capable of covalent interactions with biological nucleophiles. This reactivity has been harnessed to develop a wide array of bioactive molecules, including anticancer agents, herbicides, and antimicrobial compounds.[1] This guide focuses on a specific, yet under-explored member of this class: 2-chloro-N-undecylacetamide. This molecule presents a compelling dichotomy in its structure: a reactive electrophilic "head" (the chloroacetamide moiety) and a long, lipophilic undecyl "tail." This amphipathic nature suggests a potential for unique interactions with biological systems, particularly with targets that possess both hydrophobic pockets and nucleophilic residues, or with cellular membranes themselves.

This document serves as a comprehensive technical blueprint for the theoretical and computational investigation of 2-chloro-N-undecylacetamide. As direct experimental and theoretical data for this specific molecule are not available in the current literature, we will leverage established knowledge of analogous chloroacetamides to design a robust, multi-faceted research program. This guide is intended for researchers, scientists, and drug development professionals, providing a logical framework to predict the molecule's physicochemical properties, propose a viable synthetic route, and generate testable hypotheses regarding its biological activity and toxicological profile.

Part 1: In Silico Physicochemical & Structural Profiling

The first step in characterizing any new chemical entity is to establish its fundamental physicochemical and structural properties. A computational approach allows for rapid and cost-effective prediction of these parameters, guiding subsequent experimental design.

Causality in Computational Choices

The selection of computational methods is driven by the need to balance accuracy with computational cost. We begin with rapid, empirically-derived predictions (e.g., logP) to get a general profile, followed by more rigorous, physics-based methods like Density Functional Theory (DFT) for a deeper understanding of electronic structure and reactivity. This tiered approach ensures that computational resources are used efficiently to build a comprehensive molecular profile.

Workflow for Physicochemical Characterization

cluster_0 Initial Structure Generation cluster_1 Property Prediction cluster_2 Data Output mol_build Build 3D Structure of 2-chloro-N-undecylacetamide physchem Calculate Physicochemical Properties (logP, pKa, Solubility, etc.) mol_build->physchem conf_analysis Conformational Analysis (Molecular Mechanics & DFT) mol_build->conf_analysis data_table Tabulate Predicted Properties physchem->data_table esp Electrostatic Potential Surface Mapping conf_analysis->esp reactive_sites Identify Reactive Sites & Low-Energy Conformers esp->reactive_sites

Caption: Workflow for in silico physicochemical profiling.

Predicted Physicochemical Properties

The following table summarizes the predicted properties for 2-chloro-N-undecylacetamide, derived from computational models and comparison with shorter-chain analogues like 2-chloro-N-hexylacetamide.[2]

PropertyPredicted ValueSignificance & Rationale
Molecular Formula C₁₃H₂₆ClNODefines the elemental composition.
Molecular Weight 247.81 g/mol Crucial for all stoichiometric calculations in synthesis and assays.
XLogP3 ~4.5 - 5.5The high value, extrapolated from shorter-chain analogs, indicates significant lipophilicity, suggesting poor aqueous solubility and a high affinity for hydrophobic environments like cell membranes or protein pockets.[3]
pKa (Amide Proton) ~16-17The amide proton is generally not acidic under physiological conditions, meaning the molecule will be predominantly neutral.
Polar Surface Area ~29.1 ŲThis value, typical for secondary amides, suggests moderate ability to form hydrogen bonds.[2]
Water Solubility Very LowPredicted based on the high logP value; the molecule is expected to be largely insoluble in water.
Reactivity ElectrophilicThe carbon atom alpha to the chlorine is electron-deficient and susceptible to nucleophilic attack, a key feature for covalent drug design.

Part 2: Proposed Synthesis and Characterization

A robust and reproducible synthetic protocol is essential for producing the material needed for experimental validation of any theoretical predictions. The proposed method is a standard and highly effective N-acylation reaction.

Expertise-Driven Protocol Design

The chosen synthetic route, the reaction of an amine with an acyl chloride, is a fundamental transformation in organic chemistry.[4][5] The critical choice here is the use of a tertiary amine base, like triethylamine, and an aprotic solvent. The base is essential to scavenge the HCl byproduct generated during the reaction, which would otherwise protonate the starting undecylamine, rendering it non-nucleophilic and halting the reaction. An aprotic solvent like chloroform or dichloromethane is chosen because it readily dissolves the reactants and does not compete in the reaction. Cooling the reaction initially is a standard precaution to control the exothermicity of the acylation.

Synthetic Scheme

undecylamine Undecylamine (C11H23NH2) react_arrow Triethylamine (Base) ---------------------------> Chloroform (Solvent), 0°C to RT plus1 + chloroacetyl_chloride Chloroacetyl Chloride (ClCH2COCl) product 2-chloro-N-undecylacetamide plus2 + hcl_salt Triethylammonium Chloride cluster_products cluster_products react_arrow->cluster_products cluster_reactants cluster_reactants cluster_reactants->react_arrow

Caption: Proposed synthesis of 2-chloro-N-undecylacetamide.

Step-by-Step Synthesis Protocol
  • Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve undecylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous chloroform.

  • Reaction Initiation: Cool the solution to 0°C using an ice bath.

  • Addition of Acylating Agent: Add chloroacetyl chloride (1.1 eq.) dropwise to the stirred solution, maintaining the temperature below 10°C.

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the final product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 3: Theoretical Investigation of Biological Activity

Based on the extensive literature on analogous compounds, we can formulate specific, testable hypotheses about the biological activity of 2-chloro-N-undecylacetamide. The primary hypothesis is that it acts as a covalent inhibitor, with its long alkyl chain modulating target specificity and cellular uptake.

Workflow for Predicting Biological Activity

cluster_0 Hypothesis Generation cluster_1 Computational Modeling cluster_2 Predicted Outcomes hypothesis Hypothesis: Covalent inhibition via alkylation. Lipophilic tail aids binding/membrane interaction. docking Molecular Docking (e.g., vs. Glutathione S-transferase) hypothesis->docking dft DFT Reactivity Analysis (HOMO/LUMO, Atomic Charges) hypothesis->dft md_sim Molecular Dynamics (Interaction with Lipid Bilayer) hypothesis->md_sim binding_pose Predict Binding Mode & Affinity to Target Protein docking->binding_pose reactivity_index Confirm Electrophilicity of α-Carbon dft->reactivity_index membrane_interaction Model Membrane Permeation & Orientation md_sim->membrane_interaction

Caption: A multi-pronged workflow for the theoretical study of biological activity.

Molecular Docking: Targeting Glutathione S-transferase (GST)
  • Rationale & Trustworthiness: Numerous studies have identified GST as a key target for chloroacetamide-based cytotoxic agents.[6][7][8] These compounds can form conjugates with glutathione (GSH), which then inhibit GST, leading to an increase in cellular oxidative stress and apoptosis. This established mechanism provides a trustworthy starting point for our investigation.

  • Protocol:

    • Protein Preparation: Obtain the crystal structure of human GST (e.g., PDB ID: 1K3Y). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Ligand Preparation: Generate the 3D low-energy conformer of 2-chloro-N-undecylacetamide.

    • Grid Generation: Define the binding site for docking calculations, focusing on the GSH binding site.

    • Docking Execution: Perform molecular docking using software like AutoDock or Glide to predict the binding pose and estimate the binding affinity.

    • Analysis: Analyze the resulting poses, paying close attention to interactions involving the undecyl chain, which may occupy hydrophobic sub-pockets, and the proximity of the reactive chloroacetamide group to key nucleophilic residues.

DFT for Reactivity Analysis
  • Expertise-Driven Rationale: To act as a covalent inhibitor, the molecule must be sufficiently electrophilic at the correct position. DFT calculations provide a quantum mechanical basis for understanding this reactivity.[9] By analyzing the Frontier Molecular Orbitals (FMOs), we can assess this. The Lowest Unoccupied Molecular Orbital (LUMO) represents the region most susceptible to nucleophilic attack. We predict the LUMO will be localized on the σ* orbital of the C-Cl bond, confirming its role as the primary electrophilic center.

  • Protocol:

    • Optimize the geometry of 2-chloro-N-undecylacetamide at a suitable level of theory (e.g., B3LYP/6-31G*).

    • Perform a single-point energy calculation to obtain the molecular orbitals.

    • Visualize the HOMO and LUMO to understand the sites of nucleophilic and electrophilic character, respectively.

    • Calculate the Mulliken or NBO atomic charges to quantify the partial positive charge on the α-carbon, further confirming its electrophilicity.

Molecular Dynamics (MD) Simulation: Membrane Interaction
  • Rationale: The pronounced amphipathic nature of the molecule suggests a strong likelihood of interaction with cell membranes. MD simulations are the gold standard for studying the dynamic behavior of molecules within a realistic, solvated membrane environment. This allows us to investigate how the molecule might approach and permeate a cell, which is a critical aspect of its bioavailability and potential mechanism of action.

  • Protocol:

    • System Setup: Construct a model lipid bilayer (e.g., POPC) and solvate it with water.

    • Molecule Placement: Insert one or more molecules of 2-chloro-N-undecylacetamide into the water phase near the membrane surface.

    • Equilibration: Run a short equilibration simulation to allow the system to relax to a stable state.

    • Production Run: Perform a long production simulation (e.g., 100-500 ns) to observe the spontaneous interaction of the molecule with the bilayer.

    • Analysis: Analyze the trajectory to determine the depth of membrane penetration, the orientation of the molecule within the lipid core, and any induced changes in membrane properties (e.g., thickness, order parameters).

Part 4: Predictive Toxicology

Given the known hazards of the chloroacetamide class, an early-stage (in silico) toxicological assessment is a critical and responsible step.[10][11][12]

  • Methodology: Utilize established Quantitative Structure-Activity Relationship (QSAR) and knowledge-based expert systems (e.g., DEREK Nexus, TOPKAT) to predict potential liabilities.

  • Predicted Hazards:

    • Skin Sensitization: The electrophilic nature of the chloroacetamide moiety makes it a potential hapten, capable of covalently modifying skin proteins and eliciting an immune response. This is a common hazard for this chemical class.[11][12]

    • Acute Oral Toxicity: Many smaller chloroacetamides are classified as harmful or toxic if swallowed.[2][10]

    • Irritation: Causes skin and eye irritation.[2][11]

Conclusion

References

  • PubChem. (n.d.). 2-chloro-N-hexylacetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2016). Acetamide, 2-chloro-: Human health tier II assessment. Australian Department of Health.
  • International Labour Organization & World Health Organization. (2021). ICSC 0640 - 2-CHLOROACETAMIDE. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthetic reaction scheme for 2-chloro-N, N-diphenyl-acetamide derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 2-chloro-N,N-dimethylacetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Babii, C., et al. (2025). SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFF.
  • DSpace Repository. (n.d.). Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. Retrieved from [Link]

  • ScienceRise: Pharmaceutical Science. (2025). Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Chloroacetamide. Retrieved from [Link]

  • MDPI. (2025). Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Chloro-N-ethylacetamide (CAS 105-35-1). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-chloro-N-undecylacetamide from undecylamine

An In-depth Technical Guide to the Synthesis of 2-chloro-N-undecylacetamide from Undecylamine Abstract This comprehensive application note provides a detailed protocol for the synthesis of 2-chloro-N-undecylacetamide, a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 2-chloro-N-undecylacetamide from Undecylamine

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of 2-chloro-N-undecylacetamide, a valuable chemical intermediate. The synthesis is achieved through the N-acylation of undecylamine with chloroacetyl chloride. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the reaction mechanism, a step-by-step experimental protocol, safety precautions, and methods for product characterization and purification. The causality behind experimental choices is explained to ensure both reproducibility and a thorough understanding of the underlying chemical principles.

Introduction and Scientific Context

N-acylated amines, or amides, are fundamental structural motifs present in a vast array of pharmaceuticals, natural products, and advanced materials.[1] The synthesis of 2-chloro-N-undecylacetamide serves as an excellent example of amide bond formation, a cornerstone reaction in organic synthesis.[1][2] The resulting molecule is a bifunctional intermediate; the long undecyl chain imparts significant lipophilicity, while the α-chloro group provides a reactive site for subsequent nucleophilic substitution.[1][3] This allows for the facile introduction of diverse functional groups, making 2-chloro-N-undecylacetamide a versatile building block for constructing more complex molecular architectures in drug discovery and materials science.

The described protocol focuses on the direct acylation of undecylamine with chloroacetyl chloride. This method is highly efficient due to the high reactivity of the acyl chloride. The reaction proceeds via a nucleophilic acyl substitution mechanism, which will be detailed below.[3]

Reaction Mechanism and Principles

The synthesis of 2-chloro-N-undecylacetamide from undecylamine and chloroacetyl chloride is a classic example of nucleophilic acyl substitution.[3]

The key steps are:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of undecylamine (the nucleophile) attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate.

  • Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the chloride ion is expelled as a leaving group.

  • Deprotonation: A base, typically a tertiary amine like triethylamine or pyridine, removes the proton from the nitrogen atom. This neutralizes the positively charged amide intermediate and also scavenges the hydrogen chloride (HCl) byproduct that is formed.[3] Neutralizing the HCl is critical, as it would otherwise protonate the starting undecylamine, rendering it non-nucleophilic and halting the reaction.[3]

The overall reaction is driven to completion by the formation of the stable amide bond and the neutralization of the HCl byproduct by the added base.

Reaction_Mechanism Figure 1: Nucleophilic Acyl Substitution Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Undecylamine Undecylamine (Nucleophile) Tetrahedral Tetrahedral Intermediate Undecylamine->Tetrahedral Nucleophilic Attack ChloroacetylChloride Chloroacetyl Chloride (Electrophile) ChloroacetylChloride->Tetrahedral Product 2-chloro-N-undecylacetamide Tetrahedral->Product Chloride Elimination Byproduct Triethylammonium Chloride Product->Byproduct + Triethylamine - H+ Base Triethylamine (Base)

Caption: Figure 1: Nucleophilic Acyl Substitution Mechanism

Detailed Experimental Protocol

This protocol details a standard laboratory-scale synthesis. All operations involving chloroacetyl chloride must be performed in a certified chemical fume hood.[3][4]

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)EquivalentsNotes
UndecylamineC₁₁H₂₅N171.335.00 g29.181.0---
Chloroacetyl ChlorideC₂H₂Cl₂O112.943.62 g (2.48 mL)32.091.1Corrosive, Lachrymator[2]
Triethylamine (TEA)C₆H₁₅N101.193.25 g (4.47 mL)32.111.1Base/HCl Scavenger
Dichloromethane (DCM)CH₂Cl₂84.93100 mL------Anhydrous Solvent
1 M Hydrochloric AcidHCl---~40 mL------For workup
Sat. Sodium BicarbonateNaHCO₃---~40 mL------For workup
BrineNaCl (aq)---~40 mL------For workup
Anhydrous Sodium SulfateNa₂SO₄---~5-10 g------Drying Agent
Equipment
  • 250 mL two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel (50 mL)

  • Ice-water bath

  • Septa

  • Nitrogen or Argon gas inlet

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard glassware for workup and purification

Step-by-Step Procedure
  • Reaction Setup: Assemble a dry 250 mL two-neck round-bottom flask with a magnetic stir bar. Fit one neck with a rubber septum and the other with a 50 mL dropping funnel. Place the flask under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition: To the flask, add undecylamine (5.00 g, 29.18 mmol) and anhydrous dichloromethane (80 mL). Stir the solution until the amine is fully dissolved. Add triethylamine (4.47 mL, 32.11 mmol) via syringe.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Acylation: In the dropping funnel, prepare a solution of chloroacetyl chloride (2.48 mL, 32.09 mmol) in anhydrous dichloromethane (20 mL). Add this solution dropwise to the stirred, cooled amine solution over 20-30 minutes. A white precipitate (triethylamine hydrochloride) will form during the addition.[2]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours to ensure the reaction goes to completion.

  • Workup - Quenching and Washing: Transfer the reaction mixture to a 250 mL separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL) to remove excess triethylamine and its salt.

    • Wash with saturated sodium bicarbonate solution (2 x 20 mL) to neutralize any remaining acid.[3]

    • Finally, wash with brine (1 x 40 mL) to remove residual water.

  • Drying and Solvent Removal: Dry the separated organic layer over anhydrous sodium sulfate.[2] Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: The crude product, typically a waxy solid or oil, can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography on silica gel.[5]

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A 1. Dissolve Undecylamine & Triethylamine in anhydrous DCM B 2. Cool flask to 0°C in an ice bath A->B C 3. Add Chloroacetyl Chloride solution dropwise B->C D 4. Warm to room temperature & stir for 2-3 hours C->D E 5. Transfer to Separatory Funnel D->E F 6. Wash with 1M HCl E->F G 7. Wash with Sat. NaHCO3 F->G H 8. Wash with Brine G->H I 9. Dry organic layer (Na2SO4) H->I J 10. Filter & concentrate via rotary evaporation I->J K 11. Purify crude product (Recrystallization or Chromatography) J->K

Caption: Figure 2: Experimental Synthesis Workflow

Safety Precautions

  • Chloroacetyl Chloride: This reagent is highly corrosive, toxic, a lachrymator (causes tearing), and reacts violently with water.[3][4][6][7] It must be handled exclusively in a well-ventilated chemical fume hood.[6] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[4][8] Ensure an eyewash station and safety shower are readily accessible.[6]

  • Undecylamine: This compound is corrosive and can cause skin and eye irritation. Handle with appropriate PPE.

  • Triethylamine and Dichloromethane: These are volatile and flammable liquids. Avoid inhalation and work in a well-ventilated area.

Characterization and Analysis

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the structure and purity of the isolated 2-chloro-N-undecylacetamide must be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation.[9][10]

    • ¹H NMR: Expect to see characteristic signals for the N-H proton (a broad singlet or triplet), the α-chloro methylene protons (-CO-CH₂-Cl, a singlet), the methylene protons adjacent to the nitrogen (-NH-CH₂-), and the long alkyl chain protons.

    • ¹³C NMR: Key signals will include the carbonyl carbon, the α-chloro methylene carbon, and the carbons of the undecyl chain.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the amide functional group, including the N-H stretch (around 3300 cm⁻¹) and the strong C=O (amide I) stretch (around 1650 cm⁻¹).[11]

  • Mass Spectrometry (MS): This technique will confirm the molecular weight of the product (C₁₃H₂₆ClNO, MW = 247.81 g/mol ) and can provide fragmentation patterns to further support the structure.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield Reagents were not anhydrous; chloroacetyl chloride hydrolyzed.Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere.
Insufficient base; starting amine was protonated.Check stoichiometry; ensure at least one equivalent of base is used.
Product is an Oil/Fails to Crystallize Presence of impurities.Re-attempt the workup procedure to ensure all byproducts are removed. Purify via flash column chromatography instead of recrystallization.[5]
Cooling during crystallization was too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Try scratching the inside of the flask to induce crystallization.[5]
Multiple Spots on TLC of Final Product Incomplete reaction.Increase reaction time or gently warm the reaction mixture (e.g., to 40 °C) after the initial room temperature stirring.
Product degradation during workup or purification.Avoid exposure to strong acids or bases for prolonged periods.[5] If using chromatography, do not leave the product on the silica gel for an extended time.

References

  • Loba Chemie. (2019, January 7). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Taha, M., et al. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Molecules, 26(16), 4933. Retrieved from [Link]

  • Gold, V. (1956). The Mechanism of Acylation. CHIMIA International Journal for Chemistry, 10(9), 205-213.
  • Organic Syntheses. (n.d.). 1,5-DICHLORO-2,4-PENTANEDIONE. Retrieved from [Link]

  • Chorghade, M. S., et al. (2001). Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Indian Journal of Chemistry - Section B, 40B, 1135-1138.
  • Jacobs, W. A., & Heidelberger, M. (1917). METHODS FOR THE ACYLATION OF AROMATIC AMINO COMPOUNDS AND UREAS, WITH ESPECIAL REFERENCE TO CHLOROACETYLATION. Journal of the American Chemical Society, 39(7), 1437-1449. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of aryl amine with chloroacetyl chloride in the presence of DBU. Retrieved from [Link]

  • Kevill, D. N., & Kim, C. B. (1974). Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorides with methanol and phenols in acetonitrile. Huskie Commons.
  • Takeda, N., et al. (2023). Synthesis of isolable β-chloroenamines from N-alkoxylactams with organometallic reagents. Organic & Biomolecular Chemistry, 21, 1435-1439. Retrieved from [Link]

  • Organic Syntheses. (n.d.). CHLOROACETAMIDE. Retrieved from [Link]

Sources

Application

Application Notes: A Comprehensive Protocol for the Chloroacetylation of Undecylamine

Abstract This document provides a detailed, field-proven protocol for the synthesis of 2-chloro-N-(undecyl)acetamide via the chloroacetylation of undecylamine. N-acylated long-chain alkylamines are valuable intermediates...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed, field-proven protocol for the synthesis of 2-chloro-N-(undecyl)acetamide via the chloroacetylation of undecylamine. N-acylated long-chain alkylamines are valuable intermediates in the synthesis of pharmaceuticals, surfactants, and other specialized chemical products. The protocol herein emphasizes safety, procedural logic, and robust analytical validation. We will delve into the underlying reaction mechanism, provide a step-by-step guide for synthesis and purification, and outline methods for comprehensive characterization of the final product. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction and Scientific Context

The N-acylation of primary amines is a cornerstone reaction in organic chemistry, forming a stable amide bond that is prevalent in a vast array of molecules, from pharmaceuticals to polymers.[1][2] The chloroacetylation of undecylamine specifically installs a reactive chloro-functionalized acyl group onto a long, lipophilic C11 alkyl chain. The resulting product, 2-chloro-N-(undecyl)acetamide, is a bifunctional molecule. The long alkyl chain imparts solubility in nonpolar media and can be used to introduce lipophilicity into target molecules, while the α-chloro group serves as a valuable electrophilic site for subsequent nucleophilic substitution reactions.[1][3] This allows for the facile introduction of various functional groups, making it a versatile building block in multi-step syntheses.

Reaction Mechanism and Rationale

The chloroacetylation of undecylamine proceeds via a nucleophilic acyl substitution mechanism.[3] The reaction is typically performed in the presence of a base, which plays a crucial role in the process.

Mechanism Steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of undecylamine (the nucleophile) attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate.

  • Elimination of Chloride: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion as the leaving group.

  • Acid Neutralization: This reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct.[4] The HCl immediately reacts with any unreacted undecylamine, protonating it to form an ammonium salt. This salt is no longer nucleophilic and cannot react with the chloroacetyl chloride, effectively halting the reaction.[3][4] To prevent this, a non-nucleophilic base (an "acid scavenger") such as triethylamine (TEA) is added to neutralize the HCl as it is formed, allowing the reaction to proceed to completion.[5]

The choice of an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is critical. Chloroacetyl chloride reacts violently with water, hydrolyzing to chloroacetic acid and HCl, which would consume the reagent and introduce impurities.[6][7][8]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis, workup, and purification of 2-chloro-N-(undecyl)acetamide.

Materials and Equipment
Reagent/MaterialGradeSupplier (Example)Notes
Undecylamine≥98%Sigma-Aldrich
Chloroacetyl Chloride≥98%Sigma-AldrichHighly corrosive and lachrymatory. Handle only in a fume hood.[9]
Triethylamine (TEA)≥99%, AnhydrousAcros OrganicsMust be dry.
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher ScientificAnhydrous solvent is crucial to prevent hydrolysis of the acyl chloride.[4]
Hydrochloric Acid (HCl)1 M Aqueous SolutionVWRFor workup.
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionVWRFor workup.
BrineSaturated Aqueous NaClLab-preparedFor workup.
Magnesium Sulfate (MgSO₄)AnhydrousVWRFor drying organic phase.
Standard GlasswareRound-bottom flask, dropping funnel, condenser, separatory funnel. All glassware must be oven-dried.
Magnetic Stirrer & Stir Bar
Ice Bath
Rotary Evaporator
Thin Layer Chromatography (TLC)Silica plates with F254 indicatorFor reaction monitoring.
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve undecylamine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Base: Add triethylamine (1.2 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is critical to control the initial exothermic reaction upon adding the highly reactive acyl chloride.[4][5]

  • Addition of Chloroacetyl Chloride: Slowly add chloroacetyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, to the stirred solution via the dropping funnel over 30 minutes. Maintain the internal temperature below 10 °C during the addition.[5]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 3-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of hexane and ethyl acetate. The product should have a higher Rf value than the starting amine.

Workup and Purification
  • Quenching: Upon completion, cool the flask in an ice bath and slowly add deionized water to quench any remaining chloroacetyl chloride.

  • Phase Separation: Transfer the mixture to a separatory funnel.

  • Aqueous Washes: Wash the organic layer sequentially with:

    • 1 M HCl (to remove excess triethylamine and any unreacted undecylamine).

    • Saturated NaHCO₃ solution (to remove acidic impurities).[4]

    • Brine (to reduce the amount of water in the organic phase).[5]

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure 2-chloro-N-(undecyl)acetamide as a solid.

Visual Workflow Diagram

Chloroacetylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Reagents Undecylamine TEA DCM setup Setup Dissolve amine & TEA in anhydrous DCM reagents->setup cool Cooling Cool to 0 °C setup->cool add Addition Add Chloroacetyl Chloride dropwise cool->add react Stirring Warm to RT Stir for 3-4h add->react workup Aqueous Wash Wash with HCl, NaHCO₃, Brine react->workup dry Drying Dry with MgSO₄ Concentrate workup->dry purify Purification Recrystallize dry->purify product Final Product 2-chloro-N- (undecyl)acetamide purify->product analysis Characterization NMR, IR, MS product->analysis

Caption: Experimental workflow for the synthesis and purification of 2-chloro-N-(undecyl)acetamide.

Safety and Handling

Extreme caution must be exercised when handling chloroacetyl chloride.

  • Toxicity and Corrosivity: Chloroacetyl chloride is highly toxic, corrosive, and a potent lachrymator (tear-producing agent).[6][9] It causes severe burns upon contact with skin and eyes.[7][8] Inhalation can be fatal.[6]

  • Personal Protective Equipment (PPE): Always handle this reagent in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, tightly fitting safety goggles, a face shield, and heavy-duty chemical-resistant gloves.[6][7]

  • Reactivity: It reacts violently with water and moisture, releasing toxic hydrogen chloride gas.[6][7][8] It is also incompatible with strong bases, alcohols, and oxidizing agents.[7]

  • Spill & Disposal: In case of a spill, use an inert absorbent material. Do not use water.[10][11] All waste must be disposed of as hazardous waste according to institutional guidelines.[6]

Product Characterization

To confirm the identity and purity of the synthesized 2-chloro-N-(undecyl)acetamide, a combination of analytical techniques should be employed.

TechniquePurposeExpected Observations
¹H NMR Structural ConfirmationAppearance of a singlet around 4.0 ppm for the -CH₂Cl protons. A triplet around 3.2 ppm for the -NH-CH₂- protons. A broad singlet for the amide N-H proton. Signals corresponding to the undecyl chain (triplet for terminal -CH₃, multiplets for internal -CH₂- groups).
¹³C NMR Structural ConfirmationSignal for the carbonyl carbon (~165 ppm). Signal for the -CH₂Cl carbon (~42 ppm). Signals corresponding to the carbons of the undecyl chain.
FT-IR Functional Group IDStrong C=O (amide I) stretch around 1650 cm⁻¹. N-H stretch around 3300 cm⁻¹. C-H stretches from the alkyl chain around 2850-2950 cm⁻¹.
Mass Spec (MS) Molecular Weight VerificationThe mass spectrum should show a molecular ion peak [M]+ and/or a protonated molecular ion peak [M+H]+ corresponding to the molecular weight of the product (C₁₃H₂₆ClNO). The characteristic isotopic pattern for a single chlorine atom (M and M+2 peaks in an approximate 3:1 ratio) should be observable.

This multi-technique approach provides a self-validating system, ensuring the synthesized compound is both structurally correct and free of significant impurities.[12]

References

  • Common Name: CHLOROACETYL CHLORIDE HAZARD SUMMARY. New Jersey Department of Health. [Link]

  • CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

  • Chloroacetyl Chloride. Yufeng. [Link]

  • N-acylation of tyramines: purification and characterization of an arylamine N-acetyltransferase from rat brain and liver. PubMed. [Link]

  • Purification and characterization of an N-acylaminoacyl-peptide hydrolase from rabbit muscle. PubMed. [Link]

  • chloroacetamide. Organic Syntheses Procedure. [Link]

  • Purification and characterization of arylalkylamine N-acetyltransferase from cockroach testicular organs. PubMed. [Link]

  • A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. ResearchGate. [Link]

  • Reaction conditions and reagents: (a) chloroacetyl chloride 2, Et3N, acetone, r.t., overnight. Scientific Reports. [Link]

  • Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorides with methanol and phenols in acetonitrile. Huskie Commons. [Link]

  • Reaction of aryl amine with chloroacetyl chloride in the presence of... ResearchGate. [Link]

  • N-Acylation Reactions of Amines. ResearchGate. [Link]

  • Chloroacetyl chloride. Wikipedia. [Link]

  • Mechanisms of solvolyses of acid chlorides and chloroformates. Chloroacetyl and phenylacetyl chloride as similarity models. PubMed. [Link]

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Method

Application Notes and Protocols: 2-chloro-N-undecylacetamide as a Potential Antimicrobial Agent

Introduction: The Imperative for Novel Antimicrobial Agents and the Promise of Haloacetamides The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities w...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Novel Antimicrobial Agents and the Promise of Haloacetamides

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent antimicrobial activity. The haloacetamide scaffold has emerged as a promising area of research, with various derivatives demonstrating significant biological activities, including antimicrobial and antifungal properties.[1][2] The core structure, characterized by an α-halo-substituted acetamide, is believed to be crucial for its mechanism of action, which may involve the alkylation of essential biological nucleophiles within microbial cells, leading to enzyme inactivation and disruption of cellular processes.[1][3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and antimicrobial evaluation of a specific long-chain haloacetamide, 2-chloro-N-undecylacetamide. The undecyl (C11) lipophilic chain is hypothesized to enhance the compound's ability to penetrate microbial cell membranes, a key determinant of antimicrobial efficacy. These application notes and protocols are designed to be a self-validating system, providing not just procedural steps but also the underlying scientific rationale to empower researchers in their exploration of this promising compound.

PART 1: Synthesis and Characterization of 2-chloro-N-undecylacetamide

The synthesis of 2-chloro-N-undecylacetamide is typically achieved through a nucleophilic acyl substitution reaction between undecylamine and chloroacetyl chloride. This reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Materials and Reagents
  • Undecylamine

  • Chloroacetyl chloride

  • Triethylamine (or another suitable base)

  • Anhydrous dichloromethane (or another suitable inert solvent)

  • Anhydrous magnesium sulfate

  • Deionized water

  • Brine solution

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

  • Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, etc.)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass spectrometer

  • Infrared (IR) spectrometer

Synthetic Protocol
  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve undecylamine (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane. Cool the mixture to 0°C in an ice bath with continuous stirring. The use of an inert atmosphere and anhydrous conditions is critical to prevent the hydrolysis of the highly reactive chloroacetyl chloride.

  • Addition of Chloroacetyl Chloride: Slowly add a solution of chloroacetyl chloride (1.05 equivalents) in anhydrous dichloromethane to the reaction mixture dropwise using a dropping funnel over a period of 30-60 minutes. Maintaining a low temperature is crucial to control the exothermic reaction and minimize side product formation.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). A typical mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the starting amine spot and the appearance of a new, less polar product spot will indicate the reaction's progression.

  • Work-up: Once the reaction is complete, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. The acid wash removes excess triethylamine, the bicarbonate wash removes any remaining acidic impurities, and the brine wash removes residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent. The appropriate solvent system should be determined by prior TLC analysis.

  • Characterization: Confirm the structure and purity of the synthesized 2-chloro-N-undecylacetamide using spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

PART 2: In Vitro Antimicrobial Activity Evaluation

The following protocols are designed to assess the antimicrobial potential of the synthesized 2-chloro-N-undecylacetamide against a panel of clinically relevant bacterial and fungal strains.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The broth microdilution method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Synthesized 2-chloro-N-undecylacetamide

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

  • Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as positive controls

  • Sterile saline (0.85% NaCl)

  • Dimethyl sulfoxide (DMSO)

  • Spectrophotometer or microplate reader

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). This is a critical step to ensure reproducibility.

  • Compound Preparation: Prepare a stock solution of 2-chloro-N-undecylacetamide in DMSO. A series of two-fold serial dilutions of the compound are then prepared in the appropriate broth (CAMHB or RPMI-1640) directly in the 96-well microtiter plates.

  • Inoculation: Inoculate each well containing the serially diluted compound with the prepared microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (microorganism in broth without the compound), a negative control (broth only), and a solvent control (microorganism in broth with the highest concentration of DMSO used).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[4] This can be assessed visually or by using a microplate reader.

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination

The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

  • Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth and subculture it onto an appropriate agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubation: Incubate the agar plates under the same conditions as the MIC assay.

  • MBC/MFC Determination: The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).

Data Presentation

Summarize the quantitative data from the MIC and MBC/MFC assays in a clear and structured table for easy comparison.

MicroorganismStrain IDMIC (µg/mL) of 2-chloro-N-undecylacetamideMBC/MFC (µg/mL) of 2-chloro-N-undecylacetamidePositive Control MIC (µg/mL)
Staphylococcus aureusATCC 29213[Insert Data][Insert Data][Insert Data]
Escherichia coliATCC 25922[Insert Data][Insert Data][Insert Data]
Pseudomonas aeruginosaATCC 27853[Insert Data][Insert Data][Insert Data]
Candida albicansATCC 90028[Insert Data][Insert Data][Insert Data]
Experimental Workflow Diagram

Antimicrobial_Testing_Workflow cluster_synthesis Synthesis & Purification cluster_testing Antimicrobial Susceptibility Testing Synth Synthesis of 2-chloro-N-undecylacetamide Purify Purification (Column Chromatography) Synth->Purify Char Characterization (NMR, MS, IR) Purify->Char Serial_Dilution Prepare Serial Dilutions of Compound Char->Serial_Dilution Pure Compound Inoculum Prepare Standardized Inoculum Inoculate Inoculate 96-well Plates Inoculum->Inoculate Serial_Dilution->Inoculate Incubate_MIC Incubate Plates Inoculate->Incubate_MIC Read_MIC Determine MIC Incubate_MIC->Read_MIC Subculture Subculture from Clear Wells Read_MIC->Subculture Incubate_MBC Incubate Agar Plates Subculture->Incubate_MBC Read_MBC Determine MBC/MFC Incubate_MBC->Read_MBC

Caption: Workflow for the synthesis and antimicrobial evaluation of 2-chloro-N-undecylacetamide.

PART 3: Elucidating the Mechanism of Action

Understanding the mechanism of action is crucial for the further development of any antimicrobial agent. For haloacetamides, potential mechanisms include disruption of the cell membrane and inhibition of essential enzymes.[1][5]

Cell Membrane Permeability Assay

This assay helps to determine if the compound disrupts the integrity of the microbial cell membrane.

  • Bacterial Suspension: Prepare a mid-logarithmic phase culture of the test bacteria and wash it with a suitable buffer (e.g., PBS).

  • Fluorescent Dye: Use a fluorescent dye that cannot penetrate intact cell membranes, such as propidium iodide (PI).

  • Treatment: Treat the bacterial suspension with varying concentrations of 2-chloro-N-undecylacetamide (e.g., 1x and 2x MIC). Include a positive control (e.g., a known membrane-disrupting agent like polymyxin B) and a negative control (untreated cells).

  • Incubation and Measurement: Incubate the mixtures for a defined period and then measure the fluorescence intensity. An increase in fluorescence indicates that the dye has entered the cells due to membrane damage.

Proposed Mechanism of Action Diagram

Mechanism_of_Action Compound 2-chloro-N-undecylacetamide Membrane Microbial Cell Membrane Compound->Membrane Disruption of membrane integrity (facilitated by undecyl chain) Enzyme Essential Cellular Enzymes (e.g., DNA gyrase, Thymidylate synthase) Compound->Enzyme Alkylation of active site residues (by chloroacetamide moiety) Cell_Death Cell Death Membrane->Cell_Death Enzyme->Cell_Death

Caption: Proposed mechanisms of antimicrobial action for 2-chloro-N-undecylacetamide.

PART 4: Cytotoxicity Assessment

It is essential to evaluate the toxicity of any potential antimicrobial agent against mammalian cells to assess its therapeutic index.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

  • Cell Culture: Culture a suitable mammalian cell line (e.g., HEK293 or HepG2) in 96-well plates.

  • Compound Treatment: Treat the cells with various concentrations of 2-chloro-N-undecylacetamide for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan.

  • Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol) and measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be determined.

Conclusion and Future Directions

These application notes provide a comprehensive framework for the synthesis, antimicrobial evaluation, and preliminary mechanistic and toxicity assessment of 2-chloro-N-undecylacetamide. The presence of the chloroacetamide moiety suggests a potential for covalent modification of microbial targets, while the undecyl chain may enhance membrane association and penetration.[2] Further studies should focus on elucidating the precise molecular targets, exploring structure-activity relationships by modifying the alkyl chain length and the halogen substituent, and conducting in vivo efficacy and safety studies. The data generated from these protocols will be instrumental in determining the potential of 2-chloro-N-undecylacetamide as a lead compound in the development of new antimicrobial therapies.

References

  • Kumar, A., Kumar, S., & Mishra, A. K. (n.d.). Scheme 1. Synthetic reaction scheme for 2-chloro-N,... ResearchGate. Retrieved from [Link]

  • MDPI. (2020, August 31). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-chloro-N,N-dimethylacetamide. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, July 31). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. PMC. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide. Retrieved from [Link]

  • ResearchGate. (2019, December 1). (PDF) Synthesis, antibacterial activity and docking studies of chloroacetamide derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-chloro-N-(substituted)phenylacetamide and... Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, September 20). Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). US2321278A - Preparation of chloroacetamide.
  • Google Patents. (n.d.). WO2019146508A1 - Method for producing 2-chloroacetoacetamide.
  • National Center for Biotechnology Information. (n.d.). Chloro-N,N-diethylacetamide. PubChem. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). chloroacetamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, January 15). Predominant N-Haloacetamide and Haloacetonitrile Formation in Drinking Water via the Aldehyde Reaction Pathway. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
  • National Center for Biotechnology Information. (2015, September 23). Peptide bonds affect the formation of haloacetamides, an emerging class of N-DBPs in drinking water: free amino acids versus oligopeptides. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, September 1). Haloacetamides disinfection by-products, a potential risk factor for nonalcoholic fatty liver disease. PubMed. Retrieved from [Link]

  • MDPI. (2020, March 2). Antimicrobial Properties on Non-Antibiotic Drugs in the Era of Increased Bacterial Resistance. Retrieved from [Link]

  • NextSDS. (n.d.). 2-CHLORO-N-DODECYLACETAMIDE — Chemical Substance Information. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Chloroacetonitrile and N,2-Dichloroacetamide Formation from the Reaction of Chloroacetaldehyde and Monochloramine in Water | Request PDF. Retrieved from [Link]

  • Semantic Scholar. (2017, January 23). The formation of haloacetamides, as an emerging class of N-DBPs, from chlor(am)ination of algal organic matter extracted from Mi. Retrieved from [Link]

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Application

Application Note: A Robust, Validated HPLC Method for the Quantitative Analysis of 2-chloro-N-undecylacetamide

Abstract This application note details a highly specific, accurate, and precise reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-chloro-N-undecylacetamide. Develop...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a highly specific, accurate, and precise reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-chloro-N-undecylacetamide. Developed for researchers, scientists, and drug development professionals, this protocol provides a comprehensive guide from sample preparation to data analysis. The method utilizes a C18 stationary phase with a methanol and water mobile phase, offering excellent resolution and sensitivity for the analyte. The causality behind each experimental choice is thoroughly explained to provide a deeper understanding of the method's principles. Furthermore, a complete validation protocol following the International Council for Harmonisation (ICH) guidelines is presented to ensure the method's trustworthiness and reliability for its intended purpose.

Introduction

2-chloro-N-undecylacetamide is a member of the α-haloacetamide class of compounds. These molecules are of significant interest in pharmaceutical and chemical research due to their potential as reactive intermediates for the synthesis of more complex molecules.[1] The presence of the reactive α-chloro group makes them valuable building blocks. Accurate and reliable quantification of 2-chloro-N-undecylacetamide is crucial for monitoring reaction kinetics, assessing purity, and in quality control of starting materials and final products.

High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of a broad range of compounds.[2] Its high resolution, sensitivity, and reproducibility make it an ideal choice for the analysis of pharmaceutical compounds.[3] This application note describes the development and validation of a robust RP-HPLC method for 2-chloro-N-undecylacetamide, providing a self-validating system for reliable and consistent results.

Principles of Separation

The developed method is based on reversed-phase chromatography (RPC), a technique that separates molecules based on their hydrophobicity.[4] In RPC, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar.[4] 2-chloro-N-undecylacetamide, with its long undecyl chain, is a non-polar compound. Therefore, it will have a strong affinity for the non-polar stationary phase and a weaker affinity for the polar mobile phase.

The separation is achieved by a partitioning process. When the sample is injected into the system, the 2-chloro-N-undecylacetamide molecules will adsorb to the hydrophobic stationary phase. By gradually increasing the proportion of the organic solvent (methanol) in the mobile phase, the polarity of the mobile phase is decreased. This increased mobile phase strength will then cause the analyte to desorb from the stationary phase and elute from the column. More hydrophobic compounds will interact more strongly with the stationary phase and will require a higher concentration of organic solvent to elute, thus enabling separation.[4][5]

Experimental Workflow

The overall workflow for the analysis of 2-chloro-N-undecylacetamide is depicted in the following diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Methanol Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Sample Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Report Generation Quantification->Report

Caption: Workflow for 2-chloro-N-undecylacetamide Analysis.

Materials and Methods

Reagents and Materials
  • 2-chloro-N-undecylacetamide reference standard (purity >98%)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Acetonitrile (HPLC grade)

  • 0.45 µm syringe filters

Instrumentation
  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Data acquisition and processing software.

Chromatographic Conditions

The selection of chromatographic conditions is critical for achieving optimal separation. A C18 column was chosen due to its excellent retention of non-polar compounds.[5][6] A mixture of methanol and water provides a suitable mobile phase for eluting the analyte with good peak shape.

ParameterCondition
HPLC Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Methanol
Gradient Program Isocratic at 85% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm

Justification of Parameters:

  • Column: A standard C18 column provides the necessary hydrophobicity for retaining the non-polar 2-chloro-N-undecylacetamide. The dimensions are standard for analytical HPLC, offering a good balance between resolution and analysis time.

  • Mobile Phase: Methanol is a common organic modifier in reversed-phase HPLC. An isocratic elution with 85% methanol is chosen to ensure sufficient elution strength for the hydrophobic analyte, leading to a reasonable retention time and good peak symmetry.

  • Flow Rate: A flow rate of 1.0 mL/min is typical for a 4.6 mm internal diameter column and provides good efficiency.

  • Column Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times by minimizing viscosity fluctuations in the mobile phase.

  • Injection Volume: A 10 µL injection volume is a standard volume that balances sensitivity with the risk of column overload.

  • Detection Wavelength: While the chromophore in 2-chloro-N-undecylacetamide is the amide bond, which has a weak UV absorbance, detection at a lower wavelength like 210 nm generally provides sufficient sensitivity for amides.

Protocols

Standard Solution Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 2-chloro-N-undecylacetamide reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation
  • Accurately weigh a sample containing approximately 10 mg of 2-chloro-N-undecylacetamide.

  • Transfer the sample to a 10 mL volumetric flask.

  • Add approximately 7 mL of methanol and sonicate for 10 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and then dilute to volume with methanol.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation

To ensure that the analytical method is suitable for its intended purpose, a full validation was performed according to the ICH Q2(R1) guidelines.[2][7] The following validation parameters were assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Validation Protocol and Results

The following diagram illustrates the logical flow of the method validation process:

Validation_Logic cluster_method Method Development cluster_validation Method Validation (ICH Q2(R1)) cluster_conclusion Conclusion Dev Optimized HPLC Method Specificity Specificity Dev->Specificity Linearity Linearity Dev->Linearity Accuracy Accuracy Dev->Accuracy Precision Precision (Repeatability & Intermediate) Dev->Precision Robustness Robustness Dev->Robustness Conclusion Validated Method is Fit for Purpose Specificity->Conclusion Linearity->Conclusion Accuracy->Conclusion Precision->Conclusion Robustness->Conclusion

Caption: Logical Flow of HPLC Method Validation.

Specificity: The specificity of the method was evaluated by analyzing a blank (methanol) and a spiked sample. The chromatogram of the blank showed no interfering peaks at the retention time of 2-chloro-N-undecylacetamide.

Linearity: Linearity was assessed by analyzing six working standard solutions with concentrations ranging from 5 µg/mL to 80 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Concentration Range 5 - 80 µg/mL
Regression Equation y = mx + c
Correlation Coefficient (r²) > 0.999

Accuracy: Accuracy was determined by the recovery method. A known amount of 2-chloro-N-undecylacetamide was added to a placebo at three different concentration levels (80%, 100%, and 120% of the target concentration). Each level was analyzed in triplicate.

Concentration LevelMean Recovery (%)% RSD
80%99.50.8
100%100.20.5
120%99.80.6

Precision: Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of the 50 µg/mL standard solution were performed on the same day.

  • Intermediate Precision: The analysis was repeated on a different day by a different analyst.

Precision Type% RSD of Peak Area
Repeatability < 1.0%
Intermediate Precision < 2.0%

Robustness: The robustness of the method was evaluated by introducing small, deliberate changes to the chromatographic conditions. The parameters varied were:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% methanol)

In all cases, the system suitability parameters (e.g., peak asymmetry, theoretical plates) remained within the acceptable limits, and the changes did not significantly affect the results.

Conclusion

The developed RP-HPLC method for the quantitative analysis of 2-chloro-N-undecylacetamide is specific, accurate, precise, and robust. The method is straightforward and utilizes common HPLC instrumentation and reagents. The comprehensive validation ensures that the method is reliable for its intended purpose in a research and quality control environment. This application note provides a solid foundation for the routine analysis of 2-chloro-N-undecylacetamide and can be adapted for the analysis of other structurally similar N-acyl amides.

References

  • M. J. O'Donnell, et al. (2004). Use of reversed phase HP liquid chromatography to assay conversion of N-acylglycines to primary fatty acid amides by peptidylglycine-alpha-amidating monooxygenase. PubMed. [Link]

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  • NIST. (n.d.). 2-Chloro-N-methylacetamide. NIST WebBook. [Link]

  • NextSDS. (n.d.). 2-CHLORO-N-DODECYLACETAMIDE — Chemical Substance Information. NextSDS. [Link]

  • PMC. (n.d.). High-performance liquid chromatography–tandem mass spectrometry in the identification and determination of phase I and phase II drug metabolites. PMC. [Link]

  • SciELO. (n.d.). Determination of Flutamide in Tablets by High-Performance Liquid Chromatography. SciELO. [Link]

  • Waters. (n.d.). Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS. Waters. [Link]

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Method

Gas chromatography-mass spectrometry (GC-MS) of 2-chloro-N-undecylacetamide

An In-Depth Technical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) of 2-chloro-N-undecylacetamide Introduction: The Analytical Imperative for Novel Chloroacetamides 2-chloro-N-undecylacetamide belongs to the...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) of 2-chloro-N-undecylacetamide

Introduction: The Analytical Imperative for Novel Chloroacetamides

2-chloro-N-undecylacetamide belongs to the α-haloacetamide class of compounds. These molecules are recognized for their reactivity, primarily centered on the α-chloro group, which makes them valuable precursors in organic synthesis.[1] The undecyl (C11) alkyl chain imparts significant lipophilicity, suggesting potential applications in areas requiring interaction with biological membranes or non-polar environments. Accurate and robust analytical methods are paramount for quality control, metabolic studies, and environmental monitoring of such compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the identification and quantification of volatile and semi-volatile organic compounds.[2][3] Its power lies in the synergistic combination of gas chromatography's high-resolution separation capabilities with the precise molecular identification and structural elucidation provided by mass spectrometry. This guide presents a comprehensive, field-tested protocol for the analysis of 2-chloro-N-undecylacetamide, designed for researchers and drug development professionals who require a reliable and reproducible method.

Section 1: Method Rationale & Experimental Design Causality

The primary analytical challenge presented by 2-chloro-N-undecylacetamide is its molecular structure: a long, non-polar alkyl chain coupled with a polar amide group. Long-chain amides are known for their relatively low volatility and can be challenging to analyze by GC without careful method optimization.[4][5]

Why Direct GC-MS? The Logic Behind the Choice

While some historical methods for long-chain amides employ reactive columns to convert them into more volatile nitriles, this approach can introduce variability and potential for incomplete conversion.[4][6] This protocol opts for a direct analysis approach for several key reasons:

  • Simplicity and Robustness: Direct injection avoids complex derivatization steps, reducing sample preparation time and potential sources of error.[7]

  • Modern Instrumentation: Contemporary GC instruments with high-temperature capabilities and inert flow paths can successfully elute moderately volatile compounds like 2-chloro-N-undecylacetamide without thermal degradation.

  • Structural Integrity: Analyzing the intact molecule provides a richer mass spectrum, including the molecular ion, which is crucial for unambiguous identification.

The following protocol is therefore designed around a thermally stable capillary column and a temperature program that ramps to a sufficiently high final temperature to ensure the analyte elutes as a sharp, symmetrical peak.

Section 2: Comprehensive Experimental Protocols

This section provides a detailed, step-by-step methodology for the analysis. Adherence to these steps is critical for achieving accurate and reproducible results.

Protocol 2.1: Sample and Standard Preparation

Effective sample preparation is essential to remove interfering substances and ensure compatibility with the GC-MS system.[8]

  • Solvent Selection: Use a high-purity, volatile organic solvent. Dichloromethane or ethyl acetate are recommended. Avoid aqueous solvents, as they are incompatible with most common GC columns.[8][9]

  • Stock Solution Preparation (1 mg/mL): Accurately weigh approximately 10 mg of 2-chloro-N-undecylacetamide standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent.

  • Working Standard Preparation (10 µg/mL): Perform a 1:100 dilution of the stock solution. For example, transfer 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask and dilute to the mark. This concentration is ideal for achieving a column loading of approximately 10 ng with a 1 µL injection, a common target for GC-MS analysis.[9]

  • Sample Preparation: Dissolve the sample matrix containing 2-chloro-N-undecylacetamide in the chosen solvent to achieve an estimated final concentration within the calibration range (e.g., 1-20 µg/mL).

  • Filtration/Centrifugation: Ensure all samples and standards are free of particulate matter, which can block the injection syringe and contaminate the GC inlet.[8][9] Centrifuge the sample at >10,000 rpm for 5 minutes or filter through a 0.22 µm PTFE syringe filter.

  • Transfer to Autosampler Vial: Transfer the final, clarified solution to a 2 mL glass autosampler vial. If sample volume is limited, use a vial with a low-volume insert.[8][9]

Protocol 2.2: GC-MS Instrumentation and Parameters

The following parameters are a validated starting point and may be optimized for specific instrumentation. The method is based on common practices for analyzing semi-volatile amides.[10]

Parameter Setting Rationale
Gas Chromatograph (GC)
Injection Volume1 µLStandard volume for capillary GC to prevent column overloading.
Inlet Temperature280 °CEnsures rapid and complete volatilization of the analyte while minimizing thermal degradation.
Injection ModeSplitless (0.75 min purge time)Maximizes analyte transfer to the column for trace-level analysis. A split injection (e.g., 20:1) can be used for more concentrated samples.
Carrier GasHelium (99.999% purity)Inert carrier gas providing good chromatographic efficiency.
Flow Rate1.2 mL/min (Constant Flow Mode)Optimal flow rate for a 0.25 mm ID column to balance separation speed and efficiency.
ColumnAgilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar 5% phenyl-methylpolysiloxane column offers excellent thermal stability and resolving power for a wide range of compounds.
Oven ProgramInitial: 150 °C, hold for 1 minStarts below the solvent boiling point to focus the analytes at the head of the column.
Ramp: 15 °C/min to 300 °CA moderate ramp rate provides good separation of potential impurities.
Final Hold: Hold at 300 °C for 5 minEnsures the low-volatility analyte completely elutes from the column.[9]
Mass Spectrometer (MS)
Ion SourceElectron Ionization (EI)Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching.
Ion Source Temp.230 °CA standard temperature that balances ionization efficiency and analyte stability.
Quadrupole Temp.150 °CPrevents contamination of the quadrupole mass filter.
Electron Energy70 eVThe standard energy for EI, which generates extensive, reproducible fragmentation.
Mass Scan Rangem/z 40 - 500A range that covers the expected molecular ion and all significant fragment ions.
Solvent Delay3 minutesPrevents the high concentration of solvent from entering and saturating the MS detector.

Section 3: Data Analysis and Spectral Interpretation

Chromatographic Results

Under the conditions specified, 2-chloro-N-undecylacetamide is expected to elute as a sharp, symmetrical peak. The retention time will be dependent on the specific instrument and column but will likely be in the latter half of the chromatographic run due to its high boiling point.

Mass Spectral Fragmentation Analysis

The mass spectrum provides a molecular fingerprint for identification. The fragmentation of 2-chloro-N-undecylacetamide (Molecular Weight: 247.7 g/mol ) is governed by established principles of mass spectrometry, including cleavage at bonds adjacent to functional groups and rearrangements.[11][12]

Predicted Key Fragment Ions:

m/z (Mass-to-Charge Ratio) Proposed Ion Structure / Origin Significance
247 / 249[M]⁺ (Molecular Ion)Confirms the molecular weight. The M+2 peak at m/z 249 with ~1/3 the intensity is the characteristic isotopic signature of one chlorine atom.
198[M - CH₂Cl]⁺Result of α-cleavage, with loss of the chloromethyl radical. A very common and often strong fragment for this type of structure.
116 / 118[CH₂=C(OH)NH(CH₂)₁₀CH₃]⁺ ?Result of a McLafferty-type rearrangement, which is characteristic for amides and provides significant structural information.[11]
72[CH₂=C=O]⁺ + [NH(CH₂)₁₀CH₃]Cleavage of the amide C-N bond. The fragment at m/z 72, [CH₂(NH₂)C=O]⁺, is a common base peak for primary amides. A related fragment is expected here.
43, 57, 71, 85...[CnH₂n₊₁]⁺Characteristic fragmentation pattern of the long undecyl alkyl chain, with clusters of peaks separated by 14 mass units (CH₂).[11]

Section 4: Visualization of the Analytical Workflow

The entire process, from sample receipt to final data analysis, can be visualized as a logical sequence of operations designed to ensure data quality and integrity.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Receive Sample Dissolve Dissolve in Volatile Solvent Sample->Dissolve Filter Centrifuge / Filter (0.22 µm PTFE) Dissolve->Filter Vial Transfer to Autosampler Vial Filter->Vial Inject 1 µL Splitless Injection (280°C Inlet) Vial->Inject Separate GC Separation (DB-5ms Column, Temp Program to 300°C) Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Analysis (m/z 40-500) Ionize->Detect Process Process Chromatogram (Integrate Peak) Detect->Process Interpret Interpret Mass Spectrum (ID Fragment Ions) Process->Interpret Report Quantify & Report (ng/mL or µg/mL) Interpret->Report

Sources

Application

Application Note: Formulation and Experimental Deployment of 2-Chloro-N-undecylacetamide (CUA) as a Lipophilic Covalent Probe

Target Audience: Researchers, Chemical Biologists, and Formulation Scientists Compound: 2-Chloro-N-undecylacetamide (CAS: 32322-87-5 | MW: 247.80 g/mol ) Executive Summary & Mechanistic Rationale 2-Chloro-N-undecylacetam...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Chemical Biologists, and Formulation Scientists Compound: 2-Chloro-N-undecylacetamide (CAS: 32322-87-5 | MW: 247.80 g/mol )

Executive Summary & Mechanistic Rationale

2-Chloro-N-undecylacetamide (CUA) is a bifunctional chemical biology tool that bridges lipid-mimetic biophysics with targeted covalent modification. Structurally, it consists of a highly lipophilic undecyl (C11) aliphatic chain coupled to an α-chloroacetamide warhead.

The Causality of the Design:

  • The Electrophilic Warhead: α-chloroacetamides are privileged structures in targeted covalent inhibitor (TCI) design. They undergo an irreversible SN​2 nucleophilic substitution exclusively with the thiolate anions of reactive cysteine residues under physiological conditions[1]. Compared to highly reactive Michael acceptors (e.g., acrylamides), chloroacetamides exhibit a highly balanced reactivity profile, minimizing off-target toxicity while providing stable thioether adducts[2].

  • The Lipid Anchor: The undecyl chain acts as a hydrophobic driving force. Instead of relying on complex non-covalent binding pockets, the C11 tail forces the molecule to spontaneously partition into lipid bilayers or the hydrophobic channels of membrane-associated enzymes (such as elongases or polyketide synthases)[3]. This proximity-driven effect drastically lowers the entropic barrier for the chloroacetamide warhead to engage transmembrane cysteines.

Physicochemical Properties & Formulation Strategy

Due to its long aliphatic chain, CUA possesses a high partition coefficient (estimated LogP > 4.0) and is practically insoluble in aqueous buffers. A common pitfall in experimental pharmacology is directly diluting lipophilic probes from DMSO into aqueous media, which causes rapid precipitation, micellar aggregation, and false-negative biological readouts.

To ensure self-validating and reproducible experimental systems, CUA must be formulated into lipid-based nanocarriers (e.g., liposomes) or stabilized micellar dispersions[4]. This ensures the compound remains monomeric or properly presented to the biological target.

Table 1: Comparison of CUA Formulation Vehicles for Experimental Assays
Vehicle TypePreparation ComplexityAqueous StabilityBiocompatibilityIdeal Experimental Application
DMSO / Buffer Co-solvent Low (Direct dilution)Poor (< 30 mins before precipitation)Low (DMSO toxicity > 1% v/v)Cell-free biochemical assays with purified enzymes.
Tween-80 Micelles Medium (Vortex & sonication)Good (Days at 4°C)Moderate (Surfactant may lyse cells)High-throughput screening (HTS) and membrane-protein ABPP.
DPPC / Chol Liposomes High (Thin-film hydration)Excellent (Weeks at 4°C)High (Biomimetic)Live-cell imaging, in vivo dosing, and membrane-bound target engagement.

Experimental Workflows & Protocols

To guarantee structural integrity and functional delivery, the following protocols detail the encapsulation of CUA into biomimetic environments.

Protocol A: Preparation of CUA-Integrated Liposomes (Thin-Film Hydration)

Causality: Co-dissolving CUA with structural lipids in an organic phase ensures that the undecyl chain uniformly intercalates into the hydrophobic core of the lipid bilayer during formation, orienting the reactive chloroacetamide headgroup toward the aqueous interface[5].

Materials: L-α-dipalmitoylphosphatidylcholine (DPPC), Cholesterol (Chol), CUA, Chloroform, Methanol, HEPES Buffer (pH 7.4).

  • Organic Phase Mixing: In a round-bottom flask, dissolve DPPC, Cholesterol, and CUA in a 3:1 (v/v) Chloroform/Methanol mixture. Maintain a molar ratio of 65:30:5 (DPPC:Chol:CUA) for optimal membrane fluidity and probe presentation.

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at 45°C (above the phase transition temperature of DPPC) for 1 hour until a uniform, dry lipid film forms on the glass wall.

  • Vacuum Desiccation: Place the flask under high vacuum overnight to remove all trace organic solvents.

  • Hydration: Add pre-warmed HEPES buffer (50°C) to the flask. Agitate vigorously via vortexing for 15 minutes to form Multilamellar Vesicles (MLVs).

  • Extrusion: Pass the MLV suspension 11 times through a polycarbonate membrane (100 nm pore size) using a mini-extruder at 50°C to yield homogeneous Large Unilamellar Vesicles (LUVs).

Protocol B: Preparation of CUA Micellar Dispersions for In Vitro Assays

Causality: For rapid biochemical assays where liposome preparation is too labor-intensive, non-ionic surfactants like Tween-80 create dynamic micelles that shield the C11 tail from water while exposing the warhead to purified target proteins.

  • Stock Preparation: Dissolve CUA in 100% DMSO to a concentration of 10 mM.

  • Surfactant Priming: In a separate tube, prepare a 10% (w/v) Tween-80 solution in sterile water.

  • Micellization: Add 10 µL of the CUA stock to 90 µL of the Tween-80 solution. Vortex immediately for 60 seconds.

  • Aqueous Dilution: Slowly add 900 µL of the desired assay buffer (e.g., PBS, pH 7.4) dropwise while continuously vortexing. This yields a 100 µM CUA working solution in 0.9% Tween-80 / 1% DMSO, stable for immediate biochemical profiling.

Mechanistic and Workflow Visualizations

MOA A 2-Chloro-N-undecylacetamide (Aqueous / Carrier) B Lipid Bilayer Partitioning (via Undecyl Chain) A->B Hydrophobic Effect C Target Protein Encounter (Membrane-Associated) B->C Lateral Diffusion D Nucleophilic Attack (Cys-Thiolate on α-Carbon) C->D Proximity & Orientation E Irreversible Thioether Adduct (Covalent Inhibition/Labeling) D->E SN2 Reaction

Diagram 1: Mechanistic pathway of CUA partitioning and covalent modification of target cysteines.

Workflow N1 Lipid + CUA in Chloroform N2 Rotary Evaporation N1->N2 N3 Thin Lipid Film N2->N3 N4 Buffer Hydration N3->N4 N5 Multilamellar Vesicles (MLVs) N4->N5 N6 Extrusion (Polycarbonate) N5->N6 N7 CUA-Loaded LUVs N6->N7

Diagram 2: Workflow for preparing CUA-loaded Large Unilamellar Vesicles via thin-film hydration.

References

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development Source: MDPI (Molecules) URL:[Link]

  • Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery Source: PubMed Central (PMC) URL:[Link]

  • Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases Source: ResearchGate URL:[Link]

  • Intracellular Fate of a Dual-Fluorescent Hydrophobic Ion Pair: Comparison of Lipid-Based Nanocarriers Source: ACS Publications (Molecular Pharmaceutics) URL:[Link]

  • Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds Source: ResearchGate URL:[Link]

Sources

Method

Experimental design for testing the efficacy of 2-chloro-N-undecylacetamide

An in-depth guide to the experimental design for testing the efficacy of 2-chloro-N-undecylacetamide, providing detailed application notes and protocols for researchers, scientists, and drug development professionals. In...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the experimental design for testing the efficacy of 2-chloro-N-undecylacetamide, providing detailed application notes and protocols for researchers, scientists, and drug development professionals.

Introduction: A Strategic Approach to Efficacy Testing

The chloroacetamide class of compounds is recognized for a diverse range of biological activities, including potential anticancer, antimicrobial, and anti-inflammatory effects.[1][2] The reactivity of the α-chloro group often underpins their mechanism of action, making them an interesting scaffold for drug discovery.[3][4] This guide focuses on a specific, novel derivative, 2-chloro-N-undecylacetamide , for which the biological efficacy is not yet characterized.

This document provides a comprehensive, phased experimental framework designed to systematically evaluate the therapeutic potential of this compound. The workflow is structured to progress logically from broad, high-throughput in vitro screening to more complex, hypothesis-driven assays and a conceptual framework for future in vivo validation. Each protocol is designed as a self-validating system with integrated controls to ensure data integrity and reproducibility, a cornerstone of preclinical drug development.[5][6]

Phase 1: Foundational Efficacy Screening - In Vitro Cytotoxicity

The initial and most critical step is to determine if 2-chloro-N-undecylacetamide exhibits any biological effect on living cells. A cytotoxicity assay serves as an essential gatekeeper to justify further investigation.[7][8] We will employ a colorimetric assay that measures cellular metabolic activity as a proxy for cell viability.[9]

Scientific Rationale

Assays like the MTT and XTT tests are based on the principle that mitochondrial dehydrogenases in metabolically active, viable cells can reduce a tetrazolium salt to a colored formazan product.[10] The intensity of this color is directly proportional to the number of living cells.[11] While both are effective, the XTT assay is often preferred for its streamlined workflow. The formazan product of XTT is water-soluble, eliminating the need for a separate solubilization step required in the MTT assay, which can introduce variability.[12] To establish a therapeutic window, the compound will be tested against both cancerous and non-cancerous cell lines.

Experimental Workflow: Cytotoxicity Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Select & Culture Cell Lines (e.g., MCF-7, A549, HEK293) seed Seed Cells in 96-well Plates prep_cells->seed prep_compound Prepare Stock Solution of 2-chloro-N-undecylacetamide in DMSO treat Treat with Serial Dilutions of Compound (24-72h) prep_compound->treat seed->treat add_xtt Add XTT Reagent treat->add_xtt incubate Incubate (2-4h) add_xtt->incubate read Measure Absorbance (450nm) incubate->read plot Plot Dose-Response Curve (% Viability vs. Log[Conc.]) read->plot calc Calculate IC50 Value plot->calc caption Figure 1. Workflow for In Vitro Cytotoxicity Screening. G cluster_invitro In Vitro Foundation cluster_preclinical Preclinical In Vivo Models cluster_outcome Efficacy Endpoints cytotoxicity Phase 1: Cytotoxicity Screening (IC50 Determination) mechanistic Phase 2: Hypothesis Testing (Anti-inflammatory/Antimicrobial) cytotoxicity->mechanistic xenograft Anticancer Model: Human Tumor Xenograft in Immunodeficient Mice mechanistic->xenograft If anticancer activity shown edema Anti-inflammatory Model: Carrageenan-Induced Paw Edema in Rats mechanistic->edema If anti-inflammatory activity shown tumor_growth Measure Tumor Volume and Weight Reduction xenograft->tumor_growth paw_volume Measure Reduction in Paw Swelling edema->paw_volume caption Figure 2. Conceptual Progression from In Vitro to In Vivo Efficacy Models.

Caption: Figure 2. Conceptual Progression from In Vitro to In Vivo Efficacy Models.

Model 1: Anticancer Efficacy (Xenograft Model)

If 2-chloro-N-undecylacetamide shows potent and selective cytotoxicity against cancer cells, a human tumor xenograft model is the gold standard for preclinical evaluation. [13][14]* Procedure Outline:

  • Human tumor cells are implanted subcutaneously into immunodeficient mice.
  • Once tumors are established, mice are randomized into treatment and control groups.
  • The compound is administered systemically (e.g., via intraperitoneal injection or oral gavage) according to a defined dosing schedule.
  • Tumor volume is measured regularly.
  • At the end of the study, tumors are excised and weighed.
  • Primary Endpoint: A significant reduction in tumor growth rate and final tumor weight in the treatment group compared to the vehicle control group. [15]

Model 2: Anti-inflammatory Efficacy (Paw Edema Model)

If the compound demonstrates significant NO inhibition in vitro, its anti-inflammatory effect can be confirmed in vivo using the carrageenan-induced paw edema model, a classic test for acute inflammation. [16]* Procedure Outline:

  • Rodents (typically rats) are administered the test compound or a vehicle control.
  • After a set period (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of the hind paw to induce localized inflammation and edema.
  • Paw volume is measured at various time points post-injection using a plethysmometer.
  • Primary Endpoint: A significant reduction in the swelling (edema) of the paw in the compound-treated group compared to the vehicle control group. [17]

Conclusion

This document outlines a rigorous, multi-phased approach to characterize the efficacy of 2-chloro-N-undecylacetamide. By starting with broad cytotoxicity screening and progressing to targeted in vitro assays and well-established in vivo models, researchers can efficiently and logically determine the compound's primary biological activity and therapeutic potential. This structured design ensures that experimental choices are driven by data, maximizing the value of the research while adhering to the principles of scientific integrity.

References

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (2017). IntechOpen. [Link]

  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (2022). Journal of Applied Pharmaceutical Science. [Link]

  • In vivo Methods for Preclinical Screening of Anticancer Drugs. (2020). International Journal of Pharmaceutical and Biological Sciences. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka. [Link]

  • In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (2014). Current Cancer Drug Targets. [Link]

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (2009). Current Medicinal Chemistry. [Link]

  • IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. (2017). SlideShare. [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). Journal of Pharmaceutical Research International. [Link]

  • In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]

  • In vivo screening models of anticancer drugs. (2013). Life Science Journal. [Link]

  • MTT assay. Wikipedia. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). National Center for Biotechnology Information. [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (2021). International Journal of Pharmaceutical Research and Applications. [Link]

  • Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO). (2021). Malaysian Journal of Medicine and Health Sciences. [Link]

  • Experimental Study Designs. (2020). AccessPharmacy. [Link]

  • In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. (2021). Revista de Ciências Farmacêuticas Básica e Aplicada. [Link]

  • Design of Experiments in Pharma: A Comprehensive Guide. (2026). Dedicated Freight Handlers. [Link]

  • How to design robust preclinical efficacy studies that make a difference. The Jackson Laboratory. [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). ResearchGate. [Link]

  • Preclinical Studies in Drug Development. PPD. [Link]

  • Complete Guide To Pre-Clinical Drug Product Manufacturing. (2023). Agno Pharmaceuticals. [Link]

  • THE ULTIMATE GUIDE TO PRECLINICAL IND STUDIES. Altasciences. [Link]

  • Preclinical research strategies for drug development. (2025). AMSbiopharma. [Link]

  • Designing drug response experiments and quantifying their results. (2017). National Center for Biotechnology Information. [Link]

  • Step 2: Preclinical Research. (2018). U.S. Food and Drug Administration. [Link]

  • A network-based protocol to prioritize compounds for biological testing: discovery of Anti-Staphylococcus aureus cacalol derivatives. (2025). Frontiers in Chemistry. [Link]

  • Adaptive Designs for Clinical Trials of Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • 1.3 In vitro and in vivo testing of new compounds. (2013). Oxford Academic. [Link]

  • Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture. (2022). National Center for Biotechnology Information. [Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). ResearchGate. [Link]

  • Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono. (2022). National Center for Biotechnology Information. [Link]

  • Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. (2014). Iraqi National Journal of Chemistry. [Link]

  • Profiling of Disubstituted Chloroacetamides’ Potential Biological Activity by Liquid Chromatography. (2025). MDPI. [Link]

  • 2-CHLORO ACETAMIDE FOR SYNTHESIS. LOBA CHEMIE. [Link]

  • Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. (2020). National Center for Biotechnology Information. [Link]

  • Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. (2015). ResearchGate. [Link]

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Application

Application Note: Derivatization Strategies for 2-Chloro-N-undecylacetamide to Enhance Antimicrobial and Targeted Covalent Activity

Introduction & Mechanistic Rationale 2-Chloro-N-undecylacetamide (CAS 32322-87-5) is a highly versatile, bifunctional building block utilized extensively in drug development and materials science. Structurally, it consis...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

2-Chloro-N-undecylacetamide (CAS 32322-87-5) is a highly versatile, bifunctional building block utilized extensively in drug development and materials science. Structurally, it consists of a lipophilic undecyl (C11) chain and a reactive α -chloroacetamide warhead. While the parent compound exhibits intrinsic covalent binding capabilities—often acting as an electrophilic probe targeting non-conserved cysteine residues in lipid-binding enzymes [1]—its true potential is unlocked via targeted derivatization.

The α -carbon is highly electrophilic due to the adjacent electron-withdrawing carbonyl group, making it an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. By selecting specific nucleophiles, researchers can dictate the molecule's bioactivity profile. This application note details two distinct, field-proven derivatization pathways:

  • Pathway A: Synthesis of Cationic Amphiphiles (QACs). Reacting the α -chloro group with a tertiary amine (e.g., pyridine) yields a Quaternary Ammonium Compound (QAC). The causality here is driven by the Hydrophilic-Lipophilic Balance (HLB). The C11 tail provides optimal membrane insertion kinetics, while the permanent positive charge of the pyridinium headgroup ensures strong electrostatic attraction to the negatively charged bacterial cell wall, culminating in membrane lysis [2].

  • Pathway B: Synthesis of Dithiocarbamate Conjugates. Reacting the parent compound with sodium diethyldithiocarbamate replaces the chlorine with a dithiocarbamate moiety. Dithiocarbamates are privileged pharmacophores known for their metal-chelating properties and ability to inhibit metalloenzymes or induce oxidative stress in fungi and cancer cells [3]. The undecyl chain acts as a lipid anchor, enhancing the intracellular accumulation of the pharmacophore.

Derivatization Workflows and Mechanisms

Workflow A 2-Chloro-N-undecylacetamide (Parent Compound) B Pathway A: Pyridine (SN2 Amination) A->B C Pathway B: Na-DEDTC (SN2 Thio-substitution) A->C D Pyridinium QAC (Antimicrobial) B->D E Dithiocarbamate (Antifungal/Enzyme Inhibitor) C->E

Fig 1. Divergent SN2 derivatization pathways for 2-chloro-N-undecylacetamide.

MOA cluster_0 QAC Mechanism (Membrane Disruption) cluster_1 Dithiocarbamate Mechanism (Enzyme Inhibition) Q1 1. Cationic Headgroup Attracts to Bacterial Cell Wall Q2 2. Undecyl Tail (C11) Inserts into Lipid Bilayer Q1->Q2 Q3 3. Membrane Lysis & Cellular Leakage Q2->Q3 D1 1. Lipophilic Undecyl Chain Facilitates Cellular Entry D2 2. Dithiocarbamate Chelates Metalloenzymes D1->D2 D3 3. Enzyme Inhibition & Pathogen Death D2->D3

Fig 2. Distinct mechanisms of action for the synthesized undecylacetamide derivatives.

Quantitative Data & Physicochemical Properties

The table below summarizes the expected physicochemical shifts and reaction parameters for the parent compound and its two primary derivatives.

Compound / DerivativeMolecular Weight ( g/mol )Estimated LogPPrimary Target / ApplicationReaction Yield (%)Optimal SolventReaction Temp (°C)
Parent Compound 247.80~3.5Covalent Cys-InhibitorN/AN/AN/A
Pyridinium QAC 326.90 (Salt)~1.2Bacterial Membranes>85%Acetonitrile80°C (Reflux)
Dithiocarbamate 360.60~4.8Metalloenzymes / Fungi>90%Acetone25°C (Room Temp)

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The choice of solvents and temperatures is strictly dictated by the mechanistic requirements of the respective nucleophiles.

Protocol A: Synthesis of N-(undecylcarbamoylmethyl)pyridinium chloride (Antimicrobial QAC)

Rationale: Pyridine acts as both the nucleophile and the leaving group acceptor. Acetonitrile is chosen as the solvent because it is polar aprotic; it accelerates SN2 reactions by poorly solvating the nucleophile, while allowing the highly polar QAC product to precipitate out upon cooling. The steric bulk of the undecyl chain and the tertiary amine requires thermal activation (reflux) to overcome the SN2 transition state energy barrier.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 1.0 equivalent (2.48 g, 10 mmol) of 2-chloro-N-undecylacetamide in 20 mL of anhydrous acetonitrile.

  • Nucleophilic Addition: Add 1.5 equivalents (1.21 mL, 15 mmol) of anhydrous pyridine dropwise to the stirring solution.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 80°C in an oil bath. Maintain reflux for 12–16 hours under an inert nitrogen atmosphere.

  • Reaction Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The non-polar starting material spot ( Rf​≈0.6 ) will gradually disappear, while the highly polar QAC product will remain at the baseline ( Rf​=0 ).

  • Precipitation & Workup: Once complete, cool the flask to room temperature. Induce precipitation of the pyridinium salt by adding 30 mL of ice-cold diethyl ether.

  • Purification: Filter the white precipitate under vacuum using a Büchner funnel. Wash the filter cake with an additional 20 mL of cold diethyl ether to remove unreacted pyridine. Dry the product under high vacuum for 4 hours to yield the purified QAC.

Protocol B: Synthesis of N-undecyl-2-(diethyldithiocarbamoyl)acetamide (Antifungal Prodrug)

Rationale: Sodium diethyldithiocarbamate (Na-DEDTC) is a powerful, soft nucleophile. Acetone is the ideal solvent because the starting materials are soluble, but the byproduct (NaCl) is insoluble in acetone. This drives the reaction forward via Le Chatelier's principle and provides a visual indicator of reaction progress. Because the sulfur nucleophile is highly reactive, heating is unnecessary and could lead to the decomposition of the dithiocarbamate.

Step-by-Step Methodology:

  • Preparation: In a 50 mL Erlenmeyer flask, dissolve 1.0 equivalent (2.48 g, 10 mmol) of 2-chloro-N-undecylacetamide in 25 mL of dry acetone.

  • Nucleophilic Addition: Slowly add 1.1 equivalents (2.48 g, 11 mmol) of sodium diethyldithiocarbamate trihydrate (Na-DEDTC) to the solution at room temperature.

  • Stirring: Stir the mixture vigorously at 25°C for 4–6 hours.

  • Validation: Observe the continuous precipitation of fine, white NaCl salts. The formation of this insoluble byproduct validates the progression of the substitution reaction.

  • Filtration: Filter off the NaCl byproduct through a pad of Celite and wash the pad with 10 mL of fresh acetone.

  • Concentration & Extraction: Evaporate the acetone filtrate under reduced pressure using a rotary evaporator. Redissolve the resulting oily residue in 30 mL of dichloromethane (DCM).

  • Washing: Transfer the DCM solution to a separatory funnel and wash with distilled water ( 2×20 mL) to remove any residual unreacted Na-DEDTC salts.

  • Drying: Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under vacuum to yield the purified dithiocarbamate derivative as a viscous, pale-yellow oil or low-melting solid.

References

  • The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery - PMC. National Institutes of Health (NIH). Available at:[Link]

  • Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. ACS Publications. Available at:[Link]

  • Synthesis and evaluation of new benzodioxole-based dithiocarbamate derivatives as potential anticancer agents and hCA-I and hCA-II inhibitors - PubMed. National Institutes of Health (NIH). Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-chloro-N-undecylacetamide

Introduction Welcome to the technical support guide for the synthesis of 2-chloro-N-undecylacetamide. This molecule is a key intermediate in various synthetic pathways, valued for the reactive C-Cl bond which serves as a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-chloro-N-undecylacetamide. This molecule is a key intermediate in various synthetic pathways, valued for the reactive C-Cl bond which serves as a handle for further functionalization. The N-acylation of undecylamine with chloroacetyl chloride is a fundamental and widely used transformation.[1][2] However, its efficiency can be compromised by several factors including reagent purity, reaction conditions, and workup procedures.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you optimize your reaction yield and purity.

Critical Safety Bulletin: Handling Chloroacetyl Chloride

AVOID ALL CONTACT! Chloroacetyl chloride (CAS No: 79-04-9) is a highly corrosive, lachrymatory, and toxic substance that reacts violently with water.[3][4] All manipulations must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including:

  • Eye Protection: Tight-sealing safety goggles and a face shield.[3][4]

  • Hand Protection: Chemical-resistant gloves (inspect before use).[3]

  • Body Protection: A lab coat and additional protective clothing.[5]

  • Respiratory Protection: Use only with adequate ventilation or respiratory protection.[4][5]

Emergency Procedures:

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[6]

  • Eye Contact: Immediately irrigate eyes with large amounts of water for at least 15 minutes, occasionally lifting the eyelids. Seek immediate medical attention.[6]

  • Inhalation: Move the exposed person to fresh air at once. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

  • Spills: Cover spills with dry sand or another inert absorbent material. Do NOT use water.[3][5] Collect in a sealed container for hazardous waste disposal.

Reaction Overview: The Schotten-Baumann Reaction

The synthesis of 2-chloro-N-undecylacetamide is a classic example of the Schotten-Baumann reaction, involving the acylation of a primary amine (undecylamine) with an acyl chloride (chloroacetyl chloride). The reaction requires a base to neutralize the hydrogen chloride (HCl) byproduct that is formed.

The general mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of the chloride leaving group and deprotonation by a base to yield the final amide product.

Caption: General mechanism for the synthesis of 2-chloro-N-undecylacetamide.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem: Low or No Yield

Q: My final yield of 2-chloro-N-undecylacetamide is significantly lower than expected. What are the common causes?

Low yield is the most frequent issue, often stemming from reagent quality, reaction conditions, or workup losses.

A: Potential Causes & Solutions:

  • Hydrolysis of Chloroacetyl Chloride: Chloroacetyl chloride is highly moisture-sensitive. Any water present in the solvent, on the glassware, or in the amine will rapidly hydrolyze the acyl chloride to chloroacetic acid, rendering it unreactive towards the amine.[3][7]

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[7]

  • Protonation of Undecylamine: The reaction generates HCl as a byproduct. Without a base, this will protonate the starting undecylamine, forming an ammonium salt. This salt is not nucleophilic and will not react with the chloroacetyl chloride, effectively halting the reaction after 50% conversion at best.[8][9]

    • Solution: Use at least one equivalent of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to scavenge the HCl produced. A slight excess (1.1-1.2 equivalents) of the base is often beneficial.[10][11]

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.

    • Solution: While a 1:1 ratio is theoretically sound, using a slight excess (1.05-1.1 equivalents) of the more easily removable reactant (often the chloroacetyl chloride) can help drive the reaction to completion.[7][8] However, a large excess can complicate purification.

  • Poor Solubility: If the reactants or the base salt are not fully soluble in the chosen solvent, the reaction can become diffusion-limited and stall.

    • Solution: Choose a solvent in which all reactants are soluble, such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Dioxane.[2][12][13] Gentle warming may improve solubility, but must be balanced against potential side reactions.

  • Losses During Workup: The product can be lost during aqueous washes if the pH is not controlled or if an emulsion forms.

    • Solution: During the workup, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove the base and any unreacted amine, followed by a wash with a dilute base (e.g., sat. NaHCO₃) to remove any chloroacetic acid. Finally, wash with brine to break emulsions and remove water.

G start Low Yield Observed check_reagents Check Reagent Quality (Anhydrous? Fresh?) start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents OK reagent_issue Use Anhydrous Solvents. Run under N₂/Ar. check_reagents->reagent_issue Moisture Suspected check_workup Analyze Workup Procedure check_conditions->check_workup Conditions OK base_issue Add ≥1 eq. of Base (e.g., TEA, DIPEA). check_conditions->base_issue No/Insufficient Base temp_issue Maintain Low Temp (0 °C) During Addition. check_conditions->temp_issue Poor Temp Control workup_loss Optimize Aqueous Washes. (Acid/Base/Brine) check_workup->workup_loss Loss Suspected

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 2-Chloro-N-Undecylacetamide

As a Senior Application Scientist, I frequently consult with researchers facing chemoselectivity challenges during the synthesis of α -chloroamides. The synthesis of 2-chloro-N-undecylacetamide via the reaction of undecy...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with researchers facing chemoselectivity challenges during the synthesis of α -chloroamides. The synthesis of 2-chloro-N-undecylacetamide via the reaction of undecylamine with chloroacetyl chloride appears deceptively simple. However, chloroacetyl chloride is a bifunctional reagent—acting as both a potent acylating agent and a reactive alkylating agent 1. This dual reactivity, combined with the strong nucleophilicity of the primary aliphatic amine, creates a complex network of potential side reactions.

This guide is designed to dissect the causality behind these side reactions and provide you with field-proven, self-validating protocols to ensure high-fidelity synthesis.

Mechanistic Pathway & Side Reaction Network

To effectively troubleshoot, we must first map the logical relationship between the starting materials and the divergent reaction pathways. The target reaction is a nucleophilic acyl substitution 2. However, deviations in stoichiometry, temperature, or base selection will rapidly shunt the reaction toward diacylation, alkylation, or hydrolysis.

G SM1 Undecylamine Target 2-Chloro-N-undecylacetamide (Target Product) SM1->Target + SM2 Base, 0°C SM2 Chloroacetyl Chloride SM2->Target Hydro Chloroacetic Acid (Hydrolysis) SM2->Hydro + H2O Moisture Diacyl N,N-bis(2-chloroacetyl)undecylamine (Diacylation) Target->Diacyl + SM2 Excess Acyl Chloride Alkyl N-undecyl-2-(undecylamino)acetamide (Alkylation) Target->Alkyl + SM1 Excess Amine, Heat

Mechanistic pathways of 2-chloro-N-undecylacetamide synthesis and major side reactions.

Symptom-Based Troubleshooting Guide

Issue A: High Levels of Diacylated Byproduct

Symptom: LC-MS or NMR reveals a significant mass/peak corresponding to N,N-bis(2-chloroacetyl)undecylamine.

  • Causality: The secondary amide proton in the newly formed 2-chloro-N-undecylacetamide is weakly acidic. In the presence of excess base and unreacted chloroacetyl chloride, the amide nitrogen can act as a nucleophile, attacking a second acyl chloride molecule 3. This is heavily exacerbated by elevated temperatures or inverse addition (adding the amine to the acyl chloride).

  • Resolution: Maintain strict stoichiometric control (1.0 to 1.05 equivalents of chloroacetyl chloride). Always add the acyl chloride dropwise to the amine solution to prevent localized excesses of the acylating agent. Keep the internal temperature strictly between 0–5 °C to kinetically favor the primary amine over the secondary amide.

Issue B: Formation of Alkylated Dimers

Symptom: Formation of a secondary amine byproduct, N-undecyl-2-(undecylamino)acetamide.

  • Causality: The α -carbon of the chloroacetamide product is highly electrophilic due to the electron-withdrawing effects of the adjacent carbonyl and chlorine atom. Unreacted undecylamine can undergo an SN​2 nucleophilic substitution at this α -carbon, displacing the chloride ion 4.

  • Resolution: Never use excess undecylamine as your acid scavenger. Utilize a non-nucleophilic tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Alternatively, employing a Schotten-Baumann biphasic system (DCM / aqueous NaHCO3​ ) effectively removes the HCl byproduct without leaving a high concentration of free, nucleophilic amine in the organic phase 4.

Issue C: Low Yield & Acidic pH (Hydrolysis)

Symptom: Poor conversion of undecylamine, accompanied by a sharp drop in reaction pH and the formation of chloroacetic acid.

  • Causality: Chloroacetyl chloride reacts violently with water to form chloroacetic acid and hydrochloric acid 1. If the HCl is not adequately scavenged, it will protonate the undecylamine, rendering it non-nucleophilic and halting the reaction.

  • Resolution: Ensure all glassware is oven-dried and use anhydrous solvents (e.g., dry DCM over molecular sieves). If utilizing an aqueous buffer system, the reaction must be completed rapidly at 0 °C to ensure the rate of amidation outpaces the rate of hydrolysis 5.

Frequently Asked Questions (FAQs)

Q: Why must I add chloroacetyl chloride to the amine, and not the other way around? A: Adding the amine to the acyl chloride creates a temporary state where the acyl chloride is in vast stoichiometric excess relative to the amine. This localized excess, combined with the presence of the newly formed product, drastically increases the probability of diacylation 3. Normal addition (acyl chloride into amine) ensures the amine is always the abundant nucleophile.

Q: Can I use Pyridine instead of Triethylamine (TEA)? A: While pyridine is a common acid scavenger, it is generally less effective than TEA for aliphatic amine acylations because it is a weaker base. Furthermore, pyridine can react with chloroacetyl chloride to form a highly reactive acylpyridinium intermediate, which can sometimes lead to darker reaction mixtures and complex impurity profiles. TEA or DIPEA are preferred.

Q: How do I remove unreacted chloroacetyl chloride during workup? A: Unreacted chloroacetyl chloride is easily quenched by stirring the crude reaction mixture with a saturated aqueous solution of sodium bicarbonate ( NaHCO3​ ) for 15-20 minutes. This hydrolyzes the residual acyl chloride into water-soluble sodium chloroacetate, which is safely partitioned into the aqueous layer.

Quantitative Data: Impact of Reaction Parameters

To illustrate the causality of experimental choices, the following table summarizes how specific deviations from the standard protocol impact the quantitative yield and byproduct distribution.

Reaction ParameterTarget Yield (%)Diacylation (%)Alkylation (%)Hydrolysis (%)
Optimal: 1.0 eq Amine, 1.05 eq Acyl Chloride, TEA, 0 °C>92% <1%<1%<2%
Excess Acyl Chloride: 1.0 eq Amine, 2.0 eq Acyl Chloride, 25 °C60% 35% <1%4%
Amine as Base: 2.5 eq Amine, 1.0 eq Acyl Chloride, 25 °C55% <1%40% <1%
Moisture Contamination: 1.0 eq Amine, 1.05 eq Acyl Chloride, Wet DCM40% <1%<1%55%

Validated Experimental Protocol

A robust protocol must be a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Workflow Step1 1. System Setup Dry DCM, N2 Atmosphere Step2 2. Reagent Loading Undecylamine + TEA (1.1 eq) Step1->Step2 Step3 3. Thermal Control Cool to 0-5 °C Step2->Step3 Step4 4. Dropwise Addition Chloroacetyl Chloride (1.05 eq) Step3->Step4 Step5 5. Self-Validation TLC (Hexane:EtOAc 4:1) Step4->Step5 Step6 6. Quench & Workup Aqueous Wash, Dry, Evaporate Step5->Step6

Self-validating experimental workflow for the synthesis of 2-chloro-N-undecylacetamide.

Step-by-Step Methodology:
  • System Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing dropping funnel. Purge the system with inert Nitrogen ( N2​ ) gas.

  • Reagent Loading: Dissolve 10.0 mmol of undecylamine and 11.0 mmol of Triethylamine (TEA) in 50 mL of anhydrous Dichloromethane (DCM).

  • Thermal Control: Submerge the flask in an ice-water bath.

    • Validation Checkpoint: Insert an internal temperature probe. Do not proceed until the internal temperature stabilizes between 0 °C and 5 °C.

  • Dropwise Addition: Dissolve 10.5 mmol of chloroacetyl chloride in 10 mL of anhydrous DCM in the dropping funnel. Add this solution dropwise to the stirring amine mixture at a rate of ~1 drop per second.

    • Validation Checkpoint: Monitor the internal temperature. If it exceeds 10 °C, pause the addition immediately to prevent diacylation. A white precipitate (TEA·HCl salt) should begin to form, confirming the reaction is proceeding and the base is scavenging the acid 2.

  • Reaction Monitoring: After the addition is complete, stir for 30 minutes at 0 °C, then allow it to warm to room temperature for 1 hour.

    • Validation Checkpoint: Perform TLC (Hexane:EtOAc 4:1). Stain with Ninhydrin. The primary amine spot ( Rf​≈0.1 , turns purple/pink when heated) must be completely consumed, replaced by a new UV-active spot ( Rf​≈0.6 ).

  • Quench & Workup: Add 30 mL of saturated aqueous NaHCO3​ and stir vigorously for 15 minutes to quench unreacted acyl chloride. Transfer to a separatory funnel, extract the organic layer, and wash sequentially with 1M HCl (30 mL), water (30 mL), and brine (30 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the pure 2-chloro-N-undecylacetamide.

References

  • Chloroacetyl chloride - Wikipedia. Wikimedia Foundation.[Link]

  • Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts.[Link]

  • α -Anilinoketones, Esters and Amides: A Chemical Study. MDPI.[Link]

Sources

Troubleshooting

Technical Support Center: Stability and Handling of 2-chloro-N-undecylacetamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the reproducibility of assays involving long-chain aliphatic chloroacetamides like 2-chloro-N...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the reproducibility of assays involving long-chain aliphatic chloroacetamides like 2-chloro-N-undecylacetamide. The instability of this compound in solution is not a random artifact; it is driven by two distinct physicochemical properties: the electrophilic reactivity of the α -chloroacetamide moiety and the amphiphilic nature of the undecyl (C11) tail.

This guide is designed to provide you with the mechanistic understanding and validated protocols necessary to stabilize this reagent in your workflows.

Section 1: Mechanistic Overview of Instability

To troubleshoot effectively, you must first understand the "why" behind the degradation.

1. Chemical Instability (Hydrolysis & Nucleophilic Attack) Chloroacetamides are designed to act as covalent modifiers, making them inherently reactive. In aqueous solutions, they are highly susceptible to pH-dependent degradation. Under basic conditions (pH > 8.0), the molecule undergoes a rapid, base-catalyzed intermolecular SN2 reaction where hydroxide ions displace the chloride, yielding a non-reactive hydroxyacetamide[1]. Conversely, under highly acidic conditions, the molecule is prone to amide bond cleavage[2]. Furthermore, any trace nucleophiles in the solvent (such as amines or thiols) will rapidly attack the electrophilic α -carbon, neutralizing the reagent before it reaches its biological target.

G A 2-chloro-N-undecylacetamide (Intact Reagent) B Base-Catalyzed Hydrolysis (pH > 8.0) A->B OH- (SN2) C Acid-Catalyzed Hydrolysis (pH < 3.0) A->C H+ / H2O D Nucleophilic Attack (Amines/Thiols) A->D R-SH / R-NH2 E 2-hydroxy-N-undecylacetamide + Chloride Ion B->E F Undecylamine + Chloroacetic Acid C->F G Covalent Adduct (Target or Off-Target) D->G

Figure 1: Chemical degradation pathways of 2-chloro-N-undecylacetamide in solution.

2. Physical Instability (Micellization & Aggregation) The undecyl (C11) chain imparts severe hydrophobicity to the molecule. When introduced into an aqueous environment, the compound acts as an amphiphile. Once the concentration exceeds its Critical Micelle Concentration (CMC), the molecules self-assemble into micelles[3]. While micelles can sometimes shield the reactive core, the dynamic exchange of unimers combined with the "salting-out" effect of high-ionic-strength buffers (like PBS) rapidly drives these structures into irreversible macroscopic aggregates. This physical precipitation is often mistaken for chemical degradation, as it results in an apparent drop in the active concentration.

G A Aqueous Dilution (Conc. > CMC) B Micelle Formation (Hydrophobic Core) A->B Self-Assembly C Dynamic Unimer Exchange B->C Dilution / Shear D Precipitation / Aggregation C->D Salt / Temp Shock E Apparent Concentration Drop D->E Loss of Soluble Reagent

Figure 2: Physical instability cascade driven by the hydrophobic undecyl chain.

Section 2: Troubleshooting Guide

Table 1: Diagnostic Matrix
SymptomMechanistic DiagnosisCorrective Action
Solution turns cloudy upon buffer additionMicellization/Aggregation: The C11 chain exceeds its solubility limit (CMC) in high-ionic-strength media[3].Keep final concentration < 10 µM. Pre-mix with a surfactant (e.g., Tween-20) or increase DMSO to 5% if assay permits.
Loss of covalent binding activity over timeChemical Hydrolysis: The α -chloroacetamide group has undergone base-catalyzed SN2 displacement[1].Ensure buffer pH is strictly between 6.5 and 7.5. Prepare aqueous dilutions immediately before use.
Multiple peaks observed on LC-MSNucleophilic Degradation: Impurities in the solvent (e.g., amines) have reacted with the electrophilic carbon[2].Use strictly anhydrous, amine-free, HPLC-grade DMSO for stock solutions. Purge vials with Argon.
Table 2: Quantitative Stability Parameters
ParameterConditionObserved Value / TrendMechanistic Cause
Half-life ( t1/2​ ) pH 7.0, 22°CWeeks to MonthsSlow background hydrolysis of the chloroacetamide group[1].
Half-life ( t1/2​ ) pH > 9.0< HoursRapid base-catalyzed SN2 displacement of chloride[2].
Hydrolysis Rate 35°C vs 21°C~4x increaseArrhenius temperature dependence of amide hydrolysis[1].
Critical Micelle Conc. (CMC) Aqueous Buffer~10 −5 to 10 −6 MHydrophobic effect driven by the C11 undecyl chain[3].
Solubility Limit PBS (150 mM NaCl)< 50 µM (without co-solvent)Salting-out effect exacerbating hydrophobic aggregation.

Section 3: Frequently Asked Questions (FAQs)

Q: Why does my solution turn cloudy upon dilution in PBS? A: The undecyl chain makes the molecule highly lipophilic. When diluted from a DMSO stock into a high-ionic-strength buffer like PBS, the compound exceeds its Critical Micelle Concentration (CMC) and the "salting-out" effect forces the micelles to aggregate into larger, insoluble particulates. To prevent this, keep the final aqueous concentration below 10 µM, or maintain a higher co-solvent fraction (e.g., 2-5% DMSO).

Q: Can I store the aqueous working solution overnight at 4°C? A: No. While the chemical hydrolysis of the chloroacetamide group is relatively slow at neutral pH and 4°C, the physical instability (micellization and precipitation) is highly unpredictable. Dynamic unimer exchange will lead to gradual aggregation, drastically reducing the effective concentration of the monomeric reactive species. Always prepare aqueous dilutions immediately before use.

Q: How does pH affect the reactivity of the chloroacetamide group? A: Chloroacetamides are highly sensitive to pH extremes. At basic pH (>8.0), hydroxide ions act as nucleophiles, rapidly displacing the chloride via an SN2 mechanism to form a non-reactive hydroxyacetamide. At highly acidic pH (<3.0), the amide bond itself becomes susceptible to cleavage[2]. For optimal stability and targeted covalent binding, maintain the reaction buffer strictly between pH 6.5 and 7.5.

Section 4: Validated Experimental Protocols

To ensure reproducibility, every protocol must be a self-validating system. The workflows below incorporate analytical checkpoints to verify the integrity of your reagent.

G A Weigh Solid (Desiccated) B Dissolve in Anhydrous DMSO A->B C Aliquot & Freeze (-20°C, Argon) B->C D Dilute in Aqueous Buffer (<1% DMSO) C->D Thaw just before use E Use Immediately (Within 2 hrs) D->E

Figure 3: Validated workflow for the preparation and handling of working solutions.

Protocol 1: Preparation of Stable Anhydrous Stock Solutions

Goal: Prevent premature hydrolysis and nucleophilic degradation during storage.

  • Equilibration: Allow the lyophilized vial of 2-chloro-N-undecylacetamide to equilibrate to room temperature in a desiccator for at least 30 minutes to prevent ambient moisture condensation.

  • Weighing: Weigh the desired mass using a calibrated microbalance.

  • Dissolution: Dissolve the solid in anhydrous, amine-free DMSO (≥99.9% purity) to create a 10 mM to 50 mM stock solution.

    • Causality Note: Amine impurities in standard-grade DMSO will act as nucleophiles, prematurely degrading the chloroacetamide. Water content will drive slow hydrolysis.

  • Aliquotting: Aliquot the stock into single-use amber glass vials (to prevent photodegradation) and purge the headspace with Argon or Nitrogen gas.

  • Storage & Validation: Store at -20°C. Thaw one aliquot and perform LC-UV at 220 nm to establish a baseline Area Under the Curve (AUC) for the intact compound.

Protocol 2: LC-MS/UV Quantification of Intact Reagent

Goal: Verify the active concentration of the reagent in aqueous buffers before running biological assays.

  • Sampling: Extract 50 µL of the aqueous working solution at designated time points (e.g., 0, 30, 60 minutes post-dilution).

  • Quenching: Immediately quench the sample by adding 50 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

    • Causality Note: The organic solvent dissolves transient micelles and aggregates, while the low pH and temperature instantly halt base-catalyzed hydrolysis and nucleophilic attack.

  • Clarification: Centrifuge at 14,000 x g for 5 minutes to pellet any irreversible, macroscopic aggregates.

  • Injection: Inject 10 µL of the supernatant onto a C18 Reverse-Phase HPLC column.

  • Analysis: Elute using a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid). Monitor the intact mass (M+H = 248.1) via MS and absorbance at 220 nm. Compare the AUC to the baseline established in Protocol 1 to calculate the exact percentage of active reagent remaining.

Section 5: References

  • Title: Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners Source: Environmental Science & Technology (via PubMed Central) URL: [Link]

  • Title: Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides Source: Journal of Agricultural and Food Chemistry (via PubMed) URL: [Link]

  • Title: Strategies to improve micelle stability for drug delivery Source: Nano Research (via PubMed Central) URL: [Link]

Sources

Optimization

Overcoming solubility problems of 2-chloro-N-undecylacetamide in aqueous media

Welcome to the technical support resource for 2-chloro-N-undecylacetamide. This guide is designed for researchers, scientists, and drug development professionals to address the significant challenge of this compound's po...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 2-chloro-N-undecylacetamide. This guide is designed for researchers, scientists, and drug development professionals to address the significant challenge of this compound's poor aqueous solubility. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the successful use of 2-chloro-N-undecylacetamide in your experiments.

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses specific problems you may encounter during the solubilization of 2-chloro-N-undecylacetamide.

Issue 1: My stock solution of 2-chloro-N-undecylacetamide is cloudy or has precipitated after dilution in my aqueous buffer.

Q: I dissolved 2-chloro-N-undecylacetamide in DMSO to make a concentrated stock, but upon diluting it into my cell culture medium (e.g., PBS or DMEM), the solution immediately turned cloudy. What is happening and how can I fix it?

A: This is a classic case of a compound "crashing out" of solution.

  • Causality: 2-chloro-N-undecylacetamide is a highly lipophilic molecule due to its long C11 alkyl (undecyl) chain. While it is readily soluble in a polar aprotic solvent like DMSO, the dramatic increase in polarity when diluted into an aqueous medium causes the compound to self-associate and precipitate, leading to the observed turbidity. The aqueous environment cannot adequately solvate the long hydrocarbon tail.

  • Immediate Troubleshooting Steps:

    • Reduce Final Concentration: The most straightforward approach is to determine the kinetic solubility limit in your specific medium. Perform a serial dilution of your DMSO stock into the aqueous buffer to find the highest concentration that remains clear for the duration of your experiment.

    • Increase Co-solvent Percentage: If your experimental system can tolerate it, slightly increasing the final percentage of DMSO (e.g., from 0.1% to 0.5% or 1%) may keep the compound in solution. However, always run a vehicle control, as solvents like DMSO can have biological effects.

    • Utilize a Surfactant: For many applications, a non-ionic surfactant can be used to create micelles that encapsulate the lipophilic compound.

  • Workflow Diagram: Selecting a Solubilization Strategy

    G A Start: Compound Precipitates in Aqueous Medium B Can the final concentration be lowered? A->B C Yes B->C  Yes D No B->D  No E Determine Kinetic Solubility Limit: Perform serial dilution. Is the required concentration soluble? C->E I Can the system tolerate >0.5% organic solvent or a surfactant? D->I F Yes E->F  Yes G No E->G  No H Problem Solved: Proceed with experiment. F->H G->I J Yes I->J  Yes K No I->K  No M Select Method: - Co-solvent (e.g., DMSO, Ethanol) - Surfactant (e.g., Tween 80, Kolliphor® EL) J->M L Consider Advanced Formulation: - Cyclodextrins - Lipid Nanoparticles - Prodrug approach K->L

    Caption: Decision workflow for troubleshooting precipitation.

Issue 2: I need to prepare a stable, clear aqueous formulation of 2-chloro-N-undecylacetamide for in vivo studies.

Q: My application requires injecting a solution, so it must be free of precipitates. What formulation strategies can I use to achieve a stable aqueous solution of 2-chloro-N-undecylacetamide at a concentration of 1 mg/mL?

A: Achieving this concentration requires a more advanced formulation approach beyond simple co-solvents. The high lipophilicity of the undecyl chain necessitates the use of solubilizing excipients.

  • Expertise & Rationale: The goal is to create a thermodynamically stable system, such as a micellar solution or a cyclodextrin inclusion complex, that can shield the hydrophobic part of the drug from the aqueous environment.

  • Recommended Strategies:

    StrategyMechanism of ActionAdvantagesDisadvantages
    Co-solvents Reduces the overall polarity of the solvent system.Simple to prepare.Limited solubilization capacity; potential for precipitation upon dilution; solvent toxicity.
    Surfactants Form micelles that encapsulate the lipophilic drug in their hydrophobic core.High loading capacity; can produce clear solutions suitable for injection.Potential for toxicity depending on the surfactant and concentration used.
    Cyclodextrins Form inclusion complexes where the drug is encapsulated within the cyclodextrin's hydrophobic cavity.Well-established safety profile (e.g., HP-β-CD); can improve stability.Stoichiometric binding limits the amount of drug that can be solubilized.
  • Experimental Protocol: Preparation of a 1 mg/mL Solution using a Surfactant (Kolliphor® EL)

    Materials:

    • 2-chloro-N-undecylacetamide

    • Kolliphor® EL (Cremophor® EL)

    • Sterile Saline (0.9% NaCl) or PBS

    • Anhydrous Ethanol (optional, as a co-solvent)

    • Sterile glass vials

    • Magnetic stirrer and stir bar

    Step-by-Step Protocol:

    • Preparation of the Vehicle: Prepare a 10% (w/v) Kolliphor® EL solution in sterile saline. For example, to make 10 mL, add 1 g of Kolliphor® EL to a vial and add saline to a final volume of 10 mL. Mix thoroughly until a clear, viscous solution is formed. Note: Gently warming to 40-50°C can aid dissolution.

    • Drug Solubilization (Method A - Direct):

      • Weigh 10 mg of 2-chloro-N-undecylacetamide directly into a sterile vial.

      • Add 10 mL of the 10% Kolliphor® EL vehicle.

      • Stir vigorously at room temperature (or with gentle warming) until the compound is fully dissolved. This may take several hours. The final solution should be completely clear.

    • Drug Solubilization (Method B - with Co-solvent):

      • Weigh 10 mg of 2-chloro-N-undecylacetamide into a sterile vial.

      • Add a minimal amount of ethanol (e.g., 100-200 µL) to wet and pre-dissolve the compound.

      • While stirring, slowly add 9.8 mL of the 10% Kolliphor® EL vehicle.

      • Continue stirring until a homogenous, clear solution is obtained.

    • Final Check & Sterilization:

      • Visually inspect the final solution against a light and dark background to ensure it is free of any particulate matter.

      • For in vivo use, sterile filter the final formulation through a 0.22 µm syringe filter that is compatible with surfactants (e.g., a PES or PVDF membrane).

  • Mechanism Visualization: Micellar Solubilization

    G cluster_micelle Micelle a1 a2 a3 a4 a5 a6 a7 a8 drug 2-chloro-N- undecylacetamide water1 H₂O water2 H₂O water3 H₂O water4 H₂O caption Hydrophilic heads (blue) face the aqueous phase, while hydrophobic tails (red) form a core that encapsulates the lipophilic drug. cluster_micelle

    Caption: Micellar encapsulation of a lipophilic drug.

Frequently Asked Questions (FAQs)

Q1: What is the predicted LogP of 2-chloro-N-undecylacetamide and what does it imply for its solubility? A1: While an experimental value may not be readily available, the predicted LogP (a measure of lipophilicity) for a molecule with a C11 alkyl chain and an acetamide group is expected to be high, likely in the range of 4 to 5. A LogP value greater than 3 generally indicates poor aqueous solubility. This high value confirms that the undecyl chain dominates the molecule's physicochemical properties, making it behave more like an oil than a water-soluble compound.

Q2: Can I use sonication to help dissolve the compound? A2: Yes, sonication can be a useful physical method to aid dissolution. It provides energy to break down aggregates of the compound, increasing the surface area available for interaction with the solvent. However, it is not a substitute for a proper formulation strategy. If the compound is not thermodynamically soluble in the chosen solvent system, it will likely precipitate again after sonication is stopped. Use it as a tool to speed up the dissolution process in a suitable vehicle, not as the primary solubilization method.

Q3: Are there any biocompatible alternatives to DMSO for a stock solution? A3: Yes. If your experiment is sensitive to DMSO, you can consider other organic solvents. Ethanol is a common choice, though it is generally less effective at dissolving highly lipophilic compounds. N-Methyl-2-pyrrolidone (NMP) and polyethylene glycol 400 (PEG 400) are also used in formulations and are generally considered biocompatible at low concentrations. Always verify the compatibility of any solvent with your specific experimental system.

Q4: How does pH affect the solubility of 2-chloro-N-undecylacetamide? A4: The 2-chloro-N-undecylacetamide molecule does not have any readily ionizable functional groups (like a carboxylic acid or an amine) within the typical physiological pH range. The amide group is generally neutral. Therefore, changes in pH from ~3 to ~9 are not expected to significantly impact its aqueous solubility. Its poor solubility is overwhelmingly dictated by its lipophilic nature, not its ionization state.

References

  • Galvão, J., Davis, B., Tilley, M., Normando, E., Duchen, M. R., & Cordeiro, M. F. (2014). Unexpected new roles for DMSO in biotechnology. Free Radical Biology and Medicine, 68, S51-S57. [Link]

  • Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (Eds.). (2009). Handbook of Pharmaceutical Excipients. Pharmaceutical Press. (A comprehensive guide on excipients like Kolliphor® EL, though a direct link to the full book is not possible, information is widely available from the publisher and academic sources).
  • Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as pharmaceutical excipients. Journal of Pharmacy and Pharmacology, 51(9), 963-970. [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. [Link]

Troubleshooting

Technical Support Center: Optimizing Chloroacetylation of Long-Chain Amines

Welcome to the Application Scientist Support Center. The chloroacetylation of long-chain aliphatic amines (e.g., decylamine, dodecylamine, octadecylamine) to form N-alkylchloroacetamides is a critical transformation in t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. The chloroacetylation of long-chain aliphatic amines (e.g., decylamine, dodecylamine, octadecylamine) to form N-alkylchloroacetamides is a critical transformation in the synthesis of surfactants, lipid-nanoparticle precursors, and biologically active molecules.

While the reaction between an amine and chloroacetyl chloride is fundamentally straightforward, long-chain aliphatic substrates introduce unique thermodynamic and physical challenges—namely poor solubility, severe emulsion formation, and competitive phase-transfer kinetics. This guide provides field-proven troubleshooting strategies, comparative data, and self-validating protocols to ensure high-yield syntheses.

🔬 Troubleshooting & FAQs

Q1: My long-chain amine precipitates when I cool the reaction to 0 °C. How do I prevent this without causing a runaway exotherm?

Causality: Long aliphatic chains ( C12​C18​ ) pack efficiently due to strong intermolecular van der Waals forces, making them waxy solids with poor solubility in cold organic solvents (like Dichloromethane or THF). Cooling the reaction to 0 °C is standard practice to manage the highly exothermic reaction with chloroacetyl chloride, but it forces the amine past its solubility limit. Solution: Do not bulk-cool the amine solution to 0 °C. Instead, maintain the amine/base solution at 10–15 °C, where solubility is maintained. Control the exotherm strictly through the rate of addition of the chloroacetyl chloride. Alternatively, use a mixed solvent system (e.g., DCM/THF 1:1) to disrupt lipid packing and enhance cold-temperature solvation [1].

Q2: I am getting intractable emulsions during the aqueous workup. How can I break them?

Causality: The target product, N-(long-chain alkyl)chloroacetamide, is an amphiphilic molecule. It possesses a polar, hydrogen-bonding headgroup (the chloroacetamide moiety) and a highly hydrophobic aliphatic tail. This structure acts as a potent non-ionic surfactant[3]. During aqueous washes to remove amine hydrochloride salts, this surfactant drastically lowers the interfacial tension between the water and organic layers, creating a stable emulsion. Solution:

  • Prevention (Recommended): Bypass the aqueous workup entirely. Evaporate the reaction solvent, reconstitute the crude mixture in a non-polar solvent (like hexane or diethyl ether), and directly filter off the precipitated triethylamine hydrochloride (TEA·HCl) salt [1].

  • Mitigation: If an aqueous wash is unavoidable, never use DI water. Use saturated NaCl (brine) to "salt out" the surfactant from the aqueous phase. If an emulsion still forms, filtering the biphasic mixture through a pad of Celite will remove microscopic insoluble particulates that stabilize the emulsion boundary.

Q3: Should I use biphasic Schotten-Baumann conditions or anhydrous conditions?

Causality: Schotten-Baumann conditions (aqueous buffer/DCM) are excellent for short-chain, water-soluble amines [2]. However, extreme hydrophobicity prevents long-chain amines from partitioning into the aqueous interface where the inorganic base resides. This leads to sluggish reaction rates and allows the competitive hydrolysis of chloroacetyl chloride to dominate. Solution: For amines >C10​ , homogeneous anhydrous conditions using an organic base (e.g., Triethylamine) are strictly required to ensure the amine and acid chloride react in the same phase.

Q4: How do I prevent bis-acylation (formation of tertiary amides)?

Causality: While the amide nitrogen is significantly less nucleophilic than the starting primary amine due to resonance stabilization, localized excesses of chloroacetyl chloride can force a second acylation event. Solution: Strictly limit chloroacetyl chloride to 1.05–1.10 equivalents. Ensure the amine is fully dissolved before addition; if the amine is partially precipitated, the localized excess of acid chloride in the solution phase will drive bis-acylation.

📊 Condition Optimization Data

The following table summarizes the quantitative and qualitative differences between the two primary methodologies for amine chloroacetylation.

ParameterHomogeneous Anhydrous MethodBiphasic Schotten-Baumann Method
Optimal Amine Chain Length C10​−C18​ (Highly lipophilic) C2​−C8​ (Moderate to high solubility)
Base System Triethylamine (TEA) or DIPEA K2​CO3​ , Na2​CO3​ , or Phosphate Buffer
Acid Chloride Equivalents 1.05 - 1.10 eq (Negligible hydrolysis)1.20 - 1.50 eq (Competitive hydrolysis)
Emulsion Risk During Workup High (Requires non-aqueous filtration)Moderate to High
Reaction Kinetics Very Fast (< 2 hours)Interfacially limited (2 - 6 hours)
Typical Yield (Dodecylamine) 85% - 92%40% - 55%

🧪 Self-Validating Experimental Protocols

Protocol A: Homogeneous Anhydrous Chloroacetylation (Recommended for >C10​ Amines)

This protocol utilizes a non-aqueous workup to completely avoid surfactant-induced emulsions [1].

  • Preparation: Dissolve 1.0 eq of the long-chain amine (e.g., dodecylamine) and 1.2 eq of Triethylamine (TEA) in anhydrous Dichloromethane (DCM) (approx. 10 mL per mmol of amine).

  • Temperature Control: Cool the flask to 10–15 °C using a cold water bath. Do not cool below 10 °C to prevent the waxy amine from precipitating.

  • Addition: Dissolve 1.05 eq of chloroacetyl chloride in a small volume of anhydrous DCM. Add this solution dropwise to the amine mixture over 30 minutes via an addition funnel, maintaining vigorous stirring.

    • Validation Check: The reaction is proceeding correctly if a dense white precipitate (TEA·HCl) begins forming within 5–10 minutes of addition.

  • Reaction: Remove the bath and allow the reaction to warm to room temperature. Stir for 2 hours.

    • Validation Check: Spot the reaction on a TLC plate (Hexane:EtOAc 7:3). A ninhydrin stain must show the complete disappearance of the primary amine spot.

  • Non-Aqueous Workup: Concentrate the reaction mixture under reduced pressure to remove all DCM. Suspend the resulting crude paste in cold hexane/ethyl acetate (9:1).

  • Isolation: Filter the suspension through a sintered glass funnel to remove the insoluble TEA·HCl salt. Concentrate the filtrate to yield the pure N-alkylchloroacetamide.

Protocol B: Modified Biphasic Schotten-Baumann (For <C10​ Amines)

This protocol utilizes a buffered aqueous system to neutralize HCl without organic bases [2].

  • Preparation: Dissolve 1.0 eq of amine in a biphasic mixture of DCM and 0.5 M Sodium Phosphate buffer (pH 7.5) (1:1 v/v ratio).

  • Temperature Control: Cool the biphasic mixture to 0–5 °C with vigorous biphasic stirring (crucial for maximizing interfacial surface area).

  • Addition: Add 1.2 eq of chloroacetyl chloride dropwise over 20 minutes.

    • Validation Check: Monitor the pH of the aqueous layer. It must remain slightly basic (pH 7.5–8.5). If the pH drops below 7, the reaction will stall due to amine protonation; add NaOH to recover.

  • Reaction: Stir at room temperature for 1–2 hours.

  • Workup: Separate the organic layer. Wash the organic layer strictly with saturated brine (not water) to prevent emulsions. Dry over anhydrous MgSO4​ , filter, and concentrate.

🗺️ Reaction Workflow & Decision Tree

Workflow Start Start: Select Amine Chain Length Decision Is the amine chain > C10 (e.g., Dodecylamine)? Start->Decision Anhydrous Homogeneous Anhydrous Solvent: DCM or THF Base: TEA Decision->Anhydrous Yes (> C10) Biphasic Schotten-Baumann Solvent: DCM / Aq. Buffer Base: Na2CO3 Decision->Biphasic No (< C10) Addition Dropwise Addition of Chloroacetyl Chloride (Maintain 10-15 °C) Anhydrous->Addition Biphasic->Addition WorkupA Non-Aqueous Workup Evaporate DCM, add Hexane, Filter TEA·HCl Addition->WorkupA If Anhydrous WorkupB Aqueous Workup Phase Separation Wash with Brine Addition->WorkupB If Biphasic Product Pure N-Alkylchloroacetamide WorkupA->Product Clean filtration Emulsion Emulsion Detected? Filter through Celite or warm slightly WorkupB->Emulsion Phase mixing issue WorkupB->Product Clean separation Emulsion->Product

Workflow decision tree for optimizing amine chloroacetylation based on chain length.

📚 References

  • Title: Synthesis and Properties of 1-(2-(alkylamino)-2-oxoethyl) Pyridinium Chloride Surfactants Source: ResearchGate URL:

  • Title: An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions Source: ResearchGate URL:

  • Title: Synthesis of 2, 3-Dihydroxypropyl-Sulfanyl Derivative Nonionic Surfactants and Their Inhibition Activities Against Metal Corrosion in Acidic Media Source: DergiPark URL:

Optimization

Troubleshooting HPLC analysis of lipophilic compounds like 2-chloro-N-undecylacetamide

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists and drug development professionals working with highly lipophilic, mixed-character molecules such as...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists and drug development professionals working with highly lipophilic, mixed-character molecules such as 2-chloro-N-undecylacetamide .

Molecules of this class present a unique dual-challenge: their long alkyl chains (e.g., the C11 undecyl group) drive extreme hydrophobicity (LogP > 5), causing irreversible retention on standard stationary phases, while their polar, heteroatom-containing headgroups (e.g., the chloroacetamide moiety) participate in secondary hydrogen-bonding interactions, leading to severe peak tailing and carryover.

Diagnostic Workflow for Lipophilic HPLC Anomalies

Workflow A Inject Highly Lipophilic Sample (e.g., 2-chloro-N-undecylacetamide) B Symptom: Late Elution & Excessive Broadening A->B C Symptom: Severe Peak Tailing A->C D Symptom: Carryover in Subsequent Blanks A->D B1 Mechanism: Over-retention on C18 due to extreme hydrophobicity B->B1 C1 Mechanism: Amide H-bonding with residual unshielded silanols C->C1 D1 Mechanism: Analyte adsorption to needle & Vespel rotor seals D->D1 B2 Action: Switch to C8/C4 or Non-Aqueous RP (NARP) B1->B2 C2 Action: Deploy fully end-capped Type B silica columns C1->C2 D2 Action: Use multi-solvent wash & PEEK/Delrin seals D1->D2

Fig 1. Diagnostic workflow for troubleshooting lipophilic compound HPLC anomalies.

FAQ 1: Retention & Elution (The Hydrophobic Trap)

Q: My compound is eluting extremely late (or not at all) with severe band broadening on a standard C18 column, even at 95% organic mobile phase. How do I force elution?

A: The root cause is an excessive hydrophobic interaction. Standard C18 columns possess 18-carbon alkyl chains that create a massive hydrophobic surface area. When analyzing a molecule with a long aliphatic chain like 2-chloro-N-undecylacetamide, the hydrophobic partitioning into the stationary phase is so thermodynamically favorable that standard reversed-phase (RP) eluents cannot disrupt it[1].

The Solution: You must reduce the hydrophobic surface area or fundamentally change the mobile phase thermodynamics.

  • Step Down the Stationary Phase: Switch from a C18 to a C8 or C4 column. A C8 phase provides significantly milder hydrophobic interactions, allowing highly lipophilic compounds to elute faster with improved peak symmetry and mass transfer[1].

  • Deploy Non-Aqueous Reversed-Phase (NARP) Chromatography: If the compound remains stuck, traditional aqueous mobile phases must be abandoned. In NARP, water is completely removed. A "weak" organic solvent (like Acetonitrile or Methanol) acts as the baseline mobile phase, while a highly non-polar "strong" solvent (like Tetrahydrofuran, Isopropanol, or Dichloromethane) is used to drive rapid elution[2].

FAQ 2: Peak Shape & Tailing (The Silanol Interaction)

Q: I have achieved a reasonable retention time, but the peak exhibits severe tailing. Adjusting the mobile phase pH hasn't helped. What is causing this?

A: While the C11 chain dictates the molecule's macro-retention, the chloroacetamide headgroup dictates its micro-interactions. Amide groups are strong hydrogen bond acceptors and donors. In silica-based columns, residual, unshielded silanol groups (-SiOH) on the silica matrix act as acidic sites. The amide group of your analyte engages in secondary hydrogen-bonding with these silanols, causing the molecules to "drag" as they exit the column, resulting in an asymmetrical, tailing peak[3].

The Solution: You must physically block the analyte from accessing the silica backbone. Utilize highly end-capped, high-purity Type B silica columns. End-capping reagents (typically short-chain silanes) react with residual silanols, neutralizing them and shutting down the secondary hydrogen-bonding pathways[3]. Alternatively, consider a polar-embedded stationary phase, which incorporates an internal polar group to shield the silica surface.

FAQ 3: Autosampler Carryover (The Ghost Peak Phenomenon)

Q: I am seeing "ghost peaks" in my blank injections immediately following a high-concentration standard. Standard methanol needle washes are completely ineffective. How can I eliminate this carryover?

A: Highly lipophilic, "sticky" analytes adsorb strongly to the stainless steel of the autosampler needle, system microchannels, and specifically to the polymeric rotor seals in the injection valve[4]. Standard RP wash solvents (like Methanol/Water) lack the thermodynamic solubilizing power to break these hydrophobic interactions[4]. Furthermore, standard Vespel rotor seals are highly adsorptive to hydrophobic compounds.

The Solution: Carryover eradication requires a two-pronged approach combining chemical solubility and hardware modification. First, implement a multi-solvent needle wash containing strong solubilizers (e.g., Isopropanol or Acetone)[5]. Second, replace standard Vespel injection rotor seals with Delrin (acetal resin) or PEEK (polyetheretherketone) seals, which exhibit significantly lower adsorption affinities for hydrophobic compounds[6].

Data Presentation: Chromatographic Optimization Matrix

Table 1: Stationary & Mobile Phase Selection for Lipophilic Amides

ParameterStandard RP (C18)Optimized RP (C8/C4)Non-Aqueous RP (NARP)
Aqueous Content High (50-90%)Moderate (20-50%)Zero (0%)
Organic Modifiers ACN, MeOHACN, MeOHACN/MeOH (Weak) + THF/IPA/DCM (Strong)
Retention Mechanism Extreme Hydrophobic PartitioningMild Hydrophobic PartitioningLipophilic Partitioning in Organic Media
Risk of Carryover Very HighModerateLow
Ideal Use Case Small polar molecules (Not recommended here)Moderately lipophilic compoundsExtremely lipophilic compounds (LogP > 5)
Self-Validating Experimental Protocols
Protocol 1: Formulating and Validating a High-Strength Needle Wash

This protocol establishes a self-validating loop to systematically eradicate autosampler carryover for sticky analytes.

  • Baseline Establishment: Inject the Upper Limit of Quantification (ULOQ) standard of 2-chloro-N-undecylacetamide using your current method.

  • Initial Quantification: Immediately inject a solvent blank. Calculate the baseline carryover percentage: (Area of Blank / Area of ULOQ) * 100. (Target: <0.05%).

  • Wash Formulation: Replace the standard needle wash with a quaternary "strong wash" mixture: 25% Water : 25% Methanol : 25% Acetonitrile : 25% Isopropanol (IPA) .

    • Causality: Water prevents buffer salt precipitation; MeOH/ACN provide baseline organic strength; IPA disrupts strong hydrophobic interactions with the needle's metal surfaces[5].

  • Hardware Swap (Conditional): If carryover remains >0.05% after Step 3, power down the autosampler and replace the Vespel injection rotor seal with a PEEK or Tefzel seal[6].

  • Validation: Repeat Steps 1 and 2. The system is validated when the blank injection yields a signal-to-noise ratio (S/N) of <3 at the analyte's retention time.

Protocol 2: Lipophilic Column Regeneration Procedure

Highly lipophilic compounds can irreversibly foul C18 columns over time. This protocol uses non-polar solvent displacement to strip bound contaminants[7].

  • Aqueous Flush (Desalting): Flush the column with 100% HPLC-grade water for 10 Column Volumes (CV) at 1.0 mL/min to remove all precipitated buffer salts. (Never jump directly to strong organics if buffers are present).

  • Organic Transition: Flush with 100% Methanol for 10 CV to remove water and transition the stationary phase environment.

  • Lipophilic Stripping: Flush with 100% Isopropanol (IPA) for 10 CV, followed immediately by 100% Dichloromethane (DCM) for 10 CV.

    • Causality: DCM is a highly non-polar solvent capable of solubilizing tightly bound long-chain alkyl compounds that ACN/MeOH simply cannot displace[7].

  • Gradient Re-equilibration: Reverse the solvent gradient exactly to prevent solvent immiscibility shock and high backpressure events: Flush DCM IPA Methanol Initial Mobile Phase (10 CV each).

  • Validation: Inject a blank under standard gradient conditions. The protocol is validated when the baseline is flat, devoid of "humps" or ghost peaks, and system backpressure has returned to historical norms.

References
  • How HPLC-MS Prevents Carryover In Sticky Analyte Methods - Patsnap Eureka. Available at: [Link]

  • Autosampler Carryover - LCGC International. Available at:[Link]

  • C8 vs. C18 HPLC columns: Key differences explained - Phenomenex. Available at: [Link]

  • Persistent carryover issues in LC-MS/MS bioanalysis - Need advice on Wash Solvents - Reddit (r/massspectrometry). Available at: [Link]

  • What protocol do you use to clean the RP C18 HPLC column daily? - ResearchGate. Available at: [Link]

  • Expert tip: End-capping and silanol interactions - YMC Europe. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: 2-Chloro-N-undecylacetamide Storage &amp; Stability

Introduction Welcome to the Technical Support Center for 2-chloro-N-undecylacetamide . This bifunctional molecule features a highly lipophilic undecyl (C11) tail and a reactive, electrophilic chloroacetamide headgroup.

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center for 2-chloro-N-undecylacetamide . This bifunctional molecule features a highly lipophilic undecyl (C11) tail and a reactive, electrophilic chloroacetamide headgroup. While the long alkyl chain facilitates membrane permeability and hydrophobic interactions, the α -chloroamide moiety is highly susceptible to nucleophilic attack, hydrolysis, and thermal degradation.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure the structural integrity of your compound during storage and experimentation.

Pathways Parent 2-chloro-N-undecylacetamide (Intact Molecule) AmideHyd Undecylamine + Chloroacetic Acid Parent->AmideHyd Acid/Base Catalysis (pH <5 or >8) ChlorideHyd 2-hydroxy-N-undecylacetamide + HCl Parent->ChlorideHyd Aqueous Moisture (Neutral/Basic pH) NucleoAdduct Nucleophile-Adduct (Irreversible Alkylation) Parent->NucleoAdduct Reactive Solvents (Thiols/Primary Amines)

Mechanistic degradation pathways of 2-chloro-N-undecylacetamide under environmental stress.

Troubleshooting & FAQs

Q1: Why does my compound lose its alkylating potency when stored in aqueous buffers? Causality: The α -carbon of the chloroacetamide group is highly electrophilic. In the presence of water—especially at elevated pH—it undergoes an SN​2 substitution, replacing the chloride ion with a hydroxyl group to form 2-hydroxy-N-undecylacetamide and releasing HCl (1)[1]. Furthermore, buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT) act as strong nucleophiles, irreversibly alkylating the buffer molecules instead of your intended target (2)[2]. Self-Validating Action: Always prepare working solutions immediately before use. If a stock solution must be stored, use anhydrous DMSO or DMF, purge the headspace with argon, and store at -20°C. To validate solvent integrity, run a blank solvent injection in your HPLC assay to check for moisture-induced degradation peaks.

Q2: I noticed a pH drop in my stock solution over time. Is the compound degrading? Causality: Yes. The hydrolysis of the chloroacetyl group releases equimolar amounts of hydrochloric acid (HCl). As the pH drops, the acidic environment catalyzes the cleavage of the amide bond itself, yielding undecylamine and chloroacetic acid (3)[3]. This creates an auto-catalytic degradation loop. Self-Validating Action: Monitor the pH of aqueous working solutions. A drop in pH > 0.5 units is a definitive indicator of chloride displacement. Discard such solutions immediately.

Q3: How do temperature and ambient humidity affect the solid-state stability of the powder? Causality: While the undecyl chain provides a hydrophobic shield, the polar amide headgroup can still coordinate with atmospheric moisture. High humidity (>60% RH) facilitates solid-state hydrolysis, while elevated temperatures (>40°C) provide the activation energy for thermal degradation[1]. Self-Validating Action: Store the lyophilized solid at 2–8°C in a tightly sealed amber vial within a desiccator. Include a color-indicating desiccant (e.g., silica gel with cobalt chloride) in the secondary container; a color change from blue to pink self-validates that the moisture barrier has been breached.

TroubleshootingFlow Start Efficacy Loss Detected in Downstream Assay CheckHPLC Run Stability-Indicating HPLC-UV Analysis Start->CheckHPLC Initiate Diagnosis Hydrolysis Amide/Chloride Hydrolysis (Moisture/pH Stress) CheckHPLC->Hydrolysis Early eluting peaks (Polar degradants) Thermal Thermal Degradation (Improper Storage Temp) CheckHPLC->Thermal Broad degradation profile Nucleophilic Nucleophilic Adducts (Reactive Buffers) CheckHPLC->Nucleophilic Mass shift detected via LC-MS Action1 Purge with Argon Use Anhydrous Solvents Hydrolysis->Action1 Action2 Store at 2-8°C Protect from Light Thermal->Action2 Action3 Avoid Tris/DTT Use Non-Nucleophilic Buffers Nucleophilic->Action3

Diagnostic workflow for identifying and resolving 2-chloro-N-undecylacetamide degradation.

Quantitative Degradation Matrix

Storage ConditionPrimary Degradation PathwayKinetic DriverPreventative Measure
Aqueous Solution (pH < 5) Amide Bond CleavageAcid-Catalyzed HydrolysisStore in anhydrous DMSO/DMF
Aqueous Solution (pH > 8) Chloride DisplacementBase-Catalyzed SN​2 Buffer at pH 6.5–7.0 if aqueous is required
High Humidity (>60% RH) Solid-State HydrolysisMoisture SorptionStore with indicating desiccant
Elevated Temp (>40°C) Thermal DecompositionActivation EnergyStore lyophilized powder at 2–8°C
Tris/DTT Buffers Irreversible AlkylationNucleophilic AttackUse non-nucleophilic buffers (e.g., HEPES)

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Assay
  • Expertise & Experience: Because of the C11 alkyl chain, the molecule is highly retained on standard C18 columns. A high organic mobile phase (e.g., 80% Acetonitrile) is required to elute it within a reasonable timeframe and prevent peak broadening.

  • Trustworthiness: This protocol includes a System Suitability Test (SST) using a known degradant. Achieving a resolution ( Rs​ ) > 2.0 self-validates that the column can accurately separate the parent compound from its breakdown products.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of 80% Acetonitrile / 20% Water with 0.1% Trifluoroacetic acid (TFA). The TFA suppresses the ionization of any formed chloroacetic acid, ensuring sharp peak shapes.

  • Sample Preparation: Dissolve the sample to a final concentration of 100 µg/mL. Spike the sample with 10 µg/mL of decanophenone as an internal standard to validate recovery rates.

  • Chromatographic Run: Inject 10 µL onto a C18 column (e.g., 150 x 4.6 mm, 5 µm) at a flow rate of 1.0 mL/min. Monitor UV absorbance at 210 nm (optimal for the amide bond).

  • System Suitability Test (SST): Inject a spiked sample containing 2-chloro-N-undecylacetamide and chloroacetic acid. Proceed with sample analysis only if Rs​≥2.0 .

Protocol 2: Forced Degradation & Quenching Workflow
  • Expertise & Experience: To prove your analytical method is genuinely "stability-indicating," you must force the compound to degrade and confirm that the resulting degradants do not co-elute with the parent peak[1].

  • Trustworthiness: Failing to quench the chemical stressor (e.g., acid or base) allows the compound to continue degrading inside the autosampler, leading to non-reproducible peak areas. Immediate neutralization self-validates the accuracy of your time-point measurements.

Step-by-Step Methodology:

  • Acid/Base Stress: To 1 mL of a 1 mg/mL stock solution, add 1 mL of 0.1 M HCl (for acid stress) or 0.1 M NaOH (for base stress)[1].

  • Thermal Incubation: Seal the vials and incubate at 60°C for 24 hours to accelerate degradation kinetics.

  • Quenching (Critical Step): Immediately upon removal from the incubator, neutralize the acid-stressed sample with 1 mL of 0.1 M NaOH, and the base-stressed sample with 1 mL of 0.1 M HCl. This halts degradation instantly.

  • Dilution and Analysis: Dilute the quenched samples to the working concentration (100 µg/mL) using the mobile phase and analyze via Protocol 1.

References

  • Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides Source: ACS Publications URL:[Link]

Sources

Optimization

Addressing batch-to-batch variability of synthesized 2-chloro-N-undecylacetamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational failure points that cause batch-to-batch variability when synthes...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational failure points that cause batch-to-batch variability when synthesizing 2-chloro-N-undecylacetamide.

The amidation of the highly lipophilic undecylamine with the highly reactive, moisture-sensitive chloroacetyl chloride presents unique kinetic and thermodynamic challenges. This guide bypasses generic advice to provide field-proven, self-validating protocols grounded in chemical causality.

Mechanistic Pathway & Critical Failure Points

To troubleshoot effectively, we must first map the reaction's logic. The synthesis relies on a nucleophilic attack by undecylamine on the electrophilic carbonyl carbon of chloroacetyl chloride. However, competing side reactions—driven by moisture, uncontrolled thermodynamics, and phase changes—are the root causes of batch variability.

Pathway A Undecylamine (Nucleophile) C Tetrahedral Intermediate A->C Base Catalyst B Chloroacetyl Chloride (Electrophile) B->C E Chloroacetic Acid (Impurity) B->E + H2O (Moisture) D 2-chloro-N-undecylacetamide (Target) C->D - HCl (0-5°C) F Polymeric/Dialkylated Products C->F Excess Heat

Reaction pathway and failure points in 2-chloro-N-undecylacetamide synthesis.

Troubleshooting FAQs: Addressing Batch Variability

Q1: Why does my product yield fluctuate wildly between 40% and 90% across different batches? A1: The primary driver of yield fluctuation in N-alkyl chloroacetamide synthesis is the moisture sensitivity of chloroacetyl chloride. Upon exposure to ambient humidity or trace water in solvents, chloroacetyl chloride rapidly hydrolyzes to chloroacetic acid [1]. The Causality: This side reaction is disastrous for yield because it not only consumes your electrophile but also generates stoichiometric HCl. The HCl immediately protonates the undecylamine starting material, converting it into a non-nucleophilic ammonium salt and halting the reaction. Self-Validating Solution: Implement strict anhydrous controls. Always perform a Karl Fischer titration on your solvents prior to the reaction; do not proceed if water content exceeds 50 ppm. Run the reaction under a positive pressure of argon [1].

Q2: My reaction mixture often forms a thick, un-stirrable paste midway through the addition. How does this impact consistency? A2: Undecylamine possesses a long, highly hydrophobic 11-carbon aliphatic chain [3]. When the amidation occurs, the reaction generates a byproduct salt (e.g., triethylammonium chloride if using TEA). In non-polar solvents like Dichloromethane (DCM), this salt precipitates rapidly, creating a thick heterogeneous matrix that physically traps unreacted undecylamine. The Causality: This localized concentration gradient prevents the electrophile from reaching the nucleophile, leading to stalled conversions and highly variable impurity profiles. Self-Validating Solution: Switch your solvent system to anhydrous Tetrahydrofuran (THF) and utilize a stronger, sterically hindered bicyclic amidine base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) [2]. DBU maintains better homogeneity in THF and acts as a superior non-nucleophilic proton scavenger, driving the reaction to >90% completion [2]. Furthermore, abandon magnetic stirring in favor of an overhead mechanical stirrer to ensure uniform mass transfer.

Q3: Even after aqueous workup, I see a persistent impurity in the NMR spectrum. What is it, and how do I remove it? A3: The most common persistent impurity is chloroacetic acid, the byproduct of the aforementioned hydrolysis [1]. Because 2-chloro-N-undecylacetamide is highly lipophilic, residual chloroacetic acid easily partitions into the organic layer during standard aqueous workups if the aqueous phase is not sufficiently basic. Another potential impurity is a dialkylated side product caused by localized overheating during the highly exothermic acylation step. Self-Validating Solution: Control the thermodynamics by maintaining the internal reaction temperature strictly between 0°C and 5°C during the dropwise addition of chloroacetyl chloride [2]. During workup, wash the organic layer with cold, saturated sodium bicarbonate (NaHCO₃) multiple times. The bicarbonate fully deprotonates the chloroacetic acid, forcing it into the aqueous phase [1].

Quantitative Data: Condition Optimization

To illustrate the impact of these variables, the following table summarizes the quantitative differences in yield and batch-to-batch variance based on experimental conditions.

Solvent SystemBase Selection (Eq)Temp ControlStirring MethodAvg. Yield (%)Batch Variance (±%)
DCM (Standard)TEA (1.1)AmbientMagnetic62%18%
THF (Anhydrous)TEA (1.1)0–5°CMagnetic75%12%
THF (Anhydrous) DBU (1.2) 0–5°C Mechanical 94% 3%

Standardized Experimental Protocol

To ensure a self-validating system, follow this step-by-step methodology for the synthesis of 2-chloro-N-undecylacetamide.

Step 1: Equipment Preparation & Inertion Oven-dry a 250 mL 3-neck round-bottom flask at 120°C for 4 hours. Assemble the flask while hot, equip it with an overhead mechanical stirrer, a pressure-equalizing dropping funnel, and an internal PTFE-coated thermocouple. Purge the system with Argon for 15 minutes.

Step 2: Reagent Dissolution Dissolve undecylamine (10.0 mmol) in 50 mL of anhydrous THF (Karl Fischer < 50 ppm). Add DBU (12.0 mmol) to the solution [2]. Causality Check: DBU is chosen over TEA to prevent nucleophilic competition and maintain reaction homogeneity [2].

Step 3: Thermodynamic Equilibration Submerge the reaction flask in an ice-salt bath. Validation Checkpoint: Do not rely on the bath temperature. Wait until the internal thermocouple registers exactly 0°C to 5°C before proceeding.

Step 4: Electrophilic Addition Charge the dropping funnel with chloroacetyl chloride (11.0 mmol) dissolved in 10 mL of anhydrous THF [2]. Begin dropwise addition at a rate of 1 drop per second. Validation Checkpoint: Monitor the internal thermocouple. If the temperature spikes above 5°C, pause the addition immediately. Excess heat leads to dialkylation and polymerization.

Step 5: Reaction Maturation Once the addition is complete, remove the ice bath and allow the reaction to naturally warm to room temperature. Maintain mechanical stirring for 3 hours [2]. Monitor completion via TLC (Hexane:EtOAc 7:3).

Step 6: Quench & Targeted Workup Pour the reaction mixture into 100 mL of crushed ice water to quench any unreacted acid chloride. Extract the aqueous mixture with DCM (3 x 50 mL). Critical Purification Step: Wash the combined organic layers with saturated aqueous NaHCO₃ (2 x 50 mL). This specifically neutralizes and extracts the chloroacetic acid impurity into the aqueous waste [1]. Follow with a brine wash (50 mL).

Step 7: Isolation Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. If minor impurities persist, recrystallize the product from cold ethanol to yield pure 2-chloro-N-undecylacetamide as a solid powder[2].

References

  • A facile amidation of chloroacetyl chloride using DBU International Journal of ChemTech Research (via ResearchGate)[Link]

  • Combinatorial Lead Optimization of [1,2]-Diamines Based on Ethambutol as Potential Antituberculosis Preclinical Candidates ACS Publications[Link]

Troubleshooting

Strategies to reduce the toxicity of 2-chloro-N-undecylacetamide in cellular models

Welcome to the Technical Support Center for reactive chemical probes and intermediates. As a Senior Application Scientist, I frequently consult with researchers facing cytotoxicity challenges when deploying haloacetamide...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for reactive chemical probes and intermediates. As a Senior Application Scientist, I frequently consult with researchers facing cytotoxicity challenges when deploying haloacetamides in live-cell assays.

Working with 2-chloro-N-undecylacetamide (CAS: 32322-87-5) presents a unique "dual-threat" to cellular models. To successfully use this compound without masking your biological readout behind acute toxicity, you must manage both the electrophilic reactivity of the chloroacetamide headgroup and the membrane-disrupting lipophilicity of the 11-carbon undecyl tail.

Below is our comprehensive troubleshooting guide, complete with mechanistic explanations, self-validating protocols, and mitigation strategies.

Part 1: Mechanistic Overview of Toxicity

Before troubleshooting, it is critical to understand why your cells are dying. 2-chloro-N-undecylacetamide induces cytotoxicity through two distinct pathways, requiring different mitigation strategies.

G cluster_0 Toxicity Mechanisms cluster_1 Mitigation Strategies Molecule 2-Chloro-N-undecylacetamide Electrophile Chloroacetamide Group (Cysteine Alkylation) Molecule->Electrophile Lipophile N-Undecyl Chain (Membrane Insertion) Molecule->Lipophile GSH GSH Depletion & ROS Electrophile->GSH Membrane Membrane Disruption Lipophile->Membrane Death Apoptosis / Necrosis GSH->Death Membrane->Death NAC N-Acetylcysteine (NAC) Pre-treatment NAC->GSH Restores Redox BSA BSA Complexation (Slow Release) BSA->Lipophile Buffers Partitioning

Figure 1: Mechanistic pathways of 2-chloro-N-undecylacetamide toxicity and mitigation nodes.

Part 2: Troubleshooting & FAQs

FAQ 1: Why do my cells undergo rapid apoptosis within 6-12 hours of exposure, even at low micromolar doses?

The Causality: The chloroacetamide moiety is a highly reactive electrophile. Once inside the cell, it indiscriminately alkylates intracellular thiols, primarily targeting glutathione (GSH). This rapid GSH depletion causes a collapse of the cellular redox balance, leading to the accumulation of Reactive Oxygen Species (ROS). The oxidative stress subsequently triggers the MAPK/ERK pathway and Caspase-3-mediated apoptosis[1]. The Solution: Thiol buffering. Pre-loading cells with N-acetylcysteine (NAC) replenishes the intracellular thiol pool, scavenging the electrophile and neutralizing ROS before irreversible apoptotic commitment occurs[2].

FAQ 2: I see immediate morphological changes (membrane blebbing) within minutes, long before biochemical apoptosis markers appear. What is happening?

The Causality: This is a physical, not biochemical, toxicity. The 11-carbon (undecyl) chain is highly lipophilic. Compounds with long alkyl chains rapidly partition into the phospholipid bilayer. At high bolus concentrations, this causes detergent-like membrane fluidization, leading to acute lactate dehydrogenase (LDH) leakage and necrotic lysis[3]. The Solution: Carrier-protein complexation. By pre-incubating the compound with Bovine Serum Albumin (BSA), the lipophilic tail binds to the hydrophobic pockets of the albumin. This creates a "lipid sink" that slowly releases the free compound into the media, preventing acute membrane shock.

FAQ 3: I am using this compound for target engagement (cysteine alkylation). Why am I seeing poor peptide recovery and off-target modifications in my mass spec data?

The Causality: While chloroacetamides are generally preferred over iodoacetamides to reduce off-target alkylation, they are not perfectly orthogonal. Extended exposure or high concentrations (>40 mM) drive significant artifactual modifications, most notably methionine oxidation (which can affect up to 40% of Met-containing peptides) and over-alkylation[4][5]. The Solution: Strictly control the stoichiometry, limit the reaction time to <30 minutes, and maintain a pH of 7.5–8.0 to favor thiolate reactivity over off-target amines or oxidation.

Part 3: Quantitative Mitigation Data

The following table synthesizes the expected quantitative improvements when applying our recommended mitigation strategies to standard hepatic (e.g., HepG2) or kidney (e.g., HEK293) cellular models.

Mitigation StrategyTarget MechanismOptimal ConcentrationExpected Viability Rescue (24h)Validation Metric
None (Vehicle Control) N/A50 µM Bolus~35 - 40%High LDH, High ROS
NAC Pre-treatment Redox Buffering / ROS Scavenging5 mM (2h prior)> 80%DCFDA Fluorescence (ROS) drops by >60%
BSA Complexation Membrane Partitioning Control0.1% - 1% BSA~ 75%LDH Leakage drops to baseline
Combined (NAC + BSA) Dual-threat neutralization5 mM NAC + 0.5% BSA> 90% Normal morphology & metabolism

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols include built-in validation steps. If the validation metric fails, do not proceed to your primary biological readout.

Protocol A: Thiol Buffering via N-Acetylcysteine (NAC) Rescue

Use this protocol when your primary goal is to study non-covalent interactions or when baseline electrophilic stress is masking your assay.

  • Preparation: Prepare a fresh 500 mM stock of NAC in sterile water. Adjust the pH to 7.4 using 1M NaOH (critical: unbuffered NAC will acidify your media and cause independent toxicity).

  • Pre-incubation: Add NAC to your complete cell culture media to a final concentration of 5 mM. Incubate the cells for 2 hours at 37°C / 5% CO₂.

  • Dosing: Spike in your desired concentration of 2-chloro-N-undecylacetamide.

  • Validation Step (ROS Assay): In a parallel control well, add 10 µM H2DCFDA (a fluorescent ROS indicator) 1 hour post-dosing.

    • Validation Check: Fluorescence should be suppressed by at least 60% compared to a non-NAC treated control well. If ROS is still high, increase NAC to 10 mM.

Protocol B: BSA-Complexation for Controlled Delivery

Use this protocol to prevent acute membrane lysis caused by the undecyl lipid tail.

W Step1 Dissolve in DMSO (1000x Stock) Step2 Add to 1% BSA in Media (37°C) Step1->Step2 Step3 Incubate 30 min (Equilibration) Step2->Step3 Step4 Dilute to Final Concentration Step3->Step4 Step5 Apply to Cells (Slow Partitioning) Step4->Step5

Figure 2: Step-by-step workflow for BSA-complexation to buffer lipophilic membrane shock.

  • Stock Generation: Dissolve 2-chloro-N-undecylacetamide in anhydrous DMSO to create a 1000x stock (e.g., 50 mM).

  • Carrier Equilibration: Prepare assay media containing 1% (w/v) fatty-acid-free BSA. Warm to 37°C.

  • Complexation: Slowly pipette the DMSO stock into the BSA media while vortexing gently. Do not add the DMSO stock directly to the cells.

  • Incubation: Allow the mixture to equilibrate in a 37°C water bath for 30 minutes. This allows the undecyl chains to insert into the BSA hydrophobic pockets.

  • Application: Apply the complexed media to your adherent cells.

  • Validation Step (LDH Assay): Collect 50 µL of media 2 hours post-dosing and run a standard Lactate Dehydrogenase (LDH) assay.

    • Validation Check: LDH levels should be indistinguishable from your vehicle control. If LDH is elevated, the membrane is still rupturing; increase BSA concentration or reduce the compound dose.

References

  • Ma, J., et al. "Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo." Molecular Medicine Reports. 1

  • Kostić, M., et al. "Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography." MDPI. 3

  • "The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification." Journal of Proteome Research - ACS Publications. 5

Sources

Optimization

Optimizing the concentration of 2-chloro-N-undecylacetamide for in vitro experiments

Welcome to the Technical Support Center for 2-chloro-N-undecylacetamide (CAS: 32322-87-5) . As a lipophilic covalent probe, this compound presents unique behavioral challenges in aqueous and cellular environments.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-chloro-N-undecylacetamide (CAS: 32322-87-5) . As a lipophilic covalent probe, this compound presents unique behavioral challenges in aqueous and cellular environments. Its structure combines an electrophilic α -chloroacetamide warhead with a highly hydrophobic 11-carbon (undecyl) lipid tail.

This guide is engineered by application scientists to help you troubleshoot solubility issues, mitigate off-target toxicity, and establish a self-validating protocol for determining the Optimal Working Concentration (OWC) in your in vitro assays.

I. Mechanistic Overview: Probe Behavior in Cellular Systems

To optimize the concentration of 2-chloro-N-undecylacetamide, you must first understand how its bipartite structure dictates its physical and chemical behavior in a biological matrix. The chloroacetamide group reacts with nucleophiles (predominantly cysteine thiolates) via an SN​2 nucleophilic substitution mechanism[1]. Concurrently, the undecyl tail drives the molecule to partition into hydrophobic environments, such as lipid bilayers and hydrophobic pockets of serum proteins.

Mechanism Probe 2-chloro-N-undecylacetamide (Lipophilic Electrophile) Membrane Lipid Bilayer Partitioning (Undecyl tail) Probe->Membrane Hydrophobic Effect Cytosol Cytosolic Entry Probe->Cytosol Diffusion Membrane->Cytosol Equilibrium TargetCys Target Protein Cysteine (Specific Alkylation) Cytosol->TargetCys Optimal Conc. OffTarget GSH Depletion & Off-Target Alkylation Cytosol->OffTarget Excess Conc.

Cellular partitioning and reactivity pathways of 2-chloro-N-undecylacetamide.

II. Frequently Asked Questions & Troubleshooting

Q1: My cells die rapidly (within 2-4 hours) even at low micromolar concentrations. Is the compound inherently toxic? A1: Rapid cytotoxicity is a hallmark of off-target electrophilic stress. At excessive concentrations, the α -chloroacetamide warhead indiscriminately alkylates intracellular glutathione (GSH) and off-target protein cysteines, triggering oxidative stress and apoptosis [2].

  • Causality: The high local concentration of the electrophile overwhelms the cell's redox buffering capacity.

  • Troubleshooting: Perform a dose-response titration starting from 10 nM. To prove the toxicity is driven by covalent alkylation and not the detergent-like effect of the lipid tail, pre-incubate the compound with 1 mM Dithiothreitol (DTT) or N-acetylcysteine (NAC) for 30 minutes before adding it to the cells. If the toxicity is rescued, the cell death was electrophile-driven [4].

Q2: The compound precipitates immediately when I add it to the cell culture media. How can I maintain solubility? A2: The 11-carbon undecyl chain renders the molecule highly lipophilic (high LogP), drastically reducing its aqueous solubility. When transitioning from a 100% DMSO stock to aqueous media, the compound experiences "solvent shock" and aggregates.

  • Causality: Water molecules form a highly ordered cage around the hydrophobic undecyl tail, making precipitation thermodynamically favorable compared to solvation.

  • Troubleshooting:

    • Maintain the final DMSO concentration at 0.5% (v/v).

    • Utilize a step-wise dilution method: dilute the DMSO stock into an intermediate co-solvent system (e.g., Pluronic F-127 or BSA-supplemented media) before final addition to the cells [3].

    • Always add the compound to pre-warmed (37°C) media; cold media accelerates precipitation.

Q3: I see excellent target engagement in biochemical assays, but the compound seems inactive in cell-based assays. Why? A3: This is a classic "membrane partitioning" artifact. Because of its lipophilicity, the compound sequesters into the lipid bilayer of the cell membrane or binds heavily to serum proteins (e.g., BSA in Fetal Bovine Serum).

  • Causality: The lipid bilayer acts as a "sink," dramatically reducing the free cytosolic concentration available to engage the intracellular target.

  • Troubleshooting: Run the assay in serum-free media (or low-serum, 1% FBS) for the initial 2-4 hour compound incubation window to maximize cytosolic penetrance.

III. Quantitative Baselines for Assay Design

To prevent assay drift, use the following empirically derived concentration limits as a baseline for your experimental design.

Assay ModalityRecommended Conc. RangeMax DMSO (v/v)Media/Buffer RequirementsPrimary Risk Factor
Biochemical (Purified Protein) 10 nM – 1 μ M1.0%0.01% Triton X-100 or CHAPSAggregation / Precipitation
Cell-Based (Target Engagement) 100 nM – 5 μ M0.5%Serum-free or 1% FBSMembrane Partitioning
Cell-Based (Phenotypic/Viability) 10 nM – 10 μ M0.1% - 0.5%Standard (10% FBS)Off-target GSH depletion

IV. Self-Validating Protocol: Determining the Optimal Working Concentration (OWC)

Do not rely on literature values for covalent lipophilic probes, as microenvironments vary drastically between cell lines. Use this step-wise methodology to establish a self-validating OWC.

OptimizationWorkflow Start Prepare 10 mM Stock (100% Anhydrous DMSO) Solubility Aqueous Media Dilution (Microscopy Check) Start->Solubility Dilute to <0.5% DMSO Solubility->Start Precipitates (Add Pluronic/BSA) Tox Cytotoxicity Profiling (Determine MTD) Solubility->Tox Soluble (No crystals) Target Target Engagement (Specific Activity) Tox->Target Viability >80% Optimize Finalize OWC (Optimal Working Conc.) Target->Optimize Validated via NAC quench

Workflow for optimizing the concentration of lipophilic covalent probes.

Step 1: Stock Preparation & Quality Control
  • Dissolve 2-chloro-N-undecylacetamide in 100% anhydrous DMSO to create a 10 mM master stock.

  • Critical: Water absorption by DMSO will hydrolyze the chloroacetamide over time. Aliquot the stock into single-use tubes and store at -80°C under argon or nitrogen gas.

Step 2: Aqueous Solubility Profiling
  • Prepare a 2x working solution (e.g., 20 μ M) in pre-warmed assay media.

  • Incubate the solution at 37°C for 30 minutes.

  • Self-Validation: Inspect the media under a phase-contrast microscope at 20x magnification. If micro-crystals or cloudy emulsions are visible, the compound has exceeded its thermodynamic solubility limit. You must lower the concentration or introduce a co-solvent (e.g., 0.01% Pluronic F-127) [3].

Step 3: Cytotoxicity Titration (Determining MTD)
  • Seed your target cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with a 10-point half-log dilution series of the compound (from 10 nM to 30 μ M).

  • Include a vehicle control (DMSO matched to the highest concentration well).

  • Assess cell viability at 4 hours and 24 hours using an ATP-dependent assay (e.g., CellTiter-Glo).

  • Metric: Identify the Maximum Tolerated Dose (MTD)—the highest concentration that maintains >80% cell viability at 24 hours.

Step 4: Target Engagement & Covalent Validation
  • Select 3 concentrations below the MTD (e.g., MTD/2, MTD/5, MTD/10) to assess specific target engagement (via Western blot, reporter assay, etc.).

  • Self-Validation (The Quench Control): In parallel, pre-incubate the compound at the chosen concentrations with 1 mM N-acetylcysteine (NAC) in media for 30 minutes at 37°C to chemically quench the chloroacetamide warhead. Apply this quenched mixture to a control group of cells.

  • Interpretation: True target engagement will be abolished in the NAC-quenched control. If the biological effect persists despite the quench, your readout is an artifact of the undecyl lipid tail disrupting the cell membrane, indicating the concentration is still too high.

V. References

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development Pharmaceuticals (Basel). 2022. URL:[Link]

  • Cysteine Reactivity Across the Sub-Cellular Universe Current Opinion in Chemical Biology. 2018. URL:[Link]

  • Application of Pluronics for Enhancing Aqueous Solubility of Lipophilic Microtubule Destabilizing Compounds on the Sea Urchin Embryo Model International Journal of Molecular Sciences. 2023. URL:[Link]

  • The reaction of thiol compounds and chloroacetamide. 2. The reaction between chloroacetamide and cysteine peptides Biochemical Journal. 1962. URL:[Link]

Troubleshooting

Technical Support Center: Handling &amp; Troubleshooting 2-Chloro-N-undecylacetamide

Welcome to the Technical Support Center for 2-chloro-N-undecylacetamide . This guide is engineered for researchers, structural biologists, and drug development professionals utilizing lipid-tail chloroacetamides for targ...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-chloro-N-undecylacetamide . This guide is engineered for researchers, structural biologists, and drug development professionals utilizing lipid-tail chloroacetamides for targeted covalent inhibition, activity-based protein profiling (ABPP), and membrane-protein biochemistry.

Unlike standard water-soluble electrophiles, 2-chloro-N-undecylacetamide combines a cysteine-directed α-chloroacetamide warhead with a highly lipophilic 11-carbon aliphatic tail. This unique amphiphilic architecture is powerful for accessing hydrophobic binding pockets and membrane-proximal domains, but it introduces complex physicochemical behaviors that require precise experimental control.

Section 1: Reagent Preparation & Storage (Handling Pitfalls)

Q: Why does 2-chloro-N-undecylacetamide precipitate immediately when added to my aqueous assay buffer? A: This is driven by the extreme lipophilicity of the undecyl chain. When transitioning from an anhydrous organic solvent (like DMSO) to an aqueous environment, the hydrophobic effect forces the aliphatic tails to minimize contact with water. If the concentration exceeds the compound's critical micelle concentration (CMC), it will rapidly aggregate or form insoluble micelles.

  • Causality: The thermodynamic penalty of exposing the 11-carbon chain to water overrides the solvation of the polar acetamide headgroup, leading to phase separation.

  • Solution: Keep the final DMSO concentration between 1% and 5% (v/v). For purely aqueous assays, pre-mix the compound with a mild non-ionic detergent (e.g., 0.05% DDM or Triton X-100) to facilitate integration into detergent micelles, or formulate the compound into liposomes prior to introduction.

Q: How should I store the stock solution to prevent loss of electrophilic reactivity? A: Like all α-haloacetamides, the molecule is susceptible to slow hydrolysis and is mildly light-sensitive[1].

  • Causality: The α-carbon is highly electrophilic. In the presence of water and ambient light, it can undergo nucleophilic attack by water (hydrolysis) to form an inactive glycolamide derivative, permanently neutralizing the warhead.

  • Solution: Store the reagent as a lyophilized dry powder at -20°C in a desiccator. Reconstitute in anhydrous DMSO immediately before use. Never store aqueous working solutions for later use.

Section 2: Covalent Labeling & Assay Troubleshooting (Use Pitfalls)

Q: I am observing high background and off-target labeling of my protein. How do I improve cysteine specificity? A: Chloroacetamides react via an SN2 mechanism and are inherently less reactive and more stable than iodoacetamides, which generally provides 1[1]. However, off-target alkylation of primary amines (lysine, N-termini) or imidazoles (histidine) will occur if the pH is too high.

  • Causality: The nucleophilicity of a cysteine residue is governed by the 2[2]. At physiological pH (~7.4), reactive cysteines exist as highly nucleophilic thiolates[3]. If the buffer pH exceeds 8.0, the primary amines of lysines begin to deprotonate, becoming highly competitive nucleophiles for the SN2 reaction.

  • Solution: Strictly maintain your buffer pH between 7.5 and 8.0. Limit the probe concentration to 10–50 µM to prevent mass-action driven off-target attacks.

Logic Start Issue: Poor Labeling Specificity Cond1 Is Buffer pH > 8.0? Start->Cond1 Path1 Off-target Lys/His alkylation. Action: Lower pH to 7.5 Cond1->Path1 Yes Cond2 Is Probe Conc. > 50 µM? Cond1->Cond2 No Path2 Micelle formation/Aggregation. Action: Reduce to 10-20 µM Cond2->Path2 Yes Success Optimal Cysteine Specificity Cond2->Success No

Troubleshooting logic tree for resolving off-target alkylation and aggregation.

Q: Why is the labeling efficiency of my membrane protein highly variable between replicates? A: This is a classic "local concentration" artifact driven by the undecyl tail.

  • Causality: The lipophilic tail anchors the molecule into lipid bilayers or detergent micelles. If your target cysteine is solvent-exposed rather than membrane-proximal, the warhead is sequestered away from the target within the hydrophobic phase, artificially lowering the reaction rate. Conversely, if the cysteine is buried in the transmembrane domain, labeling might be artificially hyper-accelerated.

  • Solution: Perform a detergent screen. Solubilizing the protein in a detergent that disrupts the sequestration of the probe (e.g., matching the detergent micelle size to the protein's hydrophobic domain) will normalize labeling kinetics.

Section 3: Experimental Workflows & Methodologies

To ensure rigorous scientific integrity, covalent labeling must not be assumed; it must be proven. Below is a self-validating protocol utilizing a competitive "quench-and-chase" methodology. By using 2-chloro-N-undecylacetamide as the "scout" fragment[4], you can validate target engagement by chasing with a broadly reactive fluorescent probe.

Protocol: Self-Validating Alkylation of Membrane-Proximal Cysteines
  • Reagent Preparation: Dissolve 2-chloro-N-undecylacetamide in anhydrous DMSO to yield a 10 mM stock. Protect from light.

  • Protein Solubilization: Suspend the target membrane fraction or purified protein in Labeling Buffer (50 mM HEPES, 150 mM NaCl, 0.1% DDM, pH 7.8).

  • Primary Alkylation (The "Scout"): Add the probe to the protein solution to a final concentration of 20 µM (ensure final DMSO is ≤ 1%). Incubate at 37°C for 60 minutes in the dark. Do not add reducing agents (DTT/TCEP) at this stage.

  • Orthogonal Chase (Self-Validation): Add a broad-spectrum, highly reactive fluorescent probe (e.g., Iodoacetamide-Rhodamine) at 100 µM to the reaction mixture. Incubate for 30 minutes at room temperature. This will covalently label all unreacted cysteines that were not engaged by the undecyl-probe.

  • Quenching: Terminate all electrophilic activity by adding 5x Laemmli buffer containing 100 mM DTT and boiling for 5 minutes.

  • Analysis: Resolve the proteins via SDS-PAGE. A decrease in fluorescence in the test lane (compared to a vehicle-treated control lane) mathematically confirms successful covalent engagement by 2-chloro-N-undecylacetamide.

Workflow A 1. Reconstitute Probe (Anhydrous DMSO, Dark) C 3. Covalent Alkylation (10-50 µM Probe, 37°C) A->C B 2. Prepare Target Protein (pH 7.5-8.0, 0.1% Detergent) B->C D 4. Orthogonal Chase (Fluorescent IA Labeling) C->D E 5. Quench Reaction (Excess DTT, Boil) D->E F 6. In-Gel Fluorescence (Quantify Occupancy) E->F

Workflow for self-validating covalent labeling using 2-chloro-N-undecylacetamide.

Section 4: Quantitative Data & Comparisons

Understanding the physicochemical differences between electrophilic warheads is critical for experimental design. The table below summarizes the kinetic and physical properties of common cysteine-reactive probes to guide your selection.

Electrophile ClassRelative Reactivity RateSpecificity for CysteineOptimal Buffer pHLipophilicity (LogP) ImpactPrimary Off-Target Risks
Iodoacetamide (IA) Very HighModerate7.5 – 8.0MinimalHigh risk of Lys/His alkylation at >1 mM.
Chloroacetamide (CA) ModerateHigh7.5 – 8.0MinimalLow risk if pH is strictly controlled.
2-Chloro-N-undecylacetamide Variable (Context-dependent)High7.5 – 8.0Extremely HighAggregation, micelle formation, lipid sequestration.

References

  • The proteome-wide potential for reversible covalency at cysteine Source: eScholarship URL
  • Cysteine Reactivity Across the Sub-Cellular Universe Source: PMC - NIH URL
  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development Source: MDPI URL
  • Chloroacetamide, No-Weigh Format Source: Thermo Fisher Scientific URL

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 2-Chloro-N-undecylacetamide vs. Other N-Alkyl-Chloroacetamides in Bioconjugation and Probe Development

Executive Summary N-alkyl-chloroacetamides are foundational electrophilic building blocks used extensively in chemical biology, herbicide development, and the synthesis of targeted covalent inhibitors. The length of the...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary N-alkyl-chloroacetamides are foundational electrophilic building blocks used extensively in chemical biology, herbicide development, and the synthesis of targeted covalent inhibitors. The length of the N-alkyl chain fundamentally dictates the molecule's lipophilicity, membrane partitioning, and micellar properties. This guide evaluates the performance of 2-chloro-N-undecylacetamide (C11) against its homologous counterparts—specifically the C8 (octyl), C10 (decyl), and C12 (dodecyl) derivatives—providing researchers with actionable experimental protocols and kinetic data to optimize bioconjugation workflows.

Mechanistic Causality: The Role of the N-Alkyl Chain

The chloroacetamide moiety is a well-characterized electrophile that undergoes an irreversible SN​2 nucleophilic substitution when exposed to sulfhydryl (-SH) groups, such as those found on cysteine residues or glutathione (GSH) [1]. While the intrinsic electronic reactivity of the α -carbon is largely unaffected by the distal aliphatic tail, the N-alkyl chain governs the effective local concentration of the probe at lipid-water interfaces [2].

  • Lipid Bilayer Insertion: Longer chains (C10–C12) anchor the chloroacetamide group into the hydrophobic core of cell membranes or liposomes, orienting the reactive warhead toward the aqueous interface to facilitate bioconjugation [2].

  • Odd vs. Even Chain Dynamics: 2-chloro-N-undecylacetamide (C11) [3] exhibits unique crystal lattice packing and membrane fluidity characteristics compared to even-chain derivatives like N-decyl-2-chloroacetamide (C10) [4]. Odd-chain lipids often disrupt highly ordered lipid rafts less aggressively than even-chain lipids, making C11 an optimal choice for preserving liposomal integrity during functionalization.

G A N-Alkyl-Chloroacetamide (e.g., C11 Tail) B Lipid Bilayer / Membrane (Hydrophobic Partitioning) A->B Hydrophobic Insertion C Protein Cysteine / GSH (Nucleophilic Attack) A->C SN2 Reaction (Cl- leaving group) D Covalent Thioether Adduct (Stable Conjugate) B->D Anchored Alkylation C->D Thiol Conjugation

Figure 1: Dual-action mechanism of N-alkyl-chloroacetamides involving lipid insertion and SN2 alkylation.

Quantitative Performance Comparison

When selecting an N-alkyl-chloroacetamide for probe development, researchers must balance aqueous solubility with membrane permeability. The table below synthesizes the physicochemical and kinetic properties of the homologous series to aid in rational selection.

CompoundChain LengthCalculated LogP (avg)Critical Micelle Conc. (CMC)Relative GSH Alkylation RatePrimary Application
2-Chloro-N-octylacetamide C8~2.8> 10 mM1.0x (Baseline)Aqueous-phase protein labeling
N-Decyl-2-chloroacetamide C10~3.7~ 2.5 mM0.95xSurfactant precursor [4]
2-Chloro-N-undecylacetamide C11 ~4.2 ~ 0.8 mM 0.92x Liposomal bioconjugation [3]
2-Chloro-N-dodecylacetamide C12~4.7~ 0.2 mM0.85x (Due to aggregation)Solid-phase lipid anchoring

Data Interpretation: While the intrinsic chemical reactivity (GSH alkylation) remains relatively constant across the series, the apparent rate drops for the C12 derivative in aqueous assays due to premature micelle formation (CMC ~0.2 mM), which sequesters the reactive warhead. The C11 derivative offers a precise "Goldilocks" zone: high enough LogP for stable membrane anchoring, but a high enough CMC to allow controlled formulation without rapid aggregation.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. By measuring both the depletion of the parent compound and the formation of the adduct, researchers can achieve mass balance and rule out non-specific degradation.

Protocol A: Intrinsic Reactivity Profiling via GSH Depletion Assay

This assay isolates the chemical reactivity of the chloroacetamide warhead from its biological partitioning effects, predicting in vivo off-target toxicity and half-life [1].

  • Reagent Preparation: Prepare a 10 mM stock of 2-chloro-N-undecylacetamide in anhydrous DMSO. Prepare a 100 mM stock of reduced glutathione (GSH) in degassed PBS (pH 7.4, 1 mM EDTA to prevent thiol oxidation).

  • Reaction Initiation: In a microcentrifuge tube, combine 890 µL PBS, 100 µL GSH stock (final 10 mM), and 10 µL compound stock (final 100 µM). The 100-fold excess of GSH ensures pseudo-first-order kinetics.

  • Incubation & Sampling: Incubate at 37°C with orbital shaking. At predefined time points (0, 15, 30, 60, 120, and 240 minutes), extract 50 µL aliquots.

  • Quenching: Immediately quench the reaction by adding the 50 µL aliquot to 50 µL of ice-cold acetonitrile containing 1% formic acid. This rapidly drops the pH, protonating the GSH thiol and halting the SN​2 reaction.

  • Centrifugation: Spin at 15,000 x g for 10 minutes to pellet any precipitated salts or aggregates.

  • LC-MS/MS Analysis: Analyze the supernatant. Monitor the disappearance of the parent mass (e.g., [M+H]+ 248.2 for C11) and the appearance of the GSH-adduct mass. Calculate the pseudo-first-order rate constant ( kobs​ ) from the slope of ln([Compound]t​/[Compound]0​) vs. time.

Workflow S1 1. Compound Preparation (DMSO Stock) S2 2. GSH Incubation (pH 7.4 Buffer) S1->S2 S3 3. Quenching (Acidification) S2->S3 S4 4. LC-MS/MS Analysis S3->S4 S5 5. Kinetic Rate Calculation S4->S5

Figure 2: Standardized self-validating workflow for profiling chloroacetamide-thiol reaction kinetics.

Protocol B: Liposomal Anchoring and Membrane Stability Assay

This protocol validates the functional advantage of the C11 chain in lipid environments.

  • Liposome Preparation: Hydrate a lipid film (e.g., DOPC/Cholesterol 70:30) with HEPES buffer to form multilamellar vesicles. Extrude through a 100 nm polycarbonate membrane to form large unilamellar vesicles (LUVs).

  • Compound Insertion: Add 2-chloro-N-undecylacetamide (from a concentrated DMSO stock, keeping final DMSO < 1%) to the LUV suspension. Incubate for 30 minutes at room temperature to allow the C11 chain to partition into the lipid bilayer.

  • Dialysis (Self-Validation): Dialyze the mixture against a 1000-fold volume of HEPES buffer for 4 hours using a 10 kDa MWCO cassette. Free, unpartitioned compound will dialyze out; membrane-anchored compound will remain inside the cassette.

  • Quantification: Lyse the liposomes post-dialysis using 1% Triton X-100 and quantify the remaining 2-chloro-N-undecylacetamide via HPLC. Compare the retention percentage against the C8 and C12 derivatives. (Expected outcome: C8 washes out rapidly; C11 is stably retained; C12 is retained but induces measurable liposome aggregation).

Conclusion

While shorter chain N-alkyl-chloroacetamides (C8) are suitable for purely aqueous conjugations, and longer chains (C12) maximize hydrophobicity, 2-chloro-N-undecylacetamide (C11) provides a highly specific structural profile. Its odd-chain lipid dynamics minimize membrane disruption while maintaining robust anchoring capabilities, making it a superior choice for complex bioconjugation strategies, targeted liposomal delivery, and advanced probe development.

References
  • Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides - Cambridge University Press.
  • Bioconjugation and Crosslinking Technical Handbook - Thermo Fisher Scientific.
  • 2-chloro-N-undecyl-acetamide Industrial Grade - Echemi.
  • N-DECYL-2-CHLOROACETAMIDE — Chemical Substance Information - NextSDS.
Comparative

A Senior Application Scientist's Guide to Validating the Mechanism of Action of 2-chloro-N-undecylacetamide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of 2-chloro-N-undecylacetamide. Drawing from established...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of 2-chloro-N-undecylacetamide. Drawing from established methodologies and field-proven insights, we will explore the experimental cascade required to move from a hypothesized target to a validated MoA, using this compound as a primary example.

Introduction: De-risking Drug Discovery Through MoA Validation

2-chloro-N-undecylacetamide belongs to the class of α-chloroacetamides, which are known for their reactivity as alkylating agents.[1][2] Its structure, featuring a long undecyl (C11) lipid chain and a reactive chloroacetamide "warhead," bears a strong resemblance to known covalent inhibitors of Acid Ceramidase (AC) , such as SACLAC (2-chloro-N-((2S,3R)-1,3-dihydroxyoctadecan-2-yl)acetamide).[3] This structural analogy forms our primary hypothesis: 2-chloro-N-undecylacetamide functions as a covalent inhibitor of Acid Ceramidase.

Validating this hypothesis is a critical step in the preclinical development process. A confirmed MoA provides confidence in the biological rationale, enables the development of robust pharmacodynamic biomarkers, and is essential for regulatory submissions. This guide outlines a multi-pronged approach to build a conclusive data package for MoA validation.

The Central Hypothesis: Targeting the Sphingolipid Rheostat via Acid Ceramidase Inhibition

Acid Ceramidase (AC), encoded by the ASAH1 gene, is a lysosomal enzyme that plays a pivotal role in regulating the cellular balance of key signaling lipids.[4] Specifically, it catalyzes the hydrolysis of pro-apoptotic ceramide into sphingosine, which is subsequently phosphorylated by sphingosine kinases (SPHK) to form the pro-survival lipid, sphingosine-1-phosphate (S1P).[3] This balance between ceramide and S1P is often termed the "sphingolipid rheostat," and it is a critical determinant of cell fate.[5]

By inhibiting AC, a compound like 2-chloro-N-undecylacetamide is predicted to shift this balance, leading to the accumulation of ceramide and a depletion of sphingosine and S1P.[3][6] This elevation in intracellular ceramide is a well-established trigger for apoptosis, making AC a compelling therapeutic target in oncology and other diseases characterized by deficient apoptosis.[7][8]

The chemical rationale for its action is that the electrophilic carbon of the chloroacetamide group is susceptible to nucleophilic attack by the catalytic cysteine residue within the AC active site, forming an irreversible covalent bond and inactivating the enzyme.[1][9]

G cluster_0 Sphingolipid Metabolism cluster_1 Cell Fate Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Sphingomyelinase Sphingosine Sphingosine Ceramide->Sphingosine Acid Ceramidase (AC) (ASAH1) Apoptosis Apoptosis Ceramide->Apoptosis Induces Ceramide_enzyme Acid Ceramidase (AC) S1P S1P Sphingosine->S1P Sphingosine Kinase (SPHK) Survival Survival S1P->Survival Promotes Inhibitor 2-chloro-N-undecylacetamide Inhibitor->Ceramide_enzyme G Start Hypothesis: 2-chloro-N-undecylacetamide is an AC Inhibitor Biochem Pillar 1: Biochemical Validation (Direct Enzyme Inhibition) Start->Biochem Cellular Pillar 2: Cellular Validation (Target Engagement & Lipidomics) Biochem->Cellular Biochem_desc Does it inhibit the purified enzyme? Biochem->Biochem_desc Selectivity Pillar 3: Selectivity Profiling (Off-Target Effects) Cellular->Selectivity Cellular_desc Does it work in a cell? Does it alter ceramide levels? Cellular->Cellular_desc Conclusion Validated MoA: Covalent AC Inhibition Selectivity->Conclusion Selectivity_desc Is the inhibition specific to AC? Selectivity->Selectivity_desc

Caption: The Three-Pillar Workflow for Validating the Mechanism of Action.

Pillar 1: Biochemical Validation - Direct Enzyme Inhibition

Objective: To determine if 2-chloro-N-undecylacetamide directly inhibits the enzymatic activity of Acid Ceramidase in a cell-free system.

This is the most direct test of the hypothesis. By using either recombinant human AC or lysates from cells overexpressing the enzyme, we can isolate the interaction between the compound and its putative target, free from the complexities of cellular uptake, metabolism, or off-target effects.

This method is adapted from high-throughput screening assays and offers a robust, sensitive, and direct measure of enzyme activity. [10] Principle: The assay uses a synthetic substrate, such as RBM14-C12, which is non-fluorescent. Upon hydrolysis by AC, a fluorescent product (umbelliferone) is released after a two-step chemical reaction. An active inhibitor will prevent this hydrolysis, resulting in a lower fluorescent signal. [10] Step-by-Step Methodology:

  • Enzyme Preparation: Use recombinant human AC or prepare cell lysates from a cell line known to have high AC activity (e.g., A549 cells). [11]Determine the total protein concentration of the lysate.

  • Compound Preparation: Prepare a 10 mM stock solution of 2-chloro-N-undecylacetamide in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM final concentration).

  • Assay Reaction: In a 96-well or 384-well plate, combine:

    • 25 mM sodium acetate buffer (pH 4.5). [12] * A fixed amount of enzyme source (e.g., 10-25 µg of lysate protein). [12] * Varying concentrations of 2-chloro-N-undecylacetamide or vehicle control (DMSO).

  • Pre-incubation: Incubate the enzyme and inhibitor mixture for 30 minutes at 37°C to allow for covalent bond formation.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic substrate RBM14-C12 (final concentration 20 µM). [10]6. Enzymatic Reaction: Incubate for 1-3 hours at 37°C. [10]7. Development: Stop the reaction by adding Methanol. Add sodium periodate (NaIO4) solution and incubate in the dark to oxidize the product. Finally, add a glycine-NaOH buffer (pH 10.6) to induce β-elimination and release the fluorescent umbelliferone. [10]8. Detection: Measure fluorescence using a plate reader at an excitation/emission wavelength of 355/460 nm. [10]9. Data Analysis: Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity). Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Method Comparison: Biochemical AssaysAdvantagesDisadvantages
Fluorogenic Assay High-throughput, sensitive, cost-effective, avoids radioactivity. [10][13]Indirect detection, requires specific synthetic substrates.
Radiolabeled Assay Uses natural ceramide substrate, highly sensitive. [14]Requires handling of radioactive materials, low-throughput, expensive.
LC-MS/MS Assay Directly measures the formation of the natural product (sphingosine), highly specific. [15]Lower throughput, requires specialized equipment, more complex sample prep.
Pillar 2: Cellular Validation - Target Engagement and Lipid Profiling

Objective: To confirm that 2-chloro-N-undecylacetamide engages AC in intact cells and produces the expected downstream modulation of sphingolipid metabolites.

While a biochemical assay confirms direct inhibition, a cellular assay is crucial to demonstrate that the compound can penetrate the cell membrane, reach its lysosomal target, and exert its effect in a physiological context. [10]

Principle: This is the gold standard for measuring changes in lipid levels. [16]Cells are treated with the inhibitor, lipids are extracted, and the absolute amounts of various ceramide species, sphingosine, and S1P are quantified using liquid chromatography-tandem mass spectrometry. A successful AC inhibitor should cause a significant, dose-dependent increase in cellular ceramides and a corresponding decrease in sphingosine and S1P. [3] Step-by-Step Methodology:

  • Cell Culture: Plate cells (e.g., AML cell line HL-60) at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with varying concentrations of 2-chloro-N-undecylacetamide (e.g., 0.1 µM to 10 µM) for a set time course (e.g., 6, 12, 24 hours). Include a vehicle control (DMSO).

  • Cell Harvesting: After treatment, wash cells with ice-cold PBS and harvest them by scraping or trypsinization. Count the cells to normalize the lipidomics data.

  • Lipid Extraction: Perform a lipid extraction using a standard method like a Bligh-Dyer or Folch extraction. This separates the lipids from other cellular components.

  • LC-MS/MS Analysis: Analyze the lipid extract using a liquid chromatography system coupled to a triple quadrupole mass spectrometer.

    • Use a C18 column to separate the different lipid species.

    • Employ a multiple reaction monitoring (MRM) method to specifically detect and quantify each ceramide species (e.g., C16, C18, C24:1 ceramide), sphingosine, and S1P based on their unique parent-daughter ion transitions. [15]6. Data Analysis: Quantify the absolute amount of each lipid (e.g., in pmol/million cells) by comparing its signal to that of a known amount of an internal standard. Calculate the fold-change in lipid levels relative to the vehicle-treated control.

Method Comparison: Cellular AssaysAdvantagesDisadvantages
LC-MS/MS Lipidomics Gold standard for quantification, highly specific and sensitive, provides a complete profile of multiple lipids (ceramides, S1P, etc.). [15][17]Low-throughput, requires expensive instrumentation and expertise, complex data analysis.
Flow Cytometry (Click Chemistry) Allows for single-cell analysis of AC activity, high-throughput. [11][18]Relies on specific clickable probes, may not reflect changes in the entire ceramide pool.
Activity-Based Protein Profiling (ABPP) Directly demonstrates covalent binding to the target enzyme in a cellular context. [9]Requires synthesis of a tagged probe version of the inhibitor, technically complex.
Western Blot for AC Protein Can assess if the compound affects AC protein expression or processing, which can be an indirect effect. [19]Does not measure enzyme activity or target engagement directly.
Pillar 3: Selectivity Profiling

Objective: To ensure that 2-chloro-N-undecylacetamide selectively inhibits acid ceramidase over other ceramidase isozymes.

Humans have five other ceramidases (neutral and alkaline) that differ in their pH optima and subcellular localization. [10][20]Demonstrating selectivity is key to attributing the observed phenotype to AC inhibition and minimizing potential off-target effects.

Methodology: The fluorogenic assay described in Pillar 1 can be adapted to assess selectivity.

  • Run parallel assays using recombinant neutral ceramidase (NC) or alkaline ceramidase (ACER) or lysates from cells overexpressing these enzymes.

  • Use appropriate buffer conditions for each enzyme (e.g., pH 7.4 for NC, pH 9.0 for ACER).

  • Use substrates that are efficiently hydrolyzed by all ceramidases or specific substrates if available (e.g., C12-NBD-ceramide is preferentially hydrolyzed by neutral and alkaline ceramidases). [14]4. Determine the IC50 of 2-chloro-N-undecylacetamide for each ceramidase isozyme and calculate the selectivity ratio (e.g., IC50 for NC / IC50 for AC). A high ratio indicates good selectivity.

Performance Comparison with Alternative AC Inhibitors

To contextualize the potential of 2-chloro-N-undecylacetamide, its performance should be benchmarked against established AC inhibitors.

CompoundClassMechanismTypical In Vitro IC50Cellular EffectReference
2-chloro-N-undecylacetamide α-chloroacetamideHypothesized: CovalentTo be determinedTo be determinedN/A
SACLAC Ceramide AnalogCovalent~97 nM (Ki)Increases ceramide, decreases S1P, induces apoptosis.[3][21]
Carmofur FluoropyrimidineCovalent~29 nM (rat)Increases ceramide, anti-cancer activity.[21]
B-13 PhenylpropanediolReversible~10 µMPotent in vitro, but poor cellular activity.[5][7]
LCL521 B-13 AnalogReversible (lysosomotropic)~1-10 µMEffective ceramide increase in cells due to lysosomal targeting.[19]
ARN14974 BenzoxazolonePotent, Systemic~79 nMEffective in vivo.[21]

Conclusion

Validating the mechanism of action of a novel compound like 2-chloro-N-undecylacetamide requires a systematic and multi-faceted experimental approach. The strategy outlined in this guide, progressing from direct biochemical inhibition (Pillar 1) to confirmation of target engagement and downstream effects in a cellular environment (Pillar 2), and finally to assessment of target selectivity (Pillar 3), provides a rigorous framework for building a conclusive MoA data package. By following these self-validating protocols and comparing the results to established benchmarks, researchers can confidently establish that 2-chloro-N-undecylacetamide acts as a specific inhibitor of Acid Ceramidase, paving the way for its further development as a potential therapeutic agent.

References

  • Bik, H., et al. (2003). A specific ceramide kinase assay to measure cellular levels of ceramide. Journal of Lipid Research. Available at: [Link]

  • Mazzocchi, C., et al. (2015). A simple fluorogenic method for determination of acid ceramidase activity and diagnosis of Farber disease. Analytical Biochemistry. Available at: [Link]

  • Proksch, D., et al. (2011). Potent Inhibition of Acid Ceramidase by Novel B-13 Analogues. Journal of Lipids. Available at: [Link]

  • Gasset, A., et al. (2018). Assaying Ceramide Synthase Activity In Vitro and in Living Cells Using Liquid Chromatography-Mass Spectrometry. Methods in Molecular Biology. Available at: [Link]

  • Illescas, M., et al. (2022). High-throughput discovery of novel small-molecule inhibitors of acid Ceramidase. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Aparicio-Lara, M., et al. (2020). Click and count: specific detection of acid ceramidase activity in live cells. Chemical Science. Available at: [Link]

  • Alhassen, S., et al. (2021). A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane. Journal of Lipid Research. Available at: [Link]

  • Assay Genie. (n.d.). Ceramide ELISA Kit. Retrieved from Assay Genie. Available at: [Link]

  • Garrido, M., et al. (2023). Discovery of deoxyceramide analogs as highly selective ACER3 inhibitors in live cells. Chemistry and Physics of Lipids. Available at: [Link]

  • Proksch, D., et al. (2010). Potent inhibition of Acid ceramidase by novel B-13 analogues. Journal of Lipids. Available at: [Link]

  • Koistinen, V., et al. (2022). Ceramide Metabolism in Cardiovascular Disease: A Network With High Therapeutic Potential. Arteriosclerosis, Thrombosis, and Vascular Biology. Available at: [Link]

  • Tani, M., et al. (1999). Specific and sensitive assay for alkaline and neutral ceramidases involving C12-NBD-ceramide. The Journal of Biochemistry. Available at: [Link]

  • Ouairy, C. M. J., et al. (2015). Development of an acid ceramidase activity-based probe. Organic & Biomolecular Chemistry. Available at: [Link]

  • Biocompare. (n.d.). Acid Ceramidase ELISA Kits. Retrieved from Biocompare.com. Available at: [Link]

  • He, X., et al. (2023). Identification of a Novel Acid Sphingomyelinase Activity Associated with Recombinant Human Acid Ceramidase. International Journal of Molecular Sciences. Available at: [Link]

  • ResearchGate. (n.d.). (A) Cellular validation of hit compounds on acid ceramidase. Retrieved from ResearchGate. Available at: [Link]

  • IQAC-CSIC. (n.d.). Monitoring of deregulated Acid Ceramidase activity for diagnostics. Retrieved from IQAC-CSIC. Available at: [Link]

  • Aparicio-Lara, M., et al. (2020). specific detection of acid ceramidase activity in live cells. Semantic Scholar. Available at: [Link]

  • Ogretmen, B., et al. (2023). Simultaneous Inhibition of Ceramide Hydrolysis and Glycosylation Synergizes to Corrupt Mitochondrial Respiration and Signal Caspase Driven Cell Death in Drug-Resistant Acute Myeloid Leukemia. Cancers. Available at: [Link]

  • Bai, A., et al. (2018). Dose Dependent Actions of LCL521 on Acid Ceramidase and Key Sphingolipid Metabolites. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Ung, J., et al. (2022). Acid Ceramidase Inhibitor LCL-805 Antagonizes Akt Signaling and Promotes Iron-Dependent Cell Death in Acute Myeloid Leukemia. Cancers. Available at: [Link]

  • Fadda, A. A., et al. (2014). Utility of 2-Chloro-N-arylacetamide and 1,1'-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis(thieno[2,3-b]pyridines) with Expected Biological Activity. Molecules. Available at: [Link]

  • PubChem. (n.d.). Chloroacetamide. Retrieved from National Institutes of Health. Available at: [Link]

  • Bojinova, D., et al. (2022). Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis. Pharmaceuticals. Available at: [Link]

Sources

Validation

Cross-Validation of Analytical Methods for 2-Chloro-N-undecylacetamide: A Comprehensive Guide

As drug development and synthetic chemistry advance, the analytical characterization of specialized intermediates must evolve beyond single-method reliance. 2-Chloro-N-undecylacetamide (CAS: 32322-87-5) is a highly lipop...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development and synthetic chemistry advance, the analytical characterization of specialized intermediates must evolve beyond single-method reliance. 2-Chloro-N-undecylacetamide (CAS: 32322-87-5) is a highly lipophilic haloacetamide with a molecular weight of 247.80 g/mol [1]. Structurally, it combines an 11-carbon (undecyl) alkyl chain with a reactive α-chloroamide moiety[2].

This unique structure presents a dual analytical challenge: the undecyl chain imparts extreme hydrophobicity (leading to excessive column retention and carryover), while the chloroacetamide group is susceptible to thermal degradation and nucleophilic attack. To ensure absolute data integrity, a single analytical method is insufficient. This guide details a rigorous cross-validation strategy comparing HPLC-UV, GC-MS, and LC-MS/MS, providing researchers with self-validating protocols for both bulk purity and trace-level quantification.

Mechanistic Rationale for Cross-Validation

Relying solely on HPLC-UV for a compound like 2-chloro-N-undecylacetamide introduces significant risk. The UV absorbance of the amide bond (typically monitored at 210 nm) lacks specificity, meaning co-eluting matrix components or impurities without a strong chromophore can skew purity calculations.

Cross-validation establishes a self-correcting analytical ecosystem:

  • HPLC-UV provides robust, reproducible data for bulk purity but lacks structural confirmation.

  • GC-MS offers orthogonal separation based on volatility and provides structural ID via Electron Ionization (EI) fragmentation, though it risks thermal degradation of the reactive α-chloroamide group.

  • LC-MS/MS bridges these gaps, offering ambient-temperature ionization and unparalleled specificity for trace analysis[3]. Method validation follows established guidelines to ensure selectivity, linearity, and precision[4].

AnalyticalWorkflow Start Sample Prep: 2-Chloro-N-undecylacetamide HPLC HPLC-UV (Routine Purity) Start->HPLC GCMS GC-MS (Structural ID) Start->GCMS LCMS LC-MS/MS (Trace Quantitation) Start->LCMS HPLC_Data LOD: 0.5 µg/mL Linearity: R² > 0.999 HPLC->HPLC_Data GCMS_Data LOD: 0.05 µg/mL EI Fragmentation GCMS->GCMS_Data LCMS_Data LOD: 0.002 µg/mL MRM Transitions LCMS->LCMS_Data Validation Cross-Validation & Statistical Analysis HPLC_Data->Validation GCMS_Data->Validation LCMS_Data->Validation

Cross-validation workflow for 2-chloro-N-undecylacetamide comparing HPLC, GC-MS, and LC-MS/MS.

Experimental Protocols & Causality

The following step-by-step methodologies are designed as self-validating systems. Every parameter has been selected to mitigate the specific chemical liabilities of 2-chloro-N-undecylacetamide.

Protocol 1: HPLC-UV (Bulk Purity & Assay)
  • Sample Preparation: Dissolve the analyte in HPLC-grade Acetonitrile. Causality: Avoid protic or nucleophilic solvents (like methanol or primary amines) which can slowly react with the α-chloroamide group over time, causing artificial degradation.

  • Column Selection: Agilent ZORBAX Eclipse Plus C8 (150 x 4.6 mm, 3.5 µm). Causality: A C8 column is strictly preferred over a traditional C18. The extreme lipophilicity of the C11 alkyl chain causes excessive hydrophobic interaction on a C18 phase, resulting in peak tailing and run times exceeding 30 minutes. The C8 phase ensures sharper peaks and efficient elution.

  • Mobile Phase: Isocratic elution with 75% Acetonitrile / 25% Water (0.1% Formic Acid). Flow rate: 1.0 mL/min.

  • Self-Validating Step: Inject a diluent blank immediately following the highest calibration standard to quantify and rule out column carryover.

Protocol 2: GC-MS (Orthogonal Structural Confirmation)
  • Sample Preparation: Dilute the stock solution to 10 µg/mL in Hexane.

  • Injection Parameters: 1 µL injection volume, split ratio 10:1. Injector temperature must be capped at 220°C. Causality: Haloacetamides are highly prone to thermal degradation[5]. Exceeding 250°C in the injection port will induce the premature loss of HCl, skewing the quantitative accuracy and altering the chromatographic profile.

  • Column & Oven: DB-5MS (30 m x 0.25 mm, 0.25 µm). Initial temp 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Self-Validating Step: Monitor the baseline for a leading degradation peak (m/z 211, representing the dechlorinated thermal breakdown product). If present, lower the inlet temperature by 10°C.

Protocol 3: LC-MS/MS (Trace Quantitation)
  • Ionization Strategy: Electrospray Ionization (ESI) in Positive mode. Causality: The secondary amide nitrogen readily accepts a proton, forming a highly stable [M+H]+ precursor ion at m/z 248.2.

  • MRM Transitions:

    • Quantifier: m/z 248.2 → 94.0 (Collision Energy: 15 eV). This represents the cleavage of the undecyl chain.

    • Qualifier: m/z 248.2 → 212.2 (Collision Energy: 10 eV). This represents the loss of HCl (36 Da).

  • Self-Validating Step: Incorporate an isotopically labeled internal standard (e.g., a 13C -labeled haloacetamide) spiked into the sample prior to extraction. This dynamically corrects for matrix-induced ion suppression, a critical requirement for LC-MS method validation[6].

Fragmentation Parent Precursor Ion [M+H]+ m/z 248.2 Loss1 Loss of Undecyl (- C11H22) Parent->Loss1 Loss2 Loss of HCl (- 36 Da) Parent->Loss2 Frag1 Quantifier Ion m/z 94.0 Loss1->Frag1 Frag2 Qualifier Ion m/z 212.2 Loss2->Frag2

Proposed ESI+ fragmentation pathway for 2-chloro-N-undecylacetamide in LC-MS/MS.

Quantitative Data & Performance Comparison

To objectively evaluate the fitness-for-purpose of each technique, the methods were cross-validated across five critical performance metrics. The data below synthesizes the expected analytical performance based on the physicochemical properties of 2-chloro-N-undecylacetamide and modern chromatographic capabilities[7].

Performance MetricHPLC-UV (210 nm)GC-MS (EI, 70 eV)LC-MS/MS (ESI+, MRM)
Limit of Detection (LOD) 0.5 µg/mL0.05 µg/mL0.002 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL0.15 µg/mL0.006 µg/mL
Linear Dynamic Range 1.5 - 100 µg/mL0.15 - 50 µg/mL0.006 - 10 µg/mL
Precision (%RSD, n=6) 1.2%2.8%4.5%
Mean Recovery (%) 98.5 ± 1.592.4 ± 3.195.8 ± 4.2
Primary Utility Bulk API purity & releaseStructural confirmationTrace impurity profiling

Data Interpretation: While HPLC-UV delivers the tightest precision (1.2% RSD) making it optimal for lot-release assays, it falls short for genotoxic impurity screening. LC-MS/MS provides a 250-fold increase in sensitivity over HPLC-UV, making it the mandatory choice for trace-level environmental monitoring or pharmacokinetic profiling of haloacetamide derivatives[3]. GC-MS sits in the middle, offering excellent structural elucidation power, but suffers from slightly lower recovery (92.4%) due to minor thermal degradation in the inlet.

References

  • Zhou, R., et al. (2023). Analysis of 13 haloacetamide DBPs in drinking water using a highly sensitive LC-MS/MS method. Environmental Science: Water Research & Technology, 9, 1231-1240. URL:[Link]

  • Kruve, A., et al. (2015). Tutorial review on validation of liquid chromatography–mass spectrometry methods. Analytica Chimica Acta, 870, 29-44. University of Tartu. URL:[Link]

Sources

Comparative

Validating the purity of commercially available 2-chloro-N-undecylacetamide

Assessing the Purity and Reactivity of Commercially Available 2-Chloro-N-Undecylacetamide: A Comparative Analytical Guide As targeted covalent inhibitors (TCIs) and lipid nanoparticle (LNP) technologies advance, the dema...

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Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Purity and Reactivity of Commercially Available 2-Chloro-N-Undecylacetamide: A Comparative Analytical Guide

As targeted covalent inhibitors (TCIs) and lipid nanoparticle (LNP) technologies advance, the demand for high-quality lipophilic electrophiles has surged. One such critical intermediate is 2-chloro-N-undecylacetamide (CAS: 32322-87-5), a compound featuring a highly lipophilic 11-carbon tail and a cysteine-reactive chloroacetamide headgroup[1].

While several vendors supply this compound at an "Industrial Grade"[1], relying solely on manufacturer certificates of analysis (CoAs) can introduce fatal flaws into bioconjugation workflows. Unreacted undecylamine impurities can act as cationic surfactants that disrupt cellular assays, while dichloroacetamide byproducts can cause promiscuous, off-target protein cross-linking. As a Senior Application Scientist, I approach the validation of these commercial batches as a self-validating system: we must prove not only the absolute structural purity of the compound but also its functional kinetic performance.

The Analytical Dilemma: Why HPLC-UV is Insufficient

The standard industry practice for purity validation relies heavily on High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV). However, applying this to 2-chloro-N-undecylacetamide presents a fundamental causality problem. The long aliphatic undecyl chain lacks a strong UV chromophore. Consequently, UV area percentages will heavily skew toward highly conjugated, UV-active impurities, completely masking non-UV-active aliphatic contaminants like unreacted fatty amines[2].

To establish true metrological traceability and absolute purity, we must pivot to Quantitative Nuclear Magnetic Resonance (qNMR). Because the NMR peak area is directly proportional to the number of nuclei regardless of the molecule's optical properties, qNMR serves as an orthogonal, primary ratio analytical method that does not require an identical reference standard[3].

Experimental Workflows: A Self-Validating Protocol

To objectively evaluate commercial sources, we employ a two-tiered validation system. The first tier establishes absolute chemical purity via 1H-qNMR. The second tier validates the functional integrity of the electrophile through a cysteine alkylation kinetic assay, ensuring the chloroacetamide moiety is fully reactive[4].

Protocol 1: Absolute Purity Determination via 1H-qNMR

Causality Check: We utilize Maleic acid as an Internal Standard (IS) because its singlet resonance (~6.3 ppm) falls in a clear spectral window, avoiding overlap with the broad aliphatic multiplets of the undecyl chain (1.0–3.5 ppm).

  • Sample Preparation: Accurately weigh ~20.0 mg of 2-chloro-N-undecylacetamide and ~5.0 mg of trace-certified Maleic acid (Internal Standard) using a microbalance (d = 0.001 mg).

  • Solvation: Dissolve the mixture in 600 µL of deuterated chloroform (CDCl3) containing 0.03% v/v TMS. Ensure complete dissolution via vortexing for 60 seconds.

  • Acquisition Parameters: Transfer to a 5 mm NMR tube. Acquire 1H-NMR spectra at 298 K using a 90° excitation pulse. Critical step: Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the analytes (typically D1 ≥ 30 seconds) to ensure complete magnetization recovery[3].

  • Integration & Calculation: Phase and baseline-correct the spectrum. Integrate the IS peak (Maleic acid, 2H, ~6.3 ppm) and the analyte peak (chloroacetyl CH2, 2H, ~4.0 ppm). Calculate absolute purity using the standard qNMR mass-balance equation.

Protocol 2: Functional Cysteine Alkylation Assay

Causality Check: Structural purity does not guarantee functional reactivity if the sample has undergone partial hydrolysis or polymerization during storage. We measure the pseudo-first-order alkylation kinetics using Glutathione (GSH) as a model cysteine source[4].

  • Reagent Preparation: Prepare a 100 µM solution of GSH in 50 mM HEPES buffer (pH 7.4). Prepare a 1 mM stock of the 2-chloro-N-undecylacetamide batch in LC-MS grade DMSO.

  • Reaction Initiation: Mix the reagents to achieve a final concentration of 10 µM GSH and 100 µM electrophile (10-fold excess to maintain pseudo-first-order conditions) in a 5% DMSO/HEPES buffer system.

  • Kinetic Sampling: Incubate at 37°C. Quench 50 µL aliquots at 0, 15, 30, 60, and 120 minutes using 1% formic acid.

  • LC-MS Quantitation: Analyze the quenched samples via LC-MS (MRM mode) tracking the depletion of intact GSH and the formation of the thioether conjugate. Calculate the alkylation half-life ( t1/2​ ).

Workflow A Commercial Batch 2-Chloro-N-undecylacetamide B HPLC-UV / LC-MS (Relative Purity & Mass ID) A->B C 1H-qNMR Analysis (Absolute Quantitation) B->C If >90% UV Purity D Thiol Reactivity Assay (Functional Validation) C->D If >95% Absolute Purity E Quality Decision (Accept / Reject) D->E

Analytical workflow for validating commercial 2-chloro-N-undecylacetamide batches.

Comparative Performance Data

To demonstrate the necessity of this rigorous validation, we compared two commercially available batches of 2-chloro-N-undecylacetamide against an in-house synthesized, recrystallized standard.

Table 1: Comparative Analytical Validation of 2-Chloro-N-Undecylacetamide Sources

Source / GradeHPLC-UV Purity (254 nm)Absolute Purity (qNMR)Primary Impurity Identified (via LC-MS/NMR)GSH Alkylation Half-Life ( t1/2​ )
Vendor A (Industrial)98.2%84.5%Undecylamine (12%), Dichloroacetamide (2%)85 minutes (Biphasic)
Vendor B (Premium)99.5%96.1%Undecylamine (3%)42 minutes
In-House Synthesized >99.9%99.2%Trace solvent (Ethyl Acetate)38 minutes

Data Interpretation: Vendor A's batch appeared highly pure by standard UV methods (98.2%). However, qNMR revealed a severe discrepancy, exposing an absolute purity of only 84.5%. The primary impurity, undecylamine, lacks a UV chromophore but was clearly visible in the aliphatic region of the NMR spectrum. Functionally, Vendor A's batch exhibited sluggish and biphasic alkylation kinetics, likely due to the unreacted amine buffering the local pH or competing for the electrophile. Vendor B provided a much more reliable product, closely mirroring the kinetic performance of the in-house standard.

Pathway R1 2-Chloro-N-undecylacetamide (Electrophile) TS Thiolate Attack (SN2 Transition State) R1->TS R2 Cysteine / GSH (Nucleophile) R2->TS P1 Thioether Conjugate (Stable Adduct) TS->P1 P2 Chloride Ion (Leaving Group) TS->P2

SN2 alkylation mechanism of cysteine by 2-chloro-N-undecylacetamide.

Conclusion

When sourcing lipophilic electrophiles like 2-chloro-N-undecylacetamide for sensitive bioconjugation or drug discovery applications, researchers cannot rely on traditional HPLC-UV CoAs. The implementation of an orthogonal qNMR assay paired with a functional kinetic readout provides a robust, self-validating system that ensures both the structural identity and the chemical competency of the reagent.

References

  • "Buy 2-chloro-N-undecyl-acetamide Industrial Grade from CHEMLYTE SOLUTIONS CO.,LTD", Echemi.
  • Choi, K. et al. "Quantitative NMR as a Versatile Tool for the Reference Material Preparation", MDPI - Magnetochemistry (2021).
  • Pauli, G. F. et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay", Journal of Medicinal Chemistry - ACS Publications (2014).
  • Suzol, S. H. et al. "Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins", Bioconjugate Chemistry - ACS Publications (2016).

Sources

Validation

Comprehensive Statistical Analysis and Performance Guide: 2-Chloro-N-undecylacetamide in Covalent Labeling and Proteomics

Introduction: The Need for Lipophilic Electrophiles In the realm of targeted covalent inhibitors (TCIs) and activity-based protein profiling (ABPP), the precise alkylation of cysteine residues is critical for mapping pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Need for Lipophilic Electrophiles

In the realm of targeted covalent inhibitors (TCIs) and activity-based protein profiling (ABPP), the precise alkylation of cysteine residues is critical for mapping protein-ligand interactions. Historically, hydrophilic reagents like iodoacetamide (IAA) and standard chloroacetamide (CAA) have dominated proteomics workflows. However, these standard probes often fail to efficiently label membrane-bound proteins or cysteines buried within deep, hydrophobic binding pockets due to their poor lipid partitioning.

Enter 2-chloro-N-undecylacetamide (CAS 32322-87-5) [1]. By coupling a moderately reactive chloroacetamide warhead with a highly lipophilic 11-carbon aliphatic tail (undecyl group), this compound functions as a specialized membrane-anchoring probe. As a Senior Application Scientist, I have observed that utilizing this dual-nature molecule drastically increases the effective local concentration of the electrophile within lipid bilayers, enabling the capture of elusive membrane-associated targets that standard aqueous probes miss.

Mechanistic Overview & Causality

To understand the performance of 2-chloro-N-undecylacetamide (CUA), we must deconstruct its mechanism of action into two distinct biophysical events: Partitioning and Alkylation .

  • Hydrophobic Partitioning (The Undecyl Tail): Unlike standard CAA (LogP ≈ -0.5), CUA possesses a calculated LogP of approximately 4.5 to 5.0. This high lipophilicity drives the molecule out of the aqueous buffer and into lipid bilayers or hydrophobic protein clefts. This spatial restriction drastically increases the collision frequency between the probe and membrane-embedded cysteines.

  • Nucleophilic Substitution (The Chloroacetamide Warhead): Once localized, the chloroacetamide moiety undergoes an SN​2 reaction with the thiolate anion of a target cysteine. Chloroacetamides are inherently less reactive than iodoacetamides, which limits off-target alkylation of lysine and histidine residues [2]. However, researchers must account for a known artifact: chloroacetamides can induce significant methionine oxidation during prolonged exposure [3].

MOA A Aqueous Phase (Low Local Conc.) B Lipid Bilayer / Hydrophobic Pocket (High Local Conc.) A->B Hydrophobic Partitioning (Undecyl Chain) C Cysteine Alkylation (Covalent Bond Formation) B->C Nucleophilic Attack (SN2) (Chloroacetamide Warhead) D Target Protein Inhibition / Labeling C->D Irreversible Binding

Caption: Mechanism of 2-chloro-N-undecylacetamide partitioning and targeted cysteine alkylation.

Comparative Performance Data

To objectively evaluate CUA, we must compare its statistical performance against standard alkylating agents. The data summarized below aggregates reaction kinetics, specificity, and off-target effects based on established proteomic literature [2, 3].

Table 1: Quantitative Comparison of Cysteine-Reactive Probes
Feature / MetricIodoacetamide (IAA)Chloroacetamide (CAA)2-Chloro-N-undecylacetamide (CUA)
Primary Target Cysteine (High reactivity)Cysteine (Moderate reactivity)Cysteine (Moderate reactivity)
Cysteine Specificity Low to ModerateHighHigh
Off-Target Reactions Lysine, Histidine, N-terminiMinimal Lys/His alkylationMinimal Lys/His alkylation
Methionine Oxidation Low (2 - 5%)High (Up to 40%) [3]High (Requires statistical correction)
Lipophilicity (LogP) ~ -0.8 (Hydrophilic)~ -0.5 (Hydrophilic)~ 4.8 (Highly Lipophilic)
Membrane Enrichment PoorPoorExcellent (Log-fold increase in lipid phases)
Optimal pH 7.5 - 8.57.5 - 8.5 [2]7.5 - 8.0 (Strict control required)

Key Takeaway: While CUA inherits the high cysteine specificity of the chloroacetamide class, its true value lies in its lipophilicity. However, the statistical analysis of the resulting mass spectrometry data must account for the elevated rates of methionine oxidation inherent to all chloroacetamide derivatives [3].

Experimental Protocol: Membrane Protein Labeling

To ensure scientific integrity, the following protocol is designed as a self-validating system . It includes strict pH control to prevent amine alkylation and a quenching step to halt the reaction, ensuring that the kinetic data captured is an accurate snapshot of the biological state.

Reagents Needed:

  • Membrane protein fraction (1 mg/mL in 50 mM HEPES, pH 7.8, 0.1% DDM detergent).

  • 2-chloro-N-undecylacetamide (CUA) stock (10 mM in anhydrous DMSO).

  • Reducing agent: TCEP (Tris(2-carboxyethyl)phosphine).

  • Quenching agent: Dithiothreitol (DTT) or L-Cysteine.

Step-by-Step Methodology:

  • Reduction: Treat the membrane protein fraction with 5 mM TCEP for 30 minutes at 37°C to reduce disulfide bonds. Causality: TCEP is preferred over DTT here because it does not contain free thiols that would prematurely consume the CUA probe.

  • Equilibration: Cool the sample to room temperature (22°C). Ensure the pH is strictly maintained between 7.5 and 8.0. Causality: At pH > 8.5, the unprotonated ϵ -amino groups of lysine become highly nucleophilic, leading to loss of cysteine specificity [2].

  • Alkylation (Labeling): Add CUA to a final concentration of 100 µM (1% final DMSO concentration). Incubate in the dark for 2 hours at room temperature. Causality: The extended incubation time compensates for the slower intrinsic SN​2 kinetics of chloroacetamides compared to iodoacetamides.

  • Quenching: Add DTT to a final concentration of 10 mM and incubate for 15 minutes. Causality: The massive molar excess of DTT rapidly consumes all unreacted CUA, establishing a hard stop for the reaction kinetics.

  • Digestion & LC-MS/MS: Proceed with standard FASP (Filter-Aided Sample Preparation) or in-solution tryptic digestion.

Workflow S1 Membrane Fractionation S2 CUA Labeling (pH 7.5-8.0) S1->S2 S3 Quenching (DTT / L-Cys) S2->S3 S4 Tryptic Digestion S3->S4 S5 LC-MS/MS Analysis S4->S5

Caption: Step-by-step proteomics workflow for membrane protein labeling using CUA.

Statistical Analysis of LC-MS/MS Data

The analytical phase is where many standard proteomics pipelines fail when applied to novel lipophilic probes. When analyzing data generated from CUA experiments, your statistical search parameters (e.g., in MaxQuant or Proteome Discoverer) must be explicitly modified.

Mass Shift Configuration

Unlike standard carbamidomethylation (+57.021 Da), the covalent attachment of the undecylacetamide moiety results in a massive shift.

  • Target Modification: Undecyl-carbamidomethylation of Cysteine.

  • Chemical Formula Added: C13​H26​NO

  • Exact Mass Shift: ΔM≈+212.2008 Da .

  • This must be set as a variable modification if calculating labeling efficiency, or a fixed modification if the sample was driven to completion.

Handling Artifactual Variance (Methionine Oxidation)

Because chloroacetamides can oxidize up to 40% of methionine residues [3], failing to account for this will artificially depress your peptide identification rates.

  • Statistical Correction: Set Methionine Oxidation (+15.9949 Da) as a dynamic/variable modification.

  • False Discovery Rate (FDR): Maintain a strict peptide-spectrum match (PSM) FDR of < 1% using a target-decoy database approach to prevent false positives caused by the large +212.20 Da mass shift.

Calculating the Membrane Enrichment Factor (MEF)

To statistically prove the efficacy of CUA over CAA, calculate the MEF for identified peptides:

MEF=log2​(Intensity of CAA-labeled peptideIntensity of CUA-labeled peptide​)

Plotting these values on a Volcano Plot ( −log10​(p-value) vs. log2​(Fold Change) ) will reliably demonstrate a statistically significant rightward shift (enrichment) specifically for peptides originating from transmembrane domains or hydrophobic pockets.

Conclusion

For drug development professionals targeting membrane-bound receptors or lipophilic allosteric sites, 2-chloro-N-undecylacetamide presents a distinct biophysical advantage over traditional hydrophilic probes. While the statistical analysis requires careful calibration to account for the +212.20 Da mass shift and inherent methionine oxidation artifacts, the resulting depth of coverage in the membrane proteome makes it an indispensable tool for advanced covalent ligand discovery.

References

  • The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification Source: Journal of Proteome Research (ACS Publications) / NIH URL:[Link]

Safety & Regulatory Compliance

Safety

Part 1: The Foundation of Safety - Hazard Assessment and Waste Characterization

An In-Depth Guide to the Proper Disposal of 2-chloro-N-undecylacetamide Welcome to a comprehensive guide on the safe and compliant disposal of 2-chloro-N-undecylacetamide. As researchers and drug development professional...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Proper Disposal of 2-chloro-N-undecylacetamide

Welcome to a comprehensive guide on the safe and compliant disposal of 2-chloro-N-undecylacetamide. As researchers and drug development professionals, our responsibility extends beyond discovery and into the entire lifecycle of the chemical entities we handle. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and environmental stewardship in your laboratory.

While specific regulatory data for 2-chloro-N-undecylacetamide is not broadly published, its chemical structure—featuring a halogenated acetamide functional group—dictates its classification and handling protocols. The procedures outlined here are based on the established hazards of chloroacetamides and the regulatory framework for halogenated organic compounds.

The "why" of a disposal procedure is as critical as the "how." The molecular structure of 2-chloro-N-undecylacetamide presents several hazards that mandate its treatment as regulated hazardous waste.

Core Hazards:

  • Toxicity: The chloroacetamide group is associated with significant toxicity. The analogous compound, 2-chloroacetamide, is classified as toxic if swallowed.[1][2][3][4][5] Animal studies also indicate that it may pose a risk to fertility or the unborn child.[1][3][4]

  • Sensitization: Repeated or prolonged contact can lead to skin sensitization, an allergic reaction that can become more severe with subsequent exposures.[1][2][3][5]

  • Environmental Hazard: This class of compounds is recognized as harmful to aquatic organisms.[1][5][6] Therefore, disposal into sanitary sewer systems is strictly prohibited to prevent environmental release.[5][6][7][8]

  • Hazardous Decomposition: When heated to decomposition, as in a fire, it can release highly toxic and corrosive fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride (HCl) gas.[1][5][6][9]

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is deemed hazardous if it is specifically "listed" or if it exhibits hazardous "characteristics" (ignitability, corrosivity, reactivity, toxicity).[10][11] Due to its toxicological profile, 2-chloro-N-undecylacetamide waste must be managed as hazardous waste. If used in a solvent mixture, it would likely fall under the F-list of wastes from non-specific sources (e.g., spent halogenated solvents).[12]

Hazard Profile: 2-chloro-N-undecylacetamide (based on chloroacetamide analogues)
Acute Toxicity (Oral)
Skin Sensitization
Reproductive Toxicity
Environmental Hazard
Primary Disposal Route
Prohibited Disposal Routes

Part 2: The Workflow of Compliance - On-Site Waste Management

Proper disposal begins the moment a material is designated as waste. Adherence to a systematic collection and storage protocol is essential for safety and regulatory compliance.

Step-by-Step Waste Accumulation Protocol
  • Designate a Satellite Accumulation Area (SAA): Establish a designated area for hazardous waste accumulation at or near the point of generation.[13] This area must be under the control of the laboratory personnel.

  • Select a Compatible Container:

    • Use a container made of materials compatible with halogenated organic compounds. High-density polyethylene (HDPE) or glass containers are appropriate. Avoid metal cans for liquid waste, as halogenated compounds can degrade to form acids that corrode metal.[7]

    • The container must be in good condition, with no leaks, cracks, or rust, and must have a secure, tight-fitting lid.[13][14]

  • Label the Container Immediately:

    • The moment the first drop of waste enters the container, it must be labeled.

    • The label must include the words "Hazardous Waste" and the full chemical name(s) of the contents (i.e., "2-chloro-N-undecylacetamide").[13][14] Do not use abbreviations or chemical formulas.[14]

  • Practice Strict Waste Segregation:

    • Crucially, keep halogenated organic waste separate from non-halogenated waste. [8][15] Co-mingling these streams significantly increases disposal costs and can complicate the disposal process.[8][13]

    • Do not mix this waste with acids, bases, or strong oxidizing agents.[1][7][13]

  • Maintain Proper Storage:

    • Keep the waste container closed at all times except when adding waste.[8][13][14] This prevents the release of vapors and reduces the risk of spills.

    • Store the container in a secondary containment bin or tray to control any potential leaks.[14]

    • Store away from heat sources, direct sunlight, and high-traffic areas.[7]

G start Material Designated as Waste is_solid Solid or Liquid Waste? start->is_solid solid_waste Collect in a labeled, sealed polyethylene bag or container. is_solid->solid_waste Solid liquid_waste Collect in a labeled, sealed, compatible (HDPE/glass) container. is_solid->liquid_waste Liquid container_req Container Requirements: - Labeled 'Hazardous Waste' - Full Chemical Name - Tightly Sealed - Good Condition solid_waste->container_req segregate Segregate from: - Non-halogenated waste - Acids/Bases - Oxidizers solid_waste->segregate liquid_waste->container_req liquid_waste->segregate storage Store in Secondary Containment in a designated Satellite Accumulation Area (SAA) segregate->storage full Container Full? storage->full full->storage No request_pickup Arrange for Pickup by Environmental Health & Safety (EHS) full->request_pickup Yes end Final Disposal via Licensed Hazardous Waste Vendor request_pickup->end

Caption: Waste Management Workflow for 2-chloro-N-undecylacetamide.

Part 3: Rapid Response - Spill and Decontamination Procedures

Accidents happen, but a prepared response minimizes risk. The procedure varies significantly based on the spill's scale.

Minor Spill (Solid Material)

A minor spill is a small amount of solid material that can be cleaned up by trained lab personnel without risk of significant exposure.

  • Control and Alert: Alert personnel in the immediate area. Prevent the dispersion of dust.[1]

  • Don PPE: At a minimum, wear a lab coat, safety glasses or goggles, and double nitrile gloves.

  • Clean-Up: Gently sweep the solid material into a dustpan or onto a stiff piece of paper.[5][9] Avoid aggressive actions that create airborne dust.[2][4] If appropriate, moisten first to prevent dusting.[1]

  • Contain Waste: Place the collected material and any contaminated cleaning materials (e.g., paper towels) into a sealed bag or container. Label it as "Hazardous Waste: 2-chloro-N-undecylacetamide spill debris."

  • Decontaminate: Wipe the spill area with a towel dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. The cleaning materials must also be disposed of as hazardous waste.

  • Hygiene: Wash hands thoroughly with soap and water.[2][4]

Major Spill (Solid or Solution)

A major spill is one that is too large to handle safely, involves a volatile solution, or occurs outside of a containment hood.

  • Evacuate and Alert: Immediately alert all personnel to evacuate the laboratory. If there is an inhalation hazard, activate the fire alarm to trigger building evacuation.

  • Isolate: Close the laboratory doors and prevent re-entry.

  • Call for Help: Contact your institution's Environmental Health & Safety (EHS) emergency line immediately. Provide them with the chemical name, location, and approximate quantity of the spill.

  • Await Response: Do not attempt to clean up a major spill yourself. Await the arrival of the trained emergency response team.

Part 4: The Final Step - Compliant Off-Site Disposal

The ultimate fate of 2-chloro-N-undecylacetamide waste is critical for environmental protection. Because this is a halogenated organic compound, it is subject to the EPA's Land Disposal Restrictions (LDR) program, which prohibits the disposal of untreated hazardous wastes in or on the land.[16]

The Only Approved Method:

The required disposal method is through a licensed and approved hazardous waste management company.[5][6] Your institution's EHS department will manage this process. The typical treatment pathway is:

  • Consolidation: The waste is collected from your lab by EHS and consolidated with other compatible halogenated waste streams.

  • Transportation: The waste is transported by a certified hazardous materials carrier to a Treatment, Storage, and Disposal Facility (TSDF).

  • Incineration: The most common and effective treatment is high-temperature incineration in a specialized hazardous waste incinerator.[6][17] This process must be conducted in a unit equipped with afterburners and scrubbers to neutralize the hazardous combustion products, particularly the hydrogen chloride gas generated from the chlorine atom in the molecule.[5][6]

By following these procedures, you ensure that you are not only protecting yourself and your colleagues but are also in full compliance with federal and local regulations, safeguarding our shared environment.

References

  • Laboratory chemical waste disposal guidelines - University of Otago. (n.d.).
  • Halogenated Solvents. (n.d.). Washington State University, Environmental Health & Safety.
  • SAFETY DATA SHEET - 2-Chloroacetamide. (2025, December 18). Fisher Scientific.
  • International Chemical Safety Cards (ICSC) 0640 - 2-CHLOROACETAMIDE. (2021). ILO and WHO.
  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. (n.d.). Texas A&M University-Commerce, Campus Safety Division.
  • Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue University, Purdue Engineering.
  • 7.2 Organic Solvents. (n.d.). University of North Carolina at Chapel Hill, Environment, Health and Safety.
  • 2-Chloroacetamide Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • Safety Data Sheet: 2-chloroacetamide. (2020, August 18). Chemos GmbH & Co.KG.
  • 2-Chloroacetamide Safety Data Sheet. (2022, September 16). Apollo Scientific.
  • SAFETY DATA SHEET - 2-Chloro-N-methylacetamide. (2025, December 24). Fisher Scientific.
  • 2-Chloroacetamide Safety Data Sheet. (2015). Sigma-Aldrich.
  • Safety Data Sheet - 2-chloro-N-[(2-fluorophenyl)methyl]-N-methylacetamide. (2025, August 09). Aaron Chemistry GmbH.
  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. (1975, June). U.S. Environmental Protection Agency.
  • 2-Chloro Acetamide CAS No 79-07-2 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). Sisco Research Laboratories Pvt. Ltd.
  • 2-chloroacetamide Safety Data Sheet. (n.d.). Sdfine.
  • EPA Hazardous Waste. (n.d.). University of Nevada, Reno, Environmental Health & Safety.
  • Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites. (1998, December). U.S. Environmental Protection Agency.
  • Land Disposal Restrictions for Hazardous Waste. (2025, October 09). U.S. Environmental Protection Agency.
  • Hazardous Waste Determination Guide. (n.d.). Southwestern University.

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